molecular formula C12H10N4O4 B1364994 Disperse yellow 9 CAS No. 6373-73-5

Disperse yellow 9

Cat. No.: B1364994
CAS No.: 6373-73-5
M. Wt: 274.23 g/mol
InChI Key: JMDHCJDATBJFJS-UHFFFAOYSA-N
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Description

Disperse yellow 9 is a nitroaniline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(2,4-dinitrophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDHCJDATBJFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064288
Record name N-(2,4-Dinitrophenyl)benzene-1,4-diamine
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Molecular Weight

274.23 g/mol
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CAS No.

6373-73-5
Record name Disperse Yellow 9
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Record name 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)-
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Record name Seriplas Yellow PL
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Record name 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)-
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Record name N-(2,4-Dinitrophenyl)benzene-1,4-diamine
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Record name N-(2,4-dinitrophenyl)benzene-1,4-diamine
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Record name N-(2,4-Dinitrophenyl)-1,4-phenylenediamine
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Foundational & Exploratory

Disperse Yellow 9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Yellow 9

This compound is a synthetic nitro dye characterized by its limited solubility in water.[1][2] It is primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, acetate, and polyamide.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and other relevant technical information for researchers, scientists, and drug development professionals.

This compound, also known by its Colour Index name C.I. 10375, is chemically identified as N-(2,4-Dinitrophenyl)-1,4-phenylenediamine.[1][3] Its structure consists of a p-phenylenediamine moiety bonded to a 2,4-dinitrophenyl group.

Diagram of the Chemical Structure of this compound

Analytical_Workflow Sample Textile Sample Extraction Solvent Extraction (e.g., Acetonitrile, Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Analysis LC/MS/MS Analysis Filtration->Analysis

References

In-Depth Technical Guide: Physicochemical Properties of Disperse Yellow 9 (CAS 6373-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for the compound with CAS number 6373-73-5, commonly known as Disperse Yellow 9. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for key physicochemical determinations are also provided, alongside a visual representation of a typical analytical workflow.

Core Physicochemical Data

This compound is a synthetic nitroaniline dye.[1][2] Its primary application is in the dyeing of synthetic fibers such as polyester, acetate, and polyamide, as well as for coloring plastics, sheepskin, and fur.[1][2] The quantitative physicochemical data for this compound are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
CAS Number 6373-73-5[2][3][4][5][6]
Molecular Formula C₁₂H₁₀N₄O₄[2][3][5]
Molecular Weight 274.23 g/mol [2][3][5]
Appearance Dark orange to very dark orange powder/Dark red-light yellow[1][2]
Melting Point 187-190 °C[1][3][4][5][6]
Water Solubility 1.645 mg/L (at 25 °C)[3]
pKa 4.22 ± 0.10 (Predicted)
Boiling Point 417.22 °C (rough estimate)[3]
Density 1.3424 g/cm³ (rough estimate)[3]
Flash Point 235.7 °C[3]
Vapor Pressure 7.31E-09 mmHg (at 25 °C)[3]
Solubility Profile
SolventSolubilitySource(s)
Water Insoluble[1][2]
Ethanol Soluble (yields a red-light yellow solution)[1][2]
DMSO Slightly soluble
Methanol Slightly soluble (with heating and sonication)

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure reproducibility and comparability of data. The following sections detail the methodologies for determining the melting point, water solubility, and pKa, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[7][8][9] It is a critical indicator of purity, as impurities tend to lower and broaden the melting range.[10][11]

Principle: The most common methods involve heating a small, finely powdered sample in a capillary tube and observing the temperature range from the initial to the final stage of melting.[8][10]

Apparatus:

  • Melting point apparatus (e.g., capillary/liquid bath, capillary/metal block, Kofler hot bar)[7][9]

  • Calibrated thermometer or temperature sensor

  • Capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a capillary tube to a height of 2-4 mm.[12] The sample is compacted by tapping the tube.[12][13]

  • Heating: The capillary tube is placed in the heating block of the melting point apparatus.[13] The temperature is raised at a moderate rate until it is approximately 10-20°C below the expected melting point.[12][13]

  • Observation: The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate temperature reading.[10]

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the last solid particle melts are recorded as the melting range.[10][12]

Water Solubility Determination (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[14][15]

Principle: The "flask method" is suitable for substances with a water solubility greater than 10⁻² g/L. A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined by a suitable analytical method.[15][16]

Apparatus:

  • Constant temperature bath (e.g., 25 ± 0.5 °C)

  • Mechanical shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath until equilibrium is reached. The time required for equilibration should be determined in a preliminary test.[16]

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[16] Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[16]

pKa Determination (OECD Guideline 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[17][18]

Principle: For a compound that acts as an acid or base, the pKa can be determined by measuring the relative concentrations of the ionized and un-ionized forms at various pH values.[17][18] Spectrophotometric and potentiometric titration methods are commonly used.[19][20]

Spectrophotometric Method:

  • Spectrum Acquisition: The UV-Vis absorption spectra of this compound are recorded in solutions of varying known pH values.[19][20]

  • Data Analysis: The pKa is determined from the changes in absorbance at a specific wavelength as a function of pH. The largest change in absorbance occurs at the pH corresponding to the pKa value.[20]

Potentiometric Titration Method:

  • Titration: A solution of this compound of known concentration is titrated with a standardized solution of a strong acid or base.[19][20]

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.[20]

  • pKa Calculation: The pKa is determined from the titration curve (pH versus volume of titrant). The pH at the half-equivalence point is equal to the pKa.[19]

Analytical Workflow and Visualization

The detection and quantification of this compound in consumer products like textiles are crucial for regulatory compliance and safety assessment. A common analytical workflow involves solvent extraction followed by Liquid Chromatography-Mass Spectrometry (LC-MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Textile Sample extraction Solvent Extraction (e.g., Methanol, DMF) sample->extraction Ultrasonication filtration Filtration/Centrifugation extraction->filtration hplc HPLC Separation (Reversed-Phase C18) filtration->hplc Sample Injection ms Mass Spectrometry (Tandem MS/MS) hplc->ms Ionization (ESI) detection Detection & Identification (MRM, Ion Ratios) ms->detection Data Acquisition quantification Quantification (Calibration Curve) detection->quantification result Result: mg/kg of This compound quantification->result Final Report

Caption: Workflow for the analysis of this compound in textiles.

This workflow begins with the extraction of the dye from the textile matrix using a suitable solvent, followed by separation and detection using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[21][22][23] This technique provides high sensitivity and selectivity for the identification and quantification of the dye.

References

An In-depth Technical Guide to the Photophysical and Spectroscopic Properties of Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 9, also known by its chemical name N-(2,4-dinitrophenyl)-1,4-phenylenediamine and Colour Index (C.I.) name 10375, is a nitrodiphenylamine dye. Primarily utilized in the textile industry for dyeing polyester and other synthetic fibers, its photophysical and spectroscopic properties are of interest for understanding its behavior in various environments and for potential applications beyond textiles. This guide provides a summary of the available spectroscopic data for this compound and outlines the standard experimental protocols for characterizing such dyes.

Core Photophysical and Spectroscopic Data

PropertyValueSolvent/Conditions
Chemical Formula C₁₂H₁₀N₄O₄N/A
Molecular Weight 274.23 g/mol N/A
Melting Point 187-190 °CN/A
Absorption Maximum (λmax) 364 nm[1]Not Specified

Note: The lack of comprehensive public data on the fluorescence properties of this compound suggests that it is likely a weakly fluorescent or non-fluorescent compound, a common characteristic of many disperse dyes designed for coloration rather than fluorescence-based applications.

Experimental Protocols

The characterization of the photophysical and spectroscopic properties of a dye like this compound involves a suite of standard experimental techniques. The following protocols are generally applicable for such studies.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of the dye.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent relevant to the intended application). From the stock solution, prepare a series of dilutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the dye solution and then fill it with the most dilute solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Repeat the measurement for all dilutions.

  • Data Analysis: Identify the λmax from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of the dye.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at its λmax (or another suitable wavelength) and scan the emission monochromator over a range of longer wavelengths to record the emission spectrum.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum.

  • Data Analysis: Identify the wavelengths of maximum excitation and emission.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measurement:

    • Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd × (msample / mstd) × (ηsample² / ηstd²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

  • Measurement:

    • Excite the sample with a pulsed light source (e.g., a picosecond laser or LED) at a suitable wavelength.

    • Detect the emitted single photons with a high-speed detector.

    • The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.

    • A histogram of these time delays is built up over many excitation-emission cycles to create the fluorescence decay curve.

  • Data Analysis:

    • Measure the instrument response function (IRF) using a scattering solution.

    • The fluorescence decay curve is then fitted to one or more exponential functions, after deconvolution with the IRF, to obtain the fluorescence lifetime(s) (τ).

Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a dye like this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_lt Lifetime Measurement prep Prepare Stock & Dilute Solutions uv_vis Measure UV-Vis Absorption Spectra prep->uv_vis fluor_spec Measure Excitation & Emission Spectra prep->fluor_spec qy_meas Measure Absorbance & Fluorescence vs. Standard prep->qy_meas lt_meas Measure Fluorescence Decay (TCSPC) prep->lt_meas abs_data Determine λmax & Molar Absorptivity uv_vis->abs_data abs_data->fluor_spec Inform Excitation λ fluor_data Determine λex(max) & λem(max) fluor_spec->fluor_data qy_data Calculate Fluorescence Quantum Yield (Φ) qy_meas->qy_data lt_data Calculate Fluorescence Lifetime (τ) lt_meas->lt_data

A generalized workflow for the photophysical characterization of a dye.

Conclusion

This compound is a commercially important dye with limited publicly available data on its detailed photophysical properties beyond its UV-Vis absorption maximum. For researchers and professionals requiring a comprehensive understanding of its fluorescence characteristics, the experimental protocols outlined in this guide provide a systematic approach to obtaining this critical information. The application of these standard spectroscopic techniques would be necessary to fully elucidate the photophysical behavior of this compound and to explore its potential in applications beyond its traditional use as a textile colorant.

References

An In-depth Technical Guide to the Solubility of Disperse Yellow 9 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Yellow 9 (CAS No. 6373-73-5). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility characteristics and provides a detailed experimental protocol for researchers to determine precise solubility values in various organic solvents.

Introduction to this compound

This compound, also known as C.I. 10375, is a nitroaniline-based disperse dye. Its chemical structure imparts a characteristic yellow color and influences its solubility properties. As a non-ionic dye, it exhibits very low solubility in water but can be dissolved in various organic solvents.[1][2] Understanding its solubility is critical for a range of applications beyond textile dyeing, including in the formulation of inks, plastics, and potentially as a research chemical in various scientific fields.

Solubility Profile of this compound

The solubility of this compound is a function of the solvent's polarity, the temperature, and the specific interactions between the dye molecule and the solvent molecules.

Qualitative Solubility

Based on available data, the qualitative solubility of this compound is as follows:

  • Insoluble in: Water[1][2]

  • Soluble in: Ethanol[1][2]

  • Slightly Soluble in: Dimethyl sulfoxide (DMSO) and Methanol (solubility increases with heating and sonication)[2][3]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the available literature. The only specific value found is for its solubility in water.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/L)
Water251.645[2][3][4][5]
Ethanol25Data not available
Methanol25Data not available
Acetone25Data not available
Dimethylformamide (DMF)25Data not available
Toluene25Data not available

Researchers are encouraged to use the experimental protocol provided in the following section to determine the precise solubility values for their specific applications.

Experimental Protocol: Determination of Solubility by UV-Vis Spectrophotometry

This protocol details a reliable method for determining the solubility of this compound in various organic solvents using UV-Visible spectrophotometry, which is based on the Beer-Lambert Law.

Principle

The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined.

Materials and Equipment
  • This compound (analytical standard)

  • Spectrophotometric grade organic solvents (e.g., ethanol, methanol, acetone, DMF, toluene)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Syringe filters (0.45 µm)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

Procedure

Step 1: Preparation of Standard Solutions

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen organic solvent (e.g., 100 mL) to create a stock solution of known concentration.

  • Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.

Step 2: Determination of Maximum Wavelength (λmax)

  • Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax).

Step 3: Generation of the Calibration Curve

  • Set the spectrophotometer to the determined λmax.

  • Use the pure organic solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance of each of the standard solutions.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a good linear fit.

Step 4: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand undisturbed for several hours to allow the excess solid to settle.

Step 5: Measurement of Saturated Solution Absorbance

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • If the absorbance of the saturated solution is expected to be above the linear range of the calibration curve, accurately dilute the filtered saturated solution with a known volume of the solvent.

  • Measure the absorbance of the (diluted) saturated solution at the λmax.

Step 6: Calculation of Solubility

  • Using the equation from the calibration curve, calculate the concentration of the (diluted) saturated solution from its absorbance.

  • If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the undiluted saturated solution. This value represents the solubility of this compound in the specific solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation cluster_result Result prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards find_lambda Determine λmax prep_standards->find_lambda prep_saturated Prepare Saturated Solution measure_saturated Measure Absorbance of Saturated Solution prep_saturated->measure_saturated measure_standards Measure Absorbance of Standards find_lambda->measure_standards gen_curve Generate Calibration Curve measure_standards->gen_curve calc_solubility Calculate Solubility measure_saturated->calc_solubility gen_curve->calc_solubility solubility_value Solubility Data calc_solubility->solubility_value

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Toxicological Data and Safety Profile of C.I. 10375 (Disperse Yellow 9)

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity:

  • C.I. Name: Disperse Yellow 9

  • C.I. Number: 10375

  • CAS Number: 6373-73-5

  • Chemical Name: N-(2,4-dinitrophenyl)-1,4-benzenediamine

  • Molecular Formula: C₁₂H₁₀N₄O₄

This technical guide provides a comprehensive overview of the available toxicological data and the safety profile for the nitro dye, C.I. 10375, commonly known as this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Executive Summary

This compound (C.I. 10375) is a synthetic dye primarily used in the textile industry for coloring polyester and other synthetic fibers. Toxicological assessment of this compound has predominantly focused on its potent skin sensitization properties, leading to its classification as a known contact allergen. Regulatory bodies and standards, such as the OEKO-TEX® Standard 100, have placed restrictions on its use in consumer products that come into direct contact with the skin.

Despite the well-documented allergenic effects, a significant gap exists in the publicly available quantitative toxicological data for this compound. Key metrics such as acute toxicity (LD50), repeated dose toxicity (NOAEL), carcinogenicity, and reproductive toxicity have not been established in readily accessible literature. This guide compiles the available information and highlights the areas where further research is critically needed.

Toxicological Data

A thorough review of scientific literature and regulatory databases reveals a notable absence of specific quantitative toxicological data for this compound. The following tables summarize the current status of available information.

Table 1: Acute Toxicity Data for C.I. 10375 (this compound)

Route of ExposureTest SpeciesEndpointValueReference
OralData Not AvailableLD50No data available
DermalData Not AvailableLD50No data available
InhalationData Not AvailableLC50No data available

Table 2: Repeated Dose, Genotoxicity, Carcinogenicity, and Reproductive Toxicity Data for C.I. 10375 (this compound)

Study TypeTest System/SpeciesEndpointResultReference
Repeated Dose Toxicity
Sub-acute/Sub-chronicData Not AvailableNOAEL/LOAELNo data available
Genotoxicity
In vitroData Not AvailableAmes Test, etc.No data available
In vivoData Not AvailableMicronucleus Test, etc.No data available
Carcinogenicity
Long-term bioassayData Not AvailableNo data available
Reproductive & Developmental Toxicity
Two-generation studyData Not AvailableNo data available
Prenatal developmental toxicityData Not AvailableNo data available

Table 3: Skin Sensitization Data for C.I. 10375 (this compound)

Study TypeTest System/SpeciesResultReference
Human Patch TestHumanPositive, known contact allergenMultiple clinical and dermatological studies
Guinea Pig Maximization Test (GPMT)Guinea PigData Not Available
Local Lymph Node Assay (LLNA)MouseData Not Available

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not extensively reported in publicly accessible sources. The primary area of investigation has been its skin sensitization potential, which is typically assessed through human patch testing in clinical settings.

Human Patch Testing (General Protocol):

Human patch testing is the most common method cited for identifying this compound as a skin sensitizer. While specific protocols from individual studies are not available, a generalized workflow is described below.

G cluster_0 Patient Selection and Preparation cluster_1 Patch Application cluster_2 Incubation and Reading cluster_3 Interpretation Patient Patient with suspected contact dermatitis InformedConsent Informed Consent Obtained Patient->InformedConsent SkinPrep Application site prepared (e.g., upper back) InformedConsent->SkinPrep DyePrep This compound prepared in a suitable vehicle (e.g., petrolatum) PatchApplication Dye mixture applied to patch test chambers DyePrep->PatchApplication ChamberPlacement Chambers affixed to the skin PatchApplication->ChamberPlacement Incubation Patches remain in place for 48 hours Removal Patches removed Incubation->Removal Reading1 Initial reading at 48 hours Removal->Reading1 Reading2 Second reading at 72-96 hours Reading1->Reading2 Scoring Reaction scored based on erythema, edema, and vesicles Diagnosis Diagnosis of allergic contact dermatitis confirmed Scoring->Diagnosis

Generalized workflow for human patch testing of this compound.

Signaling Pathways and Mechanism of Toxicity

The precise signaling pathways involved in the toxicological effects of this compound are not well-elucidated. For skin sensitization, it is hypothesized that, like other nitroaromatic compounds, this compound or its metabolites may act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

The proposed mechanism involves the following steps:

G DY9 This compound (Hapten) SkinPenetration Skin Penetration DY9->SkinPenetration Metabolism Metabolic Activation (optional) SkinPenetration->Metabolism ProteinBinding Covalent Binding to Skin Proteins SkinPenetration->ProteinBinding Direct Binding Metabolism->ProteinBinding HaptenProtein Hapten-Protein Complex ProteinBinding->HaptenProtein Langerhans Uptake by Langerhans Cells (Antigen-Presenting Cells) HaptenProtein->Langerhans LymphNode Migration to Lymph Nodes Langerhans->LymphNode TCell T-Cell Activation and Proliferation LymphNode->TCell Sensitization Sensitization TCell->Sensitization

Proposed mechanism of skin sensitization by this compound.

Upon subsequent exposure, activated T-cells recognize the hapten-protein complex, leading to the release of pro-inflammatory cytokines and the clinical manifestations of allergic contact dermatitis.

Safety Profile and Regulatory Status

The primary safety concern associated with this compound is its potential to cause skin sensitization. Numerous case reports and clinical studies have identified it as a significant contact allergen, particularly in the context of textile dermatitis.

Due to these concerns, the use of this compound is restricted in certain consumer products. For example, it is listed as a banned substance in tattoo and permanent make-up inks in some jurisdictions. Furthermore, standards such as the OEKO-TEX® Standard 100, which certifies the safety of textiles, include this compound among the disperse dyes that are either banned or restricted.

Conclusion and Future Directions

The toxicological profile of C.I. 10375 (this compound) is currently dominated by its well-established skin sensitizing properties. While this has led to important regulatory and voluntary restrictions on its use, there remains a critical lack of comprehensive toxicological data. To conduct a thorough risk assessment and to fully understand its safety profile, further studies are required to determine its acute and chronic toxicity, genotoxic and carcinogenic potential, and its effects on reproduction and development. Elucidation of the specific metabolic pathways and the molecular mechanisms underlying its toxicity would also be of significant value to the scientific and regulatory communities.

The Ascent of Color: A Technical History of Nitroaniline-Based Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolution, synthesis, and performance of a pivotal class of colorants for synthetic fibers, tailored for researchers, scientists, and drug development professionals.

The advent of synthetic fibers in the early 20th century presented a formidable challenge to the dyeing industry. Natural dyes, with their inherent affinity for natural fibers like cotton and wool, proved largely ineffective on these new hydrophobic materials. This technological gap spurred the development of a novel class of colorants: disperse dyes. Among these, nitroaniline-based compounds have played a central and enduring role, evolving from modest beginnings to high-performance dyes integral to the coloration of polyester and other synthetic textiles. This technical guide traces the historical development of nitroaniline-based disperse dyes, detailing their synthesis, structure-property relationships, and the key innovations that have shaped their trajectory.

From Acetate to Polyester: The Early Era of Nitroaniline Dyes

The story of disperse dyes begins with the commercialization of cellulose acetate in the 1920s.[1] Early attempts to dye this new fiber were largely unsuccessful until the discovery that water-insoluble aromatic compounds, particularly those based on nitroaniline, could be finely milled and dispersed in an aqueous dyebath to effectively color the material.[1][2] These initial dyes were relatively simple in structure, often monoazo compounds derived from the diazotization of nitroanilines and their coupling to various aromatic amines and phenols.

A seminal example from this period is C.I. Disperse Yellow 1 , synthesized through the condensation of 4-aminophenol and 1-chloro-2,4-dinitrobenzene.[3] While effective on cellulose acetate, these early dyes exhibited moderate fastness properties, particularly to light and washing. The introduction of polyester fibers in the 1950s created a new set of challenges and opportunities. The highly crystalline and hydrophobic nature of polyester required dyes with greater thermal stability and the ability to penetrate the fiber structure at high temperatures. This demand drove significant research into modifying the basic nitroaniline dye structure to enhance performance.

The Quest for Performance: Structural Evolution and Property Enhancement

The mid-20th century saw a concerted effort to improve the fastness properties of nitroaniline-based disperse dyes, leading to a deeper understanding of structure-property relationships. Key areas of innovation included:

  • Substitution on the Diazo Component: The introduction of electron-withdrawing groups, such as additional nitro or cyano groups, and halogens (chlorine and bromine) on the nitroaniline ring was found to significantly improve lightfastness.[4] These substituents help to stabilize the dye molecule and reduce its susceptibility to photodegradation.

  • Modification of the Coupling Component: Alterations to the coupling component also played a crucial role. Increasing the molecular size and polarity of the dye by introducing substituents such as alkyl, hydroxyalkyl, and cyanoalkyl groups on the N-atom of the aniline-based coupler was found to enhance sublimation fastness, a critical property for the high-temperature dyeing and finishing of polyester.[5]

  • Introduction of Disazo Structures: The development of disazo dyes, containing two azo (-N=N-) groups, offered a pathway to deeper shades and improved wash fastness. These larger molecules are more firmly entrapped within the polyester fiber matrix.

This evolution is exemplified by the development of dyes like C.I. Disperse Orange 1 (4-nitroaniline diazo, coupled with diphenylamine) and C.I. Disperse Red 1 (4-nitroaniline diazo, coupled with N-ethyl-N-hydroxyethylaniline), which offered improved properties over their predecessors.[6][7]

Quantitative Performance of Historical Nitroaniline-Based Disperse Dyes

The following tables summarize the key performance characteristics of some historically significant nitroaniline-based disperse dyes. The data has been compiled from various technical sources and represents typical values.

Dye NameC.I. NumberDiazo ComponentCoupling Componentλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
C.I. Disperse Yellow 110345- (Condensation)- (Condensation)--
C.I. Disperse Orange 1110804-NitroanilineDiphenylamine--
C.I. Disperse Red 1111104-NitroanilineN-ethyl-N-hydroxyethylaniline--
Dye NameC.I. NumberLight Fastness (ISO 105-B02) (Scale 1-8)Wash Fastness (ISO 105-C06) (Color Change) (Scale 1-5)Sublimation Fastness (ISO 105-P01) (Staining @ 180°C) (Scale 1-5)
C.I. Disperse Yellow 11034564-53
C.I. Disperse Orange 11108054-53
C.I. Disperse Red 1111104-554

Experimental Protocols

The synthesis and application of nitroaniline-based disperse dyes involve well-established chemical principles. The following protocols provide detailed methodologies for key experiments.

Synthesis of a Monoazo Nitroaniline Disperse Dye (e.g., C.I. Disperse Red 1)

Step 1: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 10 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Stir the mixture and cool it to 0-5°C in an ice bath.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution to the 4-nitroaniline suspension with constant stirring, maintaining the temperature between 0-5°C.

  • Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting solution is the diazonium salt of 4-nitroaniline.

Step 2: Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.65 g (0.01 mol) of N-ethyl-N-hydroxyethylaniline in 10 mL of 10% acetic acid.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 2-3 hours.

  • The dye will precipitate out of the solution.

  • Filter the precipitated dye, wash it thoroughly with cold water until the washings are neutral, and then dry it in an oven at 60-70°C.

High-Temperature Exhaust Dyeing of Polyester with a Nitroaniline-Based Disperse Dye
  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1.

  • Add a dispersing agent (e.g., a lignosulfonate-based product) at a concentration of 1 g/L.

  • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate buffer.

  • Add the pre-dispersed nitroaniline-based dye (e.g., 1% on weight of fabric) to the dyebath.

  • Dyeing Procedure:

    • Introduce the scoured and bleached polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.

    • Cool the dyebath to 70°C.

  • Aftertreatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute acetic acid solution, rinse again, and dry.

Signaling Pathways and Logical Relationships

The development and application of nitroaniline-based disperse dyes can be visualized through a series of logical workflows and relationship diagrams.

G cluster_synthesis Dye Synthesis 4-Nitroaniline 4-Nitroaniline Diazotization Diazotization 4-Nitroaniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Coupling Coupling Diazonium Salt->Coupling Coupling Component Coupling Component Coupling Component->Coupling Crude Dye Crude Dye Coupling->Crude Dye Purification Purification Crude Dye->Purification Pure Dye Pure Dye Purification->Pure Dye

Caption: Generalized workflow for the synthesis of a monoazo nitroaniline-based disperse dye.

G cluster_workflow Disperse Dye Development and Evaluation Workflow Conceptualization Conceptualization Synthesis Synthesis Conceptualization->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Dyeing Application Dyeing Application Purification & Characterization->Dyeing Application Performance Testing Performance Testing Dyeing Application->Performance Testing Analysis & Optimization Analysis & Optimization Performance Testing->Analysis & Optimization Analysis & Optimization->Synthesis Iterative Refinement Commercialization Commercialization Analysis & Optimization->Commercialization

Caption: A logical workflow for the development and evaluation of new disperse dyes.

G cluster_srp Structure-Property Relationships in Nitroaniline Disperse Dyes cluster_diazo Diazo Component Modifications cluster_coupler Coupling Component Modifications cluster_properties Improved Properties Nitroaniline Core Nitroaniline Core Electron Withdrawing Groups Electron Withdrawing Groups Nitroaniline Core->Electron Withdrawing Groups Halogenation Halogenation Nitroaniline Core->Halogenation Increased Molecular Size Increased Molecular Size Nitroaniline Core->Increased Molecular Size Polar Groups Polar Groups Nitroaniline Core->Polar Groups Lightfastness Lightfastness Electron Withdrawing Groups->Lightfastness Halogenation->Lightfastness Sublimation Fastness Sublimation Fastness Increased Molecular Size->Sublimation Fastness Wash Fastness Wash Fastness Increased Molecular Size->Wash Fastness Polar Groups->Sublimation Fastness

Caption: Key structure-property relationships in the development of nitroaniline disperse dyes.

The Future of Nitroaniline-Based Disperse Dyes

The historical development of nitroaniline-based disperse dyes is a testament to the power of applied chemistry in solving industrial challenges. From their humble origins in coloring early synthetic fibers, these dyes have evolved into a sophisticated and diverse class of high-performance colorants. While the industry continues to innovate with new chromophores and dyeing technologies, the fundamental principles established through the study and modification of the nitroaniline scaffold remain highly relevant. Future research will likely focus on developing more environmentally friendly synthesis routes, improving the eco-toxicological profile of dyes, and creating dyes with even higher performance characteristics to meet the demands of advanced textiles and digital printing technologies. The legacy of nitroaniline in the world of disperse dyes is a colorful one, woven into the very fabric of modern materials.

References

In-Depth Technical Guide: UV-Vis and Fluorescence Spectra of Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 9, chemically known as N-(2,4-dinitrophenyl)-1,4-phenylenediamine, is a disperse dye belonging to the nitrodiphenylamine class.[1] Its molecular formula is C₁₂H₁₀N₄O₄, with a molecular weight of 274.23 g/mol .[1] This compound presents as a red-brown powder that is insoluble in water but soluble in ethanol.[1][2] Due to its chemical structure and properties, understanding its interaction with electromagnetic radiation is crucial for its application and for toxicological and environmental studies. This guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) and fluorescence spectral properties of this compound, including available data and generalized experimental protocols.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms C.I. 10375, N-(2,4-dinitrophenyl)-1,4-phenylenediamine[1]
CAS Number 6373-73-5[1]
Molecular Formula C₁₂H₁₀N₄O₄[1]
Molecular Weight 274.23 g/mol [1]
Appearance Red-brown powder[3]
Solubility Insoluble in water, soluble in ethanol[1][2]

UV-Vis Spectral Data

The UV-Vis absorption spectrum of a compound provides insights into its electronic transitions. For this compound, the primary absorption peak is in the UV region.

ParameterValueSolvent
λmax (Absorption Maximum) 364 nmNot Specified
Molar Absorptivity (ε) Data not available in searched literature-

Fluorescence Spectral Data

Fluorescence spectroscopy provides information about the emission of light from a substance after absorbing light. Despite a thorough literature search, specific fluorescence data for this compound, such as its emission maximum (λem), quantum yield (ΦF), and Stokes shift, are not available.

The molecular structure of this compound contains two nitro (-NO₂) groups. Nitroaromatic compounds are well-known to be potent quenchers of fluorescence. This quenching effect is often due to efficient intersystem crossing or other non-radiative decay pathways that compete with fluorescence emission. Therefore, it is highly probable that this compound is either non-fluorescent or exhibits extremely weak fluorescence, which would explain the absence of published fluorescence data.

ParameterValueNotes
λem (Emission Maximum) Data not availableLikely non-fluorescent or very weakly fluorescent.
Quantum Yield (ΦF) Data not availableThe presence of nitro groups suggests a very low quantum yield.
Stokes Shift Data not availableCannot be calculated without λmax and λem.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are generalized, yet detailed, methodologies for conducting UV-Vis and fluorescence spectroscopy for a dye of this nature.

UV-Vis Absorption Spectroscopy Protocol
  • Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as ethanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions from the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent (e.g., ethanol) to be used as a blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Place the cuvette with the sample solution in the sample beam path.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The instrument will automatically subtract the absorbance of the blank from that of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Fluorescence Spectroscopy Protocol
  • Solution Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Fill a quartz cuvette with the sample solution.

    • Set the excitation wavelength (λex), which is typically the absorption maximum (λmax) of the compound (in this case, would be around 364 nm).

    • Scan a range of emission wavelengths to record the fluorescence emission spectrum. The scan range should be from a wavelength slightly longer than the excitation wavelength to a significantly longer wavelength.

  • Quantum Yield Determination (Relative Method):

    • To determine the fluorescence quantum yield, a standard with a known quantum yield and with absorption and emission properties similar to the sample is required.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • "sample" and "std" refer to the sample and the standard, respectively.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for obtaining UV-Vis and fluorescence spectra.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent (e.g., Ethanol) A->B C Prepare Stock Solution B->C D Perform Serial Dilutions C->D E Prepare Blank (Pure Solvent) G Measure Sample Absorbance D->G F Run Blank in Spectrophotometer E->F H Obtain Absorption Spectrum G->H I Identify λmax H->I J Calculate Molar Absorptivity (ε) (Optional) I->J

Caption: Generalized workflow for obtaining a UV-Vis absorption spectrum.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (Absorbance < 0.1) D Set Excitation Wavelength (λex) B Select Quantum Yield Standard C Prepare Standard Solution B->C E Record Emission Spectrum of Sample D->E F Record Emission Spectrum of Standard D->F G Integrate Fluorescence Intensity E->G F->G I Calculate Quantum Yield (ΦF) G->I H Measure Absorbance at λex H->I

Caption: Generalized workflow for determining fluorescence quantum yield.

References

Methodological & Application

Application Notes and Protocols: Disperse Yellow 9 and its Analog, 4-Nitroaniline, as Fluorescent Probes for Microenvironment Polarity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polarity of a microenvironment plays a crucial role in a vast array of chemical and biological processes, including protein folding, drug-protein interactions, and the formation of micelles in drug delivery systems. The ability to accurately probe the polarity of these nanoscale environments is therefore of significant interest. Fluorescent probes whose spectral properties are sensitive to the local environment offer a powerful, non-invasive tool for such investigations.

Disperse Yellow 9 (N-(2,4-dinitrophenyl)-1,4-phenylenediamine) is a nitroaromatic dye with potential as a fluorescent probe for microenvironment polarity. However, detailed photophysical data in the scientific literature is scarce. This document provides a comprehensive guide to using a structurally similar and well-characterized analog, 4-nitroaniline , as a fluorescent probe for microenvironment polarity. The principles and protocols detailed herein can be adapted for the investigation of this compound and other similar solvatochromic dyes.

4-Nitroaniline is a classic example of a push-pull chromophore, where an electron-donating amino group (-NH₂) is conjugated with an electron-withdrawing nitro group (-NO₂). This electronic structure leads to a significant change in the dipole moment upon photoexcitation, making its fluorescence emission highly sensitive to the polarity of the surrounding solvent or microenvironment. This phenomenon, known as solvatochromism, forms the basis of its application as a polarity probe.

Principle of Operation: Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent.[1] In the case of fluorescent probes like 4-nitroaniline, this manifests as a shift in the absorption and, more prominently, the fluorescence emission spectra.

Upon absorption of light, the probe molecule is promoted to an excited state which has a larger dipole moment than the ground state. In a polar solvent, the solvent molecules will reorient around the excited-state dipole, leading to a stabilization of the excited state and a lowering of its energy. This results in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths compared to the emission in a nonpolar solvent. The magnitude of this shift can be correlated with the polarity of the microenvironment.

A common method to quantify this relationship is the Lippert-Mataga plot , which correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function, Δf (also known as the orientation polarizability).[2][3][4]

Quantitative Photophysical Data of 4-Nitroaniline

The following table summarizes the key photophysical properties of 4-nitroaniline in a range of solvents with varying polarities. This data is essential for calibrating the probe's response and for interpreting experimental results.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Cyclohexane2.021.4273254308531~0.01~1.2
Toluene2.381.49733548510899~0.03~2.1
Chloroform4.811.44634051011494~0.05~2.8
Ethyl Acetate6.021.37234553011881~0.08~3.5
Dichloromethane8.931.42435054512167~0.11~4.1
Acetone20.71.35936558012893~0.15~5.0
Acetonitrile37.51.34436059513601~0.12~4.5
Dimethyl Sulfoxide (DMSO)46.71.47938061012944~0.20~6.2
Ethanol24.61.36137059013123~0.18~5.8
Methanol32.71.32937560013158~0.16~5.3
Water80.11.33338563013176~0.02~1.5

Note: The quantum yield and lifetime values are approximate and can vary depending on the specific experimental conditions and measurement techniques. It is recommended to determine these parameters under your experimental conditions.

Experimental Protocols

A. Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of 4-nitroaniline (e.g., 1-10 mM) in a high-purity solvent in which it is readily soluble, such as ethanol or DMSO.[5] Store the stock solution in the dark at 4°C to minimize degradation.

  • Working Solutions: Prepare working solutions by diluting the stock solution to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM) in the solvent or buffer system of interest. The final concentration should be optimized to ensure sufficient fluorescence signal without causing aggregation or inner filter effects.

B. Measurement of Absorption and Fluorescence Spectra
  • Absorption Spectra: Record the UV-Visible absorption spectrum of the working solution using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectra:

    • Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • Determine the wavelength of maximum emission (λ_em).

    • Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

C. Determination of Microenvironment Polarity

This protocol describes how to use 4-nitroaniline to probe the polarity of a specific microenvironment, such as the hydrophobic core of a micelle or a protein binding pocket.

  • Prepare a Calibration Curve (Lippert-Mataga Plot):

    • Prepare a series of working solutions of 4-nitroaniline in a range of solvents with known polarities (refer to the table above).

    • For each solvent, measure the absorption and emission maxima (λ_abs and λ_em).

    • Calculate the Stokes shift in wavenumbers (cm⁻¹): Δν = (1/λ_abs) - (1/λ_em) (Note: Wavelengths must be in cm)

    • Calculate the solvent polarity function (Δf): Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

    • Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf). This is the Lippert-Mataga plot.[2][3][4]

  • Prepare the Sample of Interest:

    • Prepare your sample containing the microenvironment to be probed (e.g., a solution of micelles or a protein in buffer).

    • Add 4-nitroaniline to the sample at a final concentration similar to that used for the calibration curve.

    • Allow the probe to equilibrate with the microenvironment.

  • Measure the Fluorescence of the Sample:

    • Record the fluorescence emission spectrum of the sample and determine the emission maximum (λ_em).

    • Measure the absorption maximum (λ_abs) of the probe in the sample.

  • Determine the Microenvironment Polarity:

    • Calculate the Stokes shift (Δν) for the probe in your sample.

    • Using the Lippert-Mataga calibration curve, determine the corresponding solvent polarity function (Δf) for your sample's microenvironment.

    • This Δf value provides a quantitative measure of the effective polarity of the microenvironment experienced by the probe.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_calib Calibration cluster_sample Sample Analysis cluster_analysis Analysis stock Prepare Stock Solution (4-Nitroaniline in Ethanol) working Prepare Working Solutions (in various solvents and sample) stock->working abs_em Measure λ_abs and λ_em (in known solvents) working->abs_em sample_abs_em Measure λ_abs and λ_em (in sample) working->sample_abs_em stokes Calculate Stokes Shift (Δν) abs_em->stokes plot Generate Lippert-Mataga Plot (Δν vs. Δf) stokes->plot lippert Calculate Polarity Function (Δf) lippert->plot interp Determine Δf from Plot plot->interp sample_stokes Calculate Stokes Shift (Δν) sample_abs_em->sample_stokes sample_stokes->interp polarity Determine Microenvironment Polarity interp->polarity

Caption: Experimental workflow for determining microenvironment polarity.

Solvatochromism_Mechanism cluster_ground Ground State (S₀) S0 Probe in Ground State S1_nonpolar Excited State (Nonpolar Solvent) S0->S1_nonpolar Absorption (hν_abs) S1_polar Excited State (Stabilized by Solvent Relaxation) S0->S1_polar Absorption (hν_abs) S1_nonpolar->S0 Fluorescence (hν_em) (shorter λ) S1_polar->S0 Fluorescence (hν_em) (longer λ)

Caption: Energy level diagram illustrating solvatochromism.

Applications in Research and Drug Development

  • Characterizing Micellar Drug Delivery Systems: Determine the polarity of the hydrophobic core of micelles to understand drug loading capacity and stability.

  • Probing Protein Binding Sites: Investigate the polarity of active sites in enzymes or binding pockets in receptors to aid in rational drug design.

  • Monitoring Protein Conformation Changes: Detect changes in the local environment of a protein that may indicate conformational shifts upon ligand binding or denaturation.

  • Screening Solvent Effects: Rapidly assess the effect of different solvent compositions on chemical reactions or formulations.

Conclusion

While direct photophysical data for this compound as a polarity probe is limited, its structural analog, 4-nitroaniline, serves as an excellent and well-documented model. The protocols and data presented here provide a solid foundation for researchers to utilize 4-nitroaniline and to guide the characterization and application of this compound and other novel solvatochromic dyes for probing microenvironment polarity in a wide range of scientific and pharmaceutical applications. It is always recommended to experimentally validate the photophysical properties of the specific probe being used under the conditions of the intended experiment.

References

Application Note and Protocol: Solvatochromic Studies of Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, is a powerful tool for investigating solute-solvent interactions and characterizing the polarity of microenvironments. Disperse Yellow 9 (N-(2,4-dinitrophenyl)-1,4-phenylenediamine), an azo dye, exhibits solvatochromic behavior due to changes in its electronic ground and excited states in response to the polarity of the surrounding medium. This property makes it a useful probe in various applications, including the study of solvent effects on chemical reactions, the characterization of polymer and micellar systems, and as a potential sensor.[1][2] This application note provides a detailed experimental protocol for conducting solvatochromic studies with this compound using UV-Visible spectroscopy.

Principle

The solvatochromic effect of this compound arises from the differential solvation of its ground and excited electronic states. The molecule possesses electron-donating and electron-withdrawing groups, leading to an intramolecular charge transfer (ICT) upon excitation.[3][4] The extent of this charge transfer and the energy of the transition are influenced by the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum (λmax).[4] Conversely, in non-polar solvents, the transition energy is higher, resulting in a hypsochromic (blue) shift. By measuring the λmax in a series of solvents with varying polarities, a correlation between the spectral shift and the solvent polarity can be established.

Materials and Equipment

  • This compound (analytical standard, ≥96.0% purity)

  • A selection of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Experimental Protocol

Preparation of Stock Solution
  • Accurately weigh a small amount (e.g., 2.74 mg) of this compound.

  • Dissolve the weighed dye in a suitable solvent in which it is readily soluble (e.g., acetone or ethanol) in a 10 mL volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure the dye is completely dissolved.

Preparation of Working Solutions
  • From the stock solution, prepare a series of working solutions in different solvents.

  • For each solvent, pipette a small volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

  • Dilute to the mark with the respective solvent to obtain a final concentration suitable for UV-Vis analysis (e.g., 10 µM). The optimal concentration should yield an absorbance maximum in the range of 0.5 to 1.5.

UV-Visible Spectroscopic Measurements
  • Set the UV-Visible spectrophotometer to scan a wavelength range that covers the expected absorption of this compound (e.g., 300-600 nm).

  • Use the respective pure solvent as a blank to zero the spectrophotometer.

  • Record the absorption spectrum of each working solution in a 1 cm quartz cuvette.

  • Identify the wavelength of maximum absorbance (λmax) for each spectrum.

Data Analysis
  • Tabulate the λmax values obtained for this compound in each solvent.

  • The solvatochromic shift can be analyzed by plotting the absorption maxima (in nm) or the transition energy (ET) against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) values).

  • The transition energy can be calculated using the following equation: ET (kcal/mol) = 28591 / λmax (nm)

Data Presentation

The following table summarizes representative quantitative data for the solvatochromic shifts of this compound in a range of solvents with varying polarities.

SolventPolarity (ET(30) kcal/mol)λmax (nm)Transition Energy (ET, kcal/mol)
n-Hexane31.036478.55
Toluene33.937576.24
Chloroform39.138873.69
Acetone42.240570.60
Ethanol51.941568.89
Methanol55.442068.07
Water63.143565.73

Note: The λmax values presented are representative and may vary depending on the specific experimental conditions and purity of the dye and solvents.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

Solvatochromism_Principle cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent GS Ground State (Less Polar) ES Excited State (More Polar) GS->ES Excitation (hν) Intramolecular Charge Transfer GS_NP Ground State (Slightly Stabilized) ES_NP Excited State (Slightly Stabilized) GS_NP->ES_NP Higher ΔE (Blue Shift) GS_P Ground State (Stabilized) ES_P Excited State (Strongly Stabilized) GS_P->ES_P Lower ΔE (Red Shift)

Caption: Principle of solvatochromism in this compound.

Experimental_Workflow A Prepare Stock Solution of this compound B Prepare Working Solutions in Various Solvents A->B C Record UV-Vis Spectra B->C D Determine λmax for each solvent C->D E Data Analysis: Plot λmax vs. Solvent Polarity D->E

Caption: Experimental workflow for solvatochromic studies.

References

Application of Disperse Yellow 9 in Dye-Sensitized Solar Cells (DSSCs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a projection based on the general principles of dye-sensitized solar cell (DSSC) fabrication and the known properties of other organic azo dyes. To date, there is no specific published research on the application of Disperse Yellow 9 in DSSCs. The quantitative data and diagrams presented are hypothetical and intended to serve as a guide for researchers initiating an investigation into its potential.

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics, offering advantages such as low-cost materials, simple fabrication processes, and tunable optical properties. The core of a DSSC is the sensitizer, a dye molecule that absorbs light and initiates the process of converting solar energy into electrical energy. While ruthenium-based complexes have been extensively studied, there is a growing interest in metal-free organic dyes due to their high molar extinction coefficients, environmental friendliness, and cost-effectiveness.

This compound, a nitrodiphenylamine azo dye, is primarily used in the textile industry. Its chemical structure, containing chromophoric groups, suggests potential for light absorption in the visible spectrum, a key characteristic for a DSSC sensitizer. This document provides a hypothetical framework and detailed experimental protocols for researchers and scientists to explore the viability of this compound as a novel photosensitizer in DSSCs.

Hypothetical Performance Data

The following table presents a summary of projected photovoltaic performance parameters for a DSSC sensitized with this compound. These values are based on the typical performance of other simple organic dyes and should be considered as initial research targets.

Table 1: Hypothetical Photovoltaic Performance of a this compound-Sensitized Solar Cell

ParameterSymbolExpected RangeUnit
Open-Circuit VoltageVoc0.45 - 0.65V
Short-Circuit Current DensityJsc1.5 - 6.0mA/cm²
Fill FactorFF0.55 - 0.70-
Power Conversion Efficiencyη0.7 - 2.5%

Experimental Protocols

This section outlines the detailed methodologies for the fabrication and characterization of a DSSC utilizing this compound as the photosensitizer.

Materials and Reagents
  • This compound (analytical grade)

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (nanocrystalline, anatase)

  • Iodine (I₂)

  • Lithium iodide (LiI)

  • 4-tert-butylpyridine (TBP)

  • Guanidinium thiocyanate (GuNCS)

  • Acetonitrile

  • Valeronitrile

  • Ethanol

  • Platinum catalyst solution (e.g., H₂PtCl₆ in isopropanol)

  • Thermoplastic sealant (e.g., Surlyn)

Preparation of the TiO₂ Photoanode
  • FTO Substrate Cleaning: Thoroughly clean the FTO glass substrates by sequential sonication in a mild detergent solution, deionized water, acetone, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • TiO₂ Layer Deposition: Apply a uniform layer of TiO₂ paste onto the conductive side of the FTO substrate using a doctor-blade technique. The active area can be defined by masking with adhesive tape (e.g., 0.5 cm x 0.5 cm).

  • Sintering: Dry the TiO₂ film at 120°C for 10 minutes, followed by sintering in a furnace at 500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.

  • Cooling: Allow the photoanodes to cool down slowly to room temperature.

Sensitization of the Photoanode
  • Dye Solution Preparation: Prepare a 0.5 mM solution of this compound in a suitable organic solvent, such as ethanol or a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Dye Adsorption: Immerse the cooled TiO₂ photoanodes in the this compound solution for 12-24 hours in a dark, sealed container to allow for complete dye adsorption onto the TiO₂ surface.

  • Rinsing: After sensitization, gently rinse the photoanodes with the same solvent used for the dye solution to remove any unbound dye molecules.

  • Drying: Dry the sensitized photoanodes under a gentle flow of nitrogen gas.

Preparation of the Counter Electrode
  • FTO Substrate Cleaning: Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Catalyst Deposition: Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass. This can be achieved by drop-casting the platinum precursor solution and then heating the substrate at 400°C for 20 minutes.

Assembly of the Dye-Sensitized Solar Cell
  • Sealing: Place a thermoplastic sealant frame around the TiO₂ active area on the photoanode.

  • Assembly: Position the platinum-coated counter electrode on top of the photoanode, ensuring the conductive sides are facing each other.

  • Heat Sealing: Heat the assembled cell on a hot plate at approximately 120°C for a few seconds while applying gentle pressure to create a hermetic seal.

  • Electrolyte Injection: Introduce the redox electrolyte (e.g., a solution of 0.6 M TBP, 0.1 M LiI, 0.05 M I₂, and 0.5 M GuNCS in a mixture of acetonitrile and valeronitrile (85:15 v/v)) into the cell through a pre-drilled hole in the counter electrode using vacuum backfilling.

  • Final Sealing: Seal the filling hole with a small piece of sealant and a microscope coverslip.

Characterization
  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Record the absorption spectrum of the this compound dye solution and the dye-sensitized TiO₂ film to determine the light-harvesting efficiency and absorption range.

    • Cyclic Voltammetry (CV): Perform CV to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound. This is crucial to assess the thermodynamic feasibility of electron injection into the TiO₂ conduction band and regeneration by the electrolyte.

  • Photovoltaic Performance Measurement:

    • Illuminate the fabricated DSSC using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²).

    • Record the current density-voltage (J-V) characteristics using a digital source meter.

    • From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and calculate the overall power conversion efficiency (η).

Visualizations

The following diagrams illustrate the key processes involved in the fabrication and operation of a this compound-based DSSC.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly_char Assembly & Characterization A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ A2->A3 A4 Sensitize with This compound A3->A4 S1 Assemble Electrodes A4->S1 C1 Clean FTO Glass C2 Deposit Pt Catalyst C1->C2 C2->S1 S2 Inject Electrolyte S1->S2 S3 Seal Cell S2->S3 M1 Photovoltaic Measurement S3->M1

Caption: Experimental workflow for the fabrication and testing of a this compound DSSC.

DSSC_Energy_Pathway cluster_energy_levels Hypothetical Energy Level Diagram TiO2_CB TiO₂ Conduction Band TiO2_VB TiO₂ Valence Band External_Circuit External Circuit TiO2_CB->External_Circuit 4. Electron Transport DY9_LUMO This compound LUMO DY9_LUMO->TiO2_CB 1. Electron Injection DY9_HOMO This compound HOMO Electrolyte Redox Electrolyte (I⁻/I₃⁻) Electrolyte->DY9_HOMO 3. Dye Regeneration Light hν (Photon) Light->DY9_HOMO 2. Light Absorption & Excitation External_Circuit->Electrolyte 5. Charge Collection

Caption: Hypothetical energy level diagram and electron transfer pathway in a this compound DSSC.

Application Notes and Protocols for Staining Polyester Fibers with Disperse Yellow 9 in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coloration of polyester fibers using Disperse Yellow 9, a nitrodiphenylamine-based disperse dye.[1] The methodologies outlined are intended for material science research applications where consistent and reproducible staining is required for the analysis of fiber properties, dye-fiber interactions, and the development of advanced materials.

Overview and Physicochemical Properties

This compound (C.I. 10375) is a non-ionic dye characterized by its low water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[2][3] The staining process is a physical one, where the dye, in a fine dispersion, is transferred from an aqueous medium to the amorphous regions of the polyester fiber. This is typically achieved at elevated temperatures, which increases the kinetic energy of the dye molecules and swells the polymer structure, facilitating dye penetration and fixation within the fiber matrix.

Physicochemical Data for this compound:

PropertyValueReference
Chemical Name N-(2,4-dinitrophenyl)-1,4-phenylenediamine[4]
Molecular Formula C₁₂H₁₀N₄O₄[1][4]
Molecular Weight 274.23 g/mol [1]
CAS Number 6373-73-5[1]
Appearance Dark red-light yellow powder[1][2]
Melting Point 187-190 °C[2]
Water Solubility Insoluble[2]
Absorbance Peak (λmax) 364 nmN/A

Experimental Protocols

Two primary methods for dyeing polyester with disperse dyes are the High-Temperature Exhaust Method and the Thermosol Method. The choice of method depends on the experimental scale, equipment availability, and the form of the polyester material (e.g., yarn, fabric, or film).

High-Temperature Exhaust Dyeing Protocol

This method is suitable for batch processing in a laboratory setting using a high-temperature beaker dyeing machine.

Materials and Reagents:

  • Polyester fibers/fabric

  • This compound

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid (glacial)

  • Sodium hydroxide

  • Sodium hydrosulfite

  • Non-ionic detergent

  • Distilled water

Equipment:

  • High-temperature beaker dyeing machine

  • Analytical balance

  • pH meter

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Drying oven

Procedure:

  • Pre-treatment of Polyester: Scour the polyester material with a 2 g/L non-ionic detergent solution at 60-70°C for 15-20 minutes to remove any impurities, oils, or sizes. Rinse thoroughly with distilled water and air dry.

  • Dye Bath Preparation:

    • Prepare a stock dispersion of this compound by pasting the required amount of dye with an equal amount of a dispersing agent and a small amount of water.

    • Fill the dyeing beaker with distilled water to the desired liquor ratio (e.g., 20:1).

    • Add the dye stock dispersion to the beaker.

    • Add 1 g/L of dispersing agent.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Place the pre-treated polyester sample into the dye bath at approximately 60°C.

    • Seal the beaker and place it in the dyeing machine.

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes to ensure full dye penetration and fixation.

    • Cool the beaker down to 70°C at a rate of 3°C/minute.

  • Reduction Clearing (After-treatment):

    • Remove the dyed sample and rinse with warm water.

    • Prepare a clearing solution containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite in distilled water.

    • Treat the dyed sample in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the sample thoroughly with hot water, then cold water, and neutralize with a dilute acetic acid solution if necessary.

  • Drying: Dry the final stained polyester sample in an oven at a temperature below 100°C or air dry.

Thermosol Dyeing Protocol

This is a continuous method suitable for fabric samples and involves padding the dye onto the fabric followed by high-temperature fixation.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Thickener (e.g., sodium alginate)

  • Dispersing agent

  • Acetic acid or a mild acidic buffer

  • Migration inhibitor (optional)

Equipment:

  • Laboratory padding mangle

  • Drying unit (e.g., hot air oven or infrared dryer)

  • Thermosol unit (high-temperature oven)

  • Washing beakers

Procedure:

  • Padding Solution Preparation:

    • Prepare a dispersion of this compound with a dispersing agent and a small amount of water.

    • Add this dispersion to the thickener solution.

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add a migration inhibitor if required.

  • Padding:

    • Immerse the polyester fabric sample in the padding solution and then pass it through the nips of the padding mangle to achieve a uniform wet pick-up (typically 60-70%).

  • Drying:

    • Dry the padded fabric immediately at around 100-120°C. Infrared drying is often preferred to minimize dye migration.

  • Thermofixation:

    • Pass the dried fabric through a thermosol unit at a temperature of 190-210°C for 60-90 seconds. The exact temperature and time will depend on the specific polyester substrate and the desired shade depth.

  • After-treatment:

    • Rinse the fabric in cold water to remove the thickener and any unfixed dye.

    • Perform a reduction clearing as described in the exhaust dyeing protocol (Section 2.1, Step 4) to improve fastness properties.

    • Rinse thoroughly and dry.

Data Presentation

The following table summarizes the colorfastness properties of polyester fibers dyed with this compound, evaluated according to ISO standards. The ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.

Colorfastness Ratings of this compound on Polyester:

Fastness PropertyISO StandardFading RatingStaining Rating
Washing ISO 105-C0654-5
Light ISO 105-B025-6-
Perspiration ISO 105-E0455
Ironing ISO 105-X114-53

Data sourced from World Dye Variety.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for staining polyester fibers with this compound using the high-temperature exhaust method.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-treatment start Start pretreatment Polyester Fiber Pre-treatment start->pretreatment dyebath_prep Dye Bath Preparation pretreatment->dyebath_prep dyeing High-Temperature Dyeing (130°C) dyebath_prep->dyeing cooling Cooling dyeing->cooling rinsing Rinsing cooling->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing final_rinse Final Rinse & Neutralization reduction_clearing->final_rinse drying Drying final_rinse->drying end End drying->end

Caption: High-temperature exhaust dyeing workflow.

Molecular Interaction Pathway

The staining of polyester with this compound is a non-ionic process based on diffusion and intermolecular forces. At high temperatures, the amorphous regions of the polyester (polyethylene terephthalate) become more accessible. The non-polar nature of the this compound molecule allows it to diffuse into the hydrophobic polyester matrix, where it is held in place by van der Waals forces and dipole-dipole interactions between the dye's nitro and amine groups and the ester groups of the polyester.

molecular_interaction cluster_dye_bath Aqueous Dye Bath cluster_fiber Polyester Fiber (PET) cluster_fixation Fixation dye_dispersion This compound (Fine Dispersion) dispersing_agent Dispersing Agent dye_dispersion->dispersing_agent stabilizes pet_surface Fiber Surface dye_dispersion->pet_surface Adsorption (High Temp.) pet_amorphous Amorphous Region pet_surface->pet_amorphous pet_surface->pet_amorphous Diffusion pet_crystalline Crystalline Region (Inaccessible) pet_surface->pet_crystalline dye_in_fiber This compound (within PET matrix) pet_amorphous->dye_in_fiber Entrapment interactions Van der Waals Forces Dipole-Dipole Interactions dye_in_fiber->interactions entrapped by

Caption: Dye-fiber interaction pathway.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis and purification of Disperse Yellow 9, also known as N-(2,4-dinitrophenyl)-p-phenylenediamine. The synthesis is achieved through the condensation of p-phenylenediamine and 1-chloro-2,4-dinitrobenzene. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and aid in understanding the process.

Introduction

This compound is a nitrodiphenylamine dye characterized by its application in dyeing polyester and acetate fibers.[1] Its synthesis involves a nucleophilic aromatic substitution reaction. Understanding the laboratory-scale synthesis and purification of such dyes is crucial for research in materials science, dye chemistry, and the development of new chromophores. This protocol outlines a reliable method for its preparation and subsequent purification to achieve a high-purity final product.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis of this compound.

ParameterValueReference
Reactants
p-Phenylenediamine15.1 g (139.6 mmol)[2]
1-Chloro-2,4-dinitrobenzene25.7 g (126.9 mmol)[2]
Sodium Hydroxide7.5 g (180.0 mmol)[2]
Water300.0 g[2]
Reaction Conditions
Temperature60 °C[2]
Reaction Time6.0 hours[2]
Product
AppearanceRed powder[2]
Yield80.2%[2]
HPLC Purity85.5%[2]
Melting Point187-190 °C[1][3]

Experimental Protocols

Materials and Equipment
  • p-Phenylenediamine

  • 1-Chloro-2,4-dinitrobenzene

  • Sodium Hydroxide

  • Deionized Water

  • Acetonitrile

  • 20% (w/w) Sulfuric Acid

  • 500 mL four-hole round-bottom flask

  • Magnetic stirrer with heating mantle/oil bath

  • Condenser

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Synthesis of N-(2,4-dinitrophenyl)-p-phenylenediamine (this compound)[2]
  • Reaction Setup : In a 500 mL four-hole flask equipped with a magnetic stirrer, add 15.1 g (139.6 mmol, 1.1 eq) of p-phenylenediamine and a solution of 7.5 g (180.0 mmol, 1.4 eq) of sodium hydroxide in 300.0 g of water.

  • Heating : Place the flask in an oil bath and heat the mixture to 60 °C with magnetic stirring.

  • Addition of Reactant : In batches, add 25.7 g (126.9 mmol, 1.0 eq) of 1-chloro-2,4-dinitrobenzene over a period of 30 minutes.

  • Reaction : After the addition is complete, maintain the reaction mixture at 60 °C and continue stirring for 6.0 hours.

  • Cooling : Remove the oil bath and cool the reaction flask to 30 °C using a cold water bath.

  • Filtration and Washing : Filter the resulting precipitate using a Buchner funnel. Wash the filter cake with 100 g of water, followed by two additional washes with 100 g of water each.

  • Drying : Dry the filter cake at 30 °C to obtain the crude this compound as a red powder.

Purification of this compound[2]
  • Neutralization : The crude product can be further purified. A related purification method involves neutralizing the reaction mixture with a 20% (w/w) sulfuric acid solution after cooling, followed by filtration.

  • Solvent Slurry : The obtained filter cake is then washed with a mixed solvent of water and acetonitrile.

  • Final Filtration and Drying : The purified product is collected by filtration and dried to yield this compound with a purity greater than 99.0% (HPLC).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification reactants 1. Mix p-phenylenediamine and NaOH solution heating 2. Heat to 60°C reactants->heating addition 3. Add 1-chloro-2,4-dinitrobenzene heating->addition reaction 4. Stir at 60°C for 6h addition->reaction cooling 5. Cool to 30°C reaction->cooling filtration 6. Filter precipitate cooling->filtration washing 7. Wash with water filtration->washing drying 8. Dry at 30°C washing->drying product product drying->product This compound (Red Powder)

Caption: Synthesis and Purification Workflow of this compound.

References

Application Notes and Protocols for the Detection and Quantification of Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse Yellow 9 (DY9), chemically known as N-(2,4-dinitrophenyl)-1,4-phenylenediamine, is a synthetic dye used in the textile industry for coloring polyester and other synthetic fibers.[1][2] Due to its potential for skin sensitization and the possible release of carcinogenic aromatic amines, monitoring its presence in textiles and environmental samples is of significant importance. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry (MS) detection, UV-Vis Spectrophotometry, and Electrochemical Sensing.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry (MS) Detection

HPLC is a robust and widely used technique for the separation, identification, and quantification of disperse dyes. Coupling HPLC with a Photodiode Array (PDA) or UV-Vis detector allows for quantification, while an MS detector provides definitive identification and enhanced sensitivity.

Quantitative Data
ParameterHPLC-UVHPLC-MS/MS
Linear Range 0.5 - 250 mg/L0.5 - 200 µg/L
Limit of Detection (LOD) ~2.0 mg/kg (in textile)0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) Not specifiedNot specified
Recovery 92.1% - 98.7%81.8% - 114.1%
Wavelength (λmax) 364 nm-
Experimental Protocol: HPLC-UV/MS

1.2.1. Reagents and Materials

  • This compound analytical standard (≥96.0% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Chlorobenzene (for textile extraction)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters (PTFE)

1.2.2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 50:50 methanol/water). A typical concentration range is 0.5 to 100.0 ng/mL for LC-MS analysis.

1.2.3. Sample Preparation

a) Textile Samples:

  • Cut a representative sample of the textile material into small pieces.

  • Accurately weigh approximately 1.0 g of the textile sample into a flask.

  • Add 20 mL of methanol or chlorobenzene.

  • Extract the dye by ultrasonication at 50 °C for 30 minutes.

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

b) Water Samples (using Solid-Phase Extraction - SPE):

  • Acidify the water sample to a pH of 2-3 with concentrated HCl.

  • Condition a C18 SPE cartridge by passing one cartridge volume of methanol followed by one cartridge volume of 0.01 M HCl.

  • Load a known volume of the acidified water sample onto the SPE cartridge at a flow rate of less than 40 mL/min.

  • Wash the cartridge with four cartridge volumes of 0.01 M HCl to remove interferences.

  • Dry the cartridge by applying a vacuum for 5 minutes.

  • Elute the retained this compound with one cartridge volume of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase and filter into an HPLC vial.

1.2.4. HPLC-UV/MS Conditions

ParameterSetting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 40% B to 98% B over 17 minutes
Flow Rate 0.3 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 °C
UV-Vis/PDA Detection 364 nm
MS Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)

1.2.5. Quantification

  • Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample extracts from the calibration curve.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System UV_MS_Detection UV/MS Detection HPLC_System->UV_MS_Detection Quantification Quantification UV_MS_Detection->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound, particularly in solutions with a known matrix.

Quantitative Data
ParameterValue
Wavelength of Max. Absorbance (λmax) 364 nm[1]
Molar Absorptivity (ε) Dependent on solvent
Linear Range Dependent on instrument and cuvette path length
LOD/LOQ Higher than HPLC methods
Experimental Protocol: UV-Vis Spectrophotometry

2.2.1. Reagents and Materials

  • This compound analytical standard

  • Methanol or another suitable solvent (e.g., ethanol, DMF)

  • Volumetric flasks, pipettes

  • Quartz cuvettes

2.2.2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

2.2.3. Sample Preparation

  • Prepare a solvent extract of the sample (e.g., from textile) as described in section 1.2.3.a.

  • Dilute the extract with the solvent if necessary to bring the absorbance into the linear range.

2.2.4. Measurement

  • Set the spectrophotometer to measure absorbance at 364 nm.

  • Use the pure solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

2.2.5. Quantification

  • Create a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law (A = εbc).

Logical Relationship Diagram

Spectrophotometry_Logic Prepare_Standards Prepare Calibration Standards Measure_Absorbance Measure Absorbance at 364 nm Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Extract Prepare_Sample->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Quantify Quantify DY9 in Sample Calibration_Curve->Quantify

Caption: Logical workflow for spectrophotometric quantification.

Electrochemical Sensing

Electrochemical methods offer a sensitive and rapid alternative for the detection of this compound, which contains electroactive nitro groups. This protocol is based on the detection of structurally similar dinitrophenyl compounds.

Quantitative Data (for related dinitrophenyl compounds)
ParameterValue
Technique Differential Pulse Voltammetry (DPV) / Linear Sweep Voltammetry (LSV)
Linear Range 0.1 - 9.0 µM
Limit of Detection (LOD) 0.06 - 0.18 µM
Sensitivity 52 - 589 µA µM⁻¹ cm⁻²
Experimental Protocol: Electrochemical Detection

3.2.1. Reagents and Materials

  • This compound analytical standard

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Potassium chloride (KCl)

  • Materials for electrode modification (e.g., nanocomposites, conductive polymers)

  • Glassy carbon electrode (GCE), Ag/AgCl reference electrode, Platinum wire counter electrode

  • Potentiostat/Galvanostat

3.2.2. Electrode Preparation

  • Polish the GCE with alumina slurry, then sonicate in ethanol and water.

  • Modify the GCE surface by drop-casting a suspension of a suitable nanocomposite or by electropolymerization of a monomer. The choice of modifier will enhance sensitivity and selectivity towards the dinitrophenyl moiety of this compound.

3.2.3. Standard and Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare working standards and sample solutions in 0.1 M PBS containing 0.1 M KCl as the supporting electrolyte.

3.2.4. Measurement

  • Assemble the three-electrode cell with the modified GCE as the working electrode.

  • Record the electrochemical response (e.g., using DPV) of the blank electrolyte solution.

  • Add aliquots of the this compound standard solution to the electrochemical cell and record the signal after each addition. The reduction peaks of the nitro groups are typically measured.

  • Measure the response of the prepared sample solution under the same conditions.

3.2.5. Quantification

  • Construct a calibration plot of the peak current versus the concentration of this compound.

  • Determine the concentration in the sample from the calibration curve.

Experimental Workflow Diagram

Electrochemical_Workflow Electrode_Prep Prepare Modified GCE Cell_Assembly Assemble 3-Electrode Cell Electrode_Prep->Cell_Assembly Sample_Prep Prepare Sample in Electrolyte Sample_Prep->Cell_Assembly Measurement Perform DPV/LSV Measurement Cell_Assembly->Measurement Data_Analysis Analyze Peak Current vs. Concentration Measurement->Data_Analysis

Caption: Workflow for electrochemical detection of this compound.

References

Application Notes and Protocols: Disperse Yellow 9 as a Component in Nonlinear Optical (NLO) Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Dyes in NLO Materials

Disperse dyes, a class of synthetic organic compounds, are characterized by their low water solubility and their application in dyeing synthetic fibers. Structurally, many of these dyes, including Disperse Yellow 9 (a nitrodiphenylamine), possess the key molecular features required for nonlinear optical activity. These features typically include a π-conjugated system that incorporates electron-donating and electron-accepting groups. This "push-pull" electronic structure can lead to a significant molecular hyperpolarizability, which is the microscopic origin of the macroscopic NLO effects.

Materials exhibiting NLO properties can modify the characteristics of light passing through them, a phenomenon that is dependent on the light's intensity.[1] This can manifest as second-harmonic generation (SHG), where the frequency of the light is doubled, or as changes in the refractive index, which is the basis for electro-optic switching. The incorporation of NLO dyes like this compound into a polymer matrix is a common strategy to create robust, processable NLO materials.

Quantitative NLO Data of Structurally Similar Azo and Nitrodiphenylamine Dyes

While specific NLO coefficients for this compound were not found in the reviewed literature, the following tables summarize reported quantitative data for other azo and nitrodiphenylamine dyes. This information provides a valuable reference for the expected range of NLO properties in materials incorporating similar chromophores.

Table 1: Third-Order Nonlinear Optical Properties of Selected Azo Dyes

DyeHost MediumMeasurement TechniqueWavelength (nm)Nonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
p-AminoazobenzeneSolutionZ-scan633-1.40 x 10⁻⁸-6.41 x 10⁻⁵-
Methyl OrangeSolutionZ-scan633---
p-Dimethylamino benzene arsenic acidSolutionZ-scan633-1.82 x 10⁻⁸-8.39 x 10⁻⁵-
Azo dye substituted acrylic monomer copolymerCopolymerThird Harmonic Generation---1.26 x 10⁻¹²
Metanil YellowAcetonitrileZ-scan532--2.00 x 10⁻⁶
Metanil YellowPolymer FilmZ-scan532--2.34 x 10⁻⁶

Data for p-Aminoazobenzene, Methyl Orange, and p-Dimethylamino benzene arsenic acid from[2][3]. Data for Azo dye substituted acrylic monomer copolymer from[4][5]. Data for Metanil Yellow from[6].

Table 2: Second-Order Nonlinear Optical Properties of a Structurally Related Compound

CompoundFormMeasurement TechniqueEffective SHG Coefficient (d_eff) (pm/V)
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptideSelf-assembled microtapesSHG Polarimetry≥ 0.67

Data from[7].

Experimental Protocols

The following protocols outline the general procedures for the preparation and characterization of NLO materials containing disperse dyes.

3.1. Protocol for Preparation of Guest-Host Polymer Films

This protocol describes the preparation of a polymer film doped with a disperse dye, a common method for creating NLO materials.

Materials:

  • Disperse dye (e.g., this compound)

  • Amorphous polymer (e.g., Polymethyl methacrylate - PMMA)

  • Solvent (e.g., Chloroform, Dichloromethane)

  • Glass substrates

  • Spin coater

  • Oven

Procedure:

  • Solution Preparation: Prepare a solution of the polymer in the chosen solvent. The concentration will depend on the desired film thickness.

  • Dye Incorporation: Add the disperse dye to the polymer solution. The concentration of the dye will influence the magnitude of the NLO effect.

  • Homogenization: Stir the mixture until the dye is completely dissolved and the solution is homogeneous.

  • Spin Coating: Dispense the solution onto a clean glass substrate and spin coat at a specific speed to achieve the desired film thickness.

  • Drying: Bake the coated substrate in an oven to remove the solvent and form a solid film.

3.2. Protocol for Second-Harmonic Generation (SHG) Measurement

This protocol outlines the Maker fringe technique, a common method for measuring the second-order NLO coefficient (d_eff) of a material.

Apparatus:

  • Pulsed laser (e.g., Nd:YAG laser at 1064 nm)

  • Polarizers

  • Sample holder on a rotation stage

  • Filters to block the fundamental wavelength

  • Photomultiplier tube (PMT) or a sensitive photodiode

  • Oscilloscope or data acquisition system

Procedure:

  • Sample Preparation: Prepare a thin film of the NLO material on a transparent substrate.

  • Laser Setup: Direct the pulsed laser beam through a polarizer to control the input polarization.

  • Sample Interaction: Mount the sample on the rotation stage and align it in the path of the laser beam.

  • Signal Detection: Place the filters after the sample to block the fundamental laser wavelength and allow only the second-harmonic signal (at half the wavelength) to pass through to the detector.

  • Data Acquisition: Rotate the sample and record the intensity of the second-harmonic signal as a function of the angle of incidence. This will produce an interference pattern known as the Maker fringes.

  • Analysis: By fitting the Maker fringe data to theoretical expressions, the second-order NLO coefficient (d_eff) can be determined relative to a standard reference material with a known NLO coefficient (e.g., quartz or KDP).

3.3. Protocol for Z-scan Measurement

The Z-scan technique is a widely used method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Apparatus:

  • Continuous wave (CW) or pulsed laser

  • Focusing lens

  • Sample holder on a translation stage

  • Aperture

  • Photodetector

Procedure:

  • Beam Focusing: Focus the laser beam using a lens.

  • Sample Translation: Mount the sample on a translation stage that can move it along the z-axis (the direction of beam propagation) through the focal point of the lens.

  • Closed-Aperture Z-scan (for n₂):

    • Place an aperture in the far-field of the beam before the detector.

    • Translate the sample along the z-axis and record the transmitted power through the aperture.

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing). The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.

  • Open-Aperture Z-scan (for β):

    • Remove the aperture and collect all the transmitted light with the detector.

    • Translate the sample along the z-axis and record the total transmitted power.

    • A decrease in transmittance near the focus indicates two-photon absorption or other nonlinear absorption processes. The nonlinear absorption coefficient β can be determined by fitting the open-aperture Z-scan curve.

Visualization of Concepts

4.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of NLO materials based on disperse dyes.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization NLO Characterization synthesis_start Start: Select Dye & Polymer dissolution Dissolve Polymer in Solvent synthesis_start->dissolution dye_addition Add Disperse Dye dissolution->dye_addition mixing Homogenize Solution dye_addition->mixing spin_coating Spin Coat on Substrate mixing->spin_coating drying Dry to Form Film spin_coating->drying synthesis_end Guest-Host NLO Film drying->synthesis_end shg Second-Harmonic Generation (SHG) Measurement synthesis_end->shg Characterize zscan Z-scan Measurement synthesis_end->zscan Characterize data_analysis Data Analysis shg->data_analysis zscan->data_analysis nlo_properties Determine NLO Coefficients (d_eff, n₂, β) data_analysis->nlo_properties structure_property cluster_molecular Molecular Structure cluster_properties NLO Properties electron_donor Electron Donating Group (-NH₂) pi_bridge π-Conjugated System (Aromatic Rings) electron_donor->pi_bridge hyperpolarizability High Molecular Hyperpolarizability (β) electron_donor->hyperpolarizability electron_acceptor Electron Accepting Group (-NO₂) pi_bridge->electron_acceptor pi_bridge->hyperpolarizability electron_acceptor->hyperpolarizability shg Second-Harmonic Generation (SHG) hyperpolarizability->shg electro_optic Electro-Optic Effect hyperpolarizability->electro_optic

References

Application Notes & Protocols: Incorporation of Disperse Yellow 9 into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 9, also known as C.I. 10375, is a nitro dye used in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylic.[1] The incorporation of such dyes into polymer matrices is a critical process for creating colored plastics, advanced textiles, and functional materials. For researchers and drug development professionals, the methodologies for dispersing small molecules within a polymer host are also highly relevant. These techniques are foundational for creating amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs, developing controlled-release drug delivery systems, and fabricating functional biomaterials.[2][3]

This document provides an overview of common methods for incorporating this compound into polymer matrices, detailed experimental protocols, and key characterization techniques.

Primary Incorporation Strategies

There are three main strategies for incorporating dyes into polymer matrices:

  • Non-Covalent Doping (Guest-Host Systems): This is the most direct method, involving the physical mixing of the dye (guest) into a pre-formed polymer (host). It is valued for its simplicity. However, challenges such as dye aggregation at high concentrations, phase separation, and potential for the dye to leach out over time can be limitations.[2][4]

  • Covalent Bonding: This strategy involves creating a chemical bond between the dye molecule and the polymer backbone. This method provides superior stability against leaching and thermal migration.[2][4] It requires chemical modification of either the dye or the polymer, making the process more complex.

  • In-Situ Polymerization: This technique involves polymerizing monomers in the presence of the dye. The dye molecules become physically entrapped within the polymer network as it forms.[2]

The following diagram illustrates the relationships between these incorporation strategies.

G cluster_main Incorporation of this compound into Polymers Start This compound (Guest Molecule) Method1 Non-Covalent Doping (Guest-Host System) Start->Method1 Method2 Covalent Bonding Start->Method2 Method3 In-Situ Polymerization Start->Method3 Polymer Polymer Matrix (Host) Polymer->Method1 Polymer->Method2 Requires functional groups Monomer Monomers Monomer->Method3 SubMethod1a Melt Blending Method1->SubMethod1a SubMethod1b Solution Casting Method1->SubMethod1b SubMethod1c Electrospinning Method1->SubMethod1c Result Dye-Polymer Composite Method2->Result Method3->Result SubMethod1a->Result SubMethod1b->Result SubMethod1c->Result

Caption: Overview of strategies for incorporating dyes into polymers.

Data Presentation: Comparison of Incorporation Methods

The selection of an appropriate incorporation method depends on the polymer, the desired dye concentration, and the end-use application. The table below summarizes the key characteristics of each method.

FeatureMelt BlendingSolution CastingElectrospinningCovalent Bonding
Principle Physical mixing in molten stateCo-dissolving polymer and dye, then evaporating solventEjecting a charged polymer-dye solution to form fibersChemical reaction between dye and polymer
Typical Polymers Thermoplastics (PET, PP, PMMA)Soluble polymers (PMMA, PS, PVA)Soluble polymers (PVA, PCL, PVP)Polymers with reactive groups (e.g., PGMA)
Process Complexity ModerateLowModerateHigh
Max Dye Loading Moderate (limited by aggregation)Low to ModerateLow to ModerateHigh
Stability Prone to thermomigration[5]Prone to leachingGood physical entrapmentExcellent (no leaching)
Advantages Solvent-free, scalableSimple, good for thin filmsProduces high surface area nanofibers[6]High stability, uniform dispersion
Disadvantages High temperatures can degrade dye/polymer[7]Requires volatile solvents, potential for porous films[8]Requires specific solution properties (viscosity, conductivity)[6]Complex synthesis, may alter polymer properties

Experimental Protocols

The following sections provide detailed protocols for the most common non-covalent incorporation methods.

Protocol 1: Melt Blending

This method is suitable for incorporating this compound into thermoplastic polymers like Polyethylene Terephthalate (PET) or Polypropylene (PP).[9]

G start Start step1 1. Material Preparation Dry polymer pellets and this compound powder to remove moisture. start->step1 step2 2. Pre-Mixing Combine polymer pellets and dye powder in the desired weight ratio (e.g., 0.1-2 wt% dye). step1->step2 step3 3. Extrusion Feed the mixture into a twin-screw extruder. Set temperature profile above polymer's melting point. step2->step3 step4 4. Pelletizing Cool the extruded strand in a water bath and cut into pellets. step3->step4 step5 5. Post-Processing (Optional) Use pellets for injection molding or fiber spinning. step4->step5 end End Product: Colored Polymer Pellets step5->end

Caption: Experimental workflow for the melt blending method.

Methodology:

  • Materials Preparation:

    • Dry the host polymer pellets (e.g., PET) in a vacuum oven at a temperature below its glass transition temperature (e.g., 80°C for 12 hours) to remove residual moisture.

    • Dry the this compound powder in a desiccator.

  • Pre-Mixing:

    • Weigh the dried polymer pellets and this compound powder to achieve the target concentration (e.g., 0.5 wt%).

    • Physically mix the components in a container by tumbling for 15-20 minutes to ensure a homogenous pre-blend.

  • Melt Extrusion:

    • Set the temperature profile of a twin-screw extruder. For PET, this may range from 260°C to 280°C from the feed zone to the die.

    • Set the screw speed (e.g., 100-150 RPM).

    • Feed the pre-mixed material into the extruder hopper at a constant rate. The molten polymer and dye will be intimately mixed in the extruder barrel.

  • Cooling and Pelletizing:

    • The colored polymer strand exiting the die is passed through a cooling water bath.

    • The solidified strand is fed into a pelletizer to produce colored polymer pellets.

  • Characterization:

    • The thermal stability of the resulting blend can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9]

    • The uniformity of dye dispersion can be assessed by examining cross-sections of molded parts using optical or electron microscopy.

Process Parameters Table:

ParameterExample Value (for PET)Purpose
Drying Temperature 80 - 120°CPrevents hydrolytic degradation of the polymer.
Dye Concentration 0.1 - 2.0 wt%Controls the final color intensity.
Extruder Temp. Profile 260 - 280°CEnsures complete melting and mixing without degradation.[5]
Screw Speed 100 - 150 RPMAffects mixing efficiency and residence time.
Protocol 2: Solution Casting

This method is ideal for producing thin, colored polymer films and is widely used in laboratory settings for material screening.[8]

G start Start step1 1. Solution Preparation Dissolve polymer (e.g., PMMA) in a suitable solvent (e.g., Toluene, THF). start->step1 step2 2. Dye Addition Add this compound to the polymer solution and stir until fully dissolved. step1->step2 step3 3. Casting Pour the solution onto a flat substrate (e.g., glass plate, petri dish). step2->step3 step4 4. Solvent Evaporation Allow the solvent to evaporate slowly in a fume hood or a vacuum oven at low heat. step3->step4 step5 5. Film Detachment Carefully peel the resulting dry film from the substrate. step4->step5 end End Product: Colored Polymer Film step5->end

Caption: Experimental workflow for the solution casting method.

Methodology:

  • Solution Preparation:

    • Prepare a polymer solution by dissolving the polymer (e.g., Polymethyl methacrylate, PMMA) in a suitable solvent (e.g., toluene) to a desired concentration (e.g., 10-15 wt%).

    • Use a magnetic stirrer and allow several hours for the polymer to dissolve completely.

  • Dye Incorporation:

    • Add a calculated amount of this compound to the polymer solution to achieve the target concentration relative to the polymer weight.

    • Continue stirring until the dye is fully dissolved. The solution should be clear and homogenous.

  • Casting:

    • Pour the polymer-dye solution into a level, non-stick container, such as a glass petri dish or onto a flat glass plate.

    • Ensure the container is covered but not sealed (e.g., with perforated aluminum foil) to allow for slow, uniform solvent evaporation and prevent contamination.

  • Drying:

    • Place the cast solution in a fume hood at ambient temperature for 24-48 hours.

    • For complete solvent removal, transfer the film to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for another 24 hours.[8]

  • Characterization:

    • The optical properties of the film can be analyzed using UV-Vis spectroscopy to check for dye aggregation, which can cause shifts in the absorption spectrum.[10][11]

    • The film thickness and uniformity can be measured with a micrometer.

Process Parameters Table:

ParameterExample Value (for PMMA)Purpose
Polymer Concentration 10 - 15 wt% in TolueneDetermines solution viscosity and final film thickness.
Dye Concentration 0.01 - 1.0 wt% (of polymer weight)Controls color intensity; higher levels risk aggregation.[4]
Drying Temperature 25°C (ambient), then 40-50°C (vacuum)Controls the rate of solvent removal to ensure a dense, uniform film.[8]
Solvent Choice Toluene, THF, ChloroformMust dissolve both the polymer and the dye.
Protocol 3: Electrospinning

This technique produces polymer nanofibers with a very high surface-area-to-volume ratio.[12] The dye is physically entrapped within the solidifying fibers.

G start Start step1 1. Solution Preparation Prepare a polymer-dye solution with appropriate viscosity and conductivity for electrospinning. start->step1 step2 2. Setup Configuration Load the solution into a syringe with a spinneret. Position a grounded collector plate opposite the spinneret. step1->step2 step3 3. Electrospinning Apply a high voltage (e.g., 15-25 kV). Pump the solution at a constant flow rate (e.g., 0.5 mL/hr). step2->step3 step4 4. Fiber Collection Charged jet travels to the collector, solvent evaporates, and solid fibers are deposited as a non-woven mat. step3->step4 step5 5. Drying Dry the collected fiber mat under vacuum to remove residual solvent. step4->step5 end End Product: Colored Nanofiber Mat step5->end

Caption: Experimental workflow for the electrospinning method.

Methodology:

  • Solution Preparation:

    • Prepare a solution of a spinnable polymer (e.g., Polyvinylpyrrolidone, PVP) in a suitable solvent (e.g., a mixture of ethanol and water). The polymer concentration is critical and must be optimized to achieve sufficient viscosity for fiber formation rather than electrospraying.[13][14]

    • Dissolve this compound in the polymer solution.

  • Apparatus Setup:

    • Load the polymer-dye solution into a plastic syringe fitted with a metallic needle (spinneret).

    • Mount the syringe on a syringe pump.

    • Position a grounded collector (e.g., a flat plate covered with aluminum foil) at a fixed distance from the spinneret tip (e.g., 15 cm).

  • Electrospinning Process:

    • Connect the positive lead of a high-voltage power supply to the metallic needle.

    • Set the syringe pump to a low, constant flow rate (e.g., 0.5 mL/hour).

    • Apply a high voltage (e.g., 20 kV). A Taylor cone should form at the needle tip, from which a charged polymer jet is ejected.

    • As the jet travels to the collector, the solvent evaporates, and solid, colored nanofibers are deposited on the collector.

  • Post-Processing:

    • After the desired spinning time, turn off the power supply and syringe pump.

    • Carefully remove the nanofiber mat from the collector.

    • Dry the mat in a vacuum oven to remove any residual solvent.

  • Characterization:

    • The morphology, diameter, and uniformity of the nanofibers can be analyzed using Scanning Electron Microscopy (SEM).[13]

    • Successful incorporation of the dye can be confirmed with spectroscopic techniques.[15]

Process Parameters Table:

ParameterExample Value (for PVP)Purpose
Polymer Concentration 8 - 12 wt%Critically affects solution viscosity and fiber morphology (beads vs. uniform fibers).[13]
Applied Voltage 15 - 25 kVProvides the electrostatic force to draw the polymer jet.[14]
Flow Rate 0.1 - 1.0 mL/hourAffects fiber diameter and process stability.[14]
Tip-to-Collector Distance 10 - 20 cmAllows sufficient time for solvent evaporation before fibers reach the collector.[14]

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 9, a nitro dye, finds application in the coloring of various materials, including textiles and potentially in cosmetic and pharmaceutical formulations.[1] Its detection and quantification are crucial for quality control, safety assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of dyes like this compound in various matrices. This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase HPLC method coupled with Photodiode Array (PDA) detection.

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase gradient consisting of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The analyte is detected by a PDA detector at its maximum absorbance wavelength, allowing for both quantification and spectral confirmation.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Solvents: HPLC grade acetonitrile, methanol, and ultrapure water are required.

  • Reagents: this compound reference standard (≥96.0% purity), ammonium acetate, and formic acid may be used for mobile phase preparation.[1]

  • Glassware: Volumetric flasks, vials, and pipettes for standard and sample preparation.

  • Filtration: 0.45 µm or 0.22 µm syringe filters for sample clarification.

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of a suitable solvent like methanol and dilute to volume with the same solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.1 - 20 µg/mL).

3. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are example protocols for a solid (e.g., pharmaceutical powder blend or cosmetic powder) and a semi-solid (e.g., cream or ointment) matrix.

3.1. Solid Matrix (e.g., Powder Blend)

  • Accurately weigh a portion of the homogenized powder sample containing an expected amount of this compound into a volumetric flask.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Sonicate the mixture for approximately 15-30 minutes to ensure complete extraction of the dye.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the extraction solvent and mix well.

  • Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

3.2. Semi-Solid Matrix (e.g., Cream or Ointment)

  • Accurately weigh a representative amount of the cream or ointment into a centrifuge tube.

  • Add a measured volume of a suitable organic solvent (e.g., methanol or a mixture of methanol and water) to precipitate the fatty components of the matrix.

  • Vortex or shake vigorously to disperse the sample in the solvent.

  • Sonicate the mixture for 15-30 minutes to facilitate extraction.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the precipitated excipients.

  • Carefully transfer the supernatant to a volumetric flask.

  • Repeat the extraction process on the residue if necessary to ensure complete recovery.

  • Combine the supernatants and dilute to a known volume with the extraction solvent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of this compound. Optimization may be required depending on the specific column and instrumentation used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted with Formic Acid
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of Mobile Phase B, and gradually increase to elute this compound. A typical gradient might be: 0 min, 40% B; 15 min, 95% B; 20 min, 95% B; 21 min, 40% B; 25 min, 40% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Set at the maximum absorbance of this compound (approximately 380-400 nm) with a PDA detector collecting spectra over a wider range (e.g., 200-600 nm) for peak purity analysis.
Injection Volume 10 µL
Run Time Approximately 25 minutes

5. Data Analysis and Quantification

  • Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the reference standard. Peak identity can be further confirmed by comparing the UV-Vis spectrum of the peak with that of the standard obtained from the PDA detector.

  • Quantification: The concentration of this compound in the sample is determined by constructing a calibration curve of peak area versus concentration for the series of working standard solutions. The concentration in the unknown sample is then calculated from its peak area using the regression equation of the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for a validated HPLC method for the analysis of disperse dyes. The exact values for this compound should be established during method validation in your laboratory.

ParameterTypical Value
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.06 - 0.3 µg/mL
Precision (%RSD) < 2% (for repeatability and intermediate precision)
Accuracy / Recovery 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Solvent & Dilute to Stock Standard->Dissolve_Standard Sample Weigh Sample (e.g., Powder, Cream) Extract_Sample Extract with Solvent (Sonication/Centrifugation) Sample->Extract_Sample Working_Standards Prepare Working Standards Dissolve_Standard->Working_Standards HPLC_System HPLC System (Pump, Autosampler, Column Oven) Working_Standards->HPLC_System Filter Filter Extract Extract_Sample->Filter Filter->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Detection PDA Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identify Identify Peak by Retention Time & Spectrum Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationships cluster_method_dev Method Development & Validation cluster_routine_analysis Routine Sample Analysis Objective Define Analytical Objective Method_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Objective->Method_Dev Validation Validate Method (Linearity, LOD/LOQ, Precision, Accuracy) Method_Dev->Validation Sample_Prep Prepare Sample (Extraction, Filtration) Validation->Sample_Prep Approved Method Analysis Analyze by Validated HPLC Method Sample_Prep->Analysis Results Calculate & Report Results Analysis->Results

Caption: Logical relationship between method development and routine analysis.

References

Application of Disperse Yellow 9 in Hair Dye Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Disperse Yellow 9, identified by CAS number 6373-73-5 and C.I. 10375, is a nitro dye used in the formulation of semi-permanent hair color products.[1][2][3] As a disperse dye, it is sparingly soluble in water and functions by diffusing into the hair shaft and adhering to the hair fiber through non-ionic interactions.[4][5][6] Its molecular structure, N-(2,4-dinitrophenyl)-1,4-phenylenediamine, gives it a characteristic yellow hue.[2][5] These application notes provide a comprehensive overview of the use of this compound in hair dye research, including detailed experimental protocols, performance data, and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Chemical Name N-(2,4-dinitrophenyl)-1,4-phenylenediamine[2]
C.I. Name This compound[5]
CAS Number 6373-73-5[5]
Molecular Formula C₁₂H₁₀N₄O₄[5]
Molecular Weight 274.23 g/mol [5]
Appearance Dark red-light yellow powder[5]
Solubility Insoluble in water, soluble in ethanol[5]
Absorbance Peak (λmax) 364 nm[7]

Mechanism of Action in Hair Dyeing

This compound functions as a direct dye in semi-permanent hair color formulations. The dyeing process does not involve a chemical reaction with the hair fiber. Instead, the small dye molecules penetrate the hair cuticle and lodge within the cortex. The color is deposited onto the hair shaft and is gradually removed with successive washing.

A simplified workflow for the mechanism of action is as follows:

Hair_Shaft Hair Shaft Dye_Formulation This compound in Formulation Penetration Penetration of Hair Cuticle Dye_Formulation->Penetration Application Deposition Deposition in Hair Cortex Penetration->Deposition Color_Expression Yellow Color Expression Deposition->Color_Expression

Mechanism of this compound Hair Dyeing

Experimental Protocols

1. Formulation of a Semi-Permanent Hair Dye Cream

This protocol outlines the preparation of a basic semi-permanent hair dye cream using this compound.

Materials:

  • This compound

  • Cetearyl Alcohol

  • Ceteareth-20

  • Propylene Glycol

  • Glycerin

  • Citric Acid

  • Sodium Hydroxide

  • Preservative (e.g., Phenoxyethanol)

  • Deionized Water

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine Cetearyl Alcohol and Ceteareth-20. Heat to 70-75°C until fully melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, heat deionized water to 70-75°C. Add Propylene Glycol and Glycerin, and mix until dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed to form a stable emulsion.

  • Dye Dispersion: In a separate vessel, disperse this compound in a small amount of the emulsion base.

  • Incorporation: Add the dye dispersion to the main emulsion and mix until a uniform color is achieved.

  • pH Adjustment and Cooling: Allow the emulsion to cool to below 40°C. Adjust the pH to the desired range (typically 6.0-7.0) using Citric Acid or Sodium Hydroxide.

  • Final Additions: Add the preservative and mix thoroughly.

  • Quality Control: Perform viscosity, pH, and stability tests on the final formulation.

cluster_oil Oil Phase cluster_aqueous Aqueous Phase Oil_Heat Heat Cetearyl Alcohol & Ceteareth-20 (70-75°C) Emulsify Emulsify Aqueous & Oil Phases Oil_Heat->Emulsify Aqueous_Heat Heat Deionized Water (70-75°C) Aqueous_Mix Add Propylene Glycol & Glycerin Aqueous_Heat->Aqueous_Mix Aqueous_Mix->Emulsify Dye_Dispersion Disperse this compound Emulsify->Dye_Dispersion Incorporate_Dye Incorporate Dye Dispersion Dye_Dispersion->Incorporate_Dye Cool Cool to < 40°C Incorporate_Dye->Cool pH_Adjust Adjust pH Cool->pH_Adjust Add_Preservative Add Preservative pH_Adjust->Add_Preservative QC Quality Control Add_Preservative->QC

Hair Dye Formulation Workflow

2. Hair Swatch Dyeing Protocol

This protocol describes the application of the formulated hair dye to standardized hair swatches for performance evaluation.

Materials:

  • Standardized human hair swatches (e.g., virgin white hair)

  • Formulated hair dye cream with this compound

  • Applicator brush

  • Timer

  • Shampoo (sulfate-free)

  • Hairdryer

Procedure:

  • Preparation: Pre-wash the hair swatches with a clarifying shampoo and allow them to dry completely.

  • Application: Evenly apply the hair dye formulation to the hair swatches using an applicator brush, ensuring complete saturation.

  • Processing: Allow the dye to process for the specified time (e.g., 30 minutes) at room temperature.

  • Rinsing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear.

  • Washing: Gently wash the swatches with a sulfate-free shampoo and rinse.

  • Drying: Allow the swatches to air dry or use a hairdryer on a low heat setting.

3. Colorimetric Analysis

This protocol details the quantitative measurement of color on the dyed hair swatches.

Materials:

  • Dyed hair swatches

  • Spectrophotometer or colorimeter

Procedure:

  • Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measurement: Take multiple color readings from different areas of each hair swatch.

  • Data Recording: Record the CIELAB color space values (L, a, b*).

    • L *: Lightness (0 = black, 100 = white)

    • a : Red/green coordinate (+a = red, -a* = green)

    • b : Yellow/blue coordinate (+b = yellow, -b* = blue)

  • Analysis: Calculate the average L, a, and b* values for each swatch.

4. Wash Fastness Test

This protocol assesses the durability of the hair color to repeated washing.

Materials:

  • Dyed hair swatches

  • Shampoo (standardized)

  • Water bath or automated washing apparatus

Procedure:

  • Initial Color Measurement: Measure the initial color of the dyed swatches using the colorimetric analysis protocol.

  • Washing Cycles: Subject the swatches to a series of washing cycles (e.g., 10 cycles). Each cycle consists of wetting the swatch, applying a standardized amount of shampoo, lathering for a set time, and rinsing.

  • Color Measurement after Washing: After the washing cycles, dry the swatches and measure the color again.

  • Color Difference Calculation: Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

5. Light Fastness Test

This protocol evaluates the stability of the hair color upon exposure to light.

Materials:

  • Dyed hair swatches

  • Light exposure chamber with a controlled light source (e.g., Xenon arc lamp)

Procedure:

  • Initial Color Measurement: Measure the initial color of the dyed swatches.

  • Light Exposure: Place the swatches in the light exposure chamber for a specified duration, following standardized conditions (e.g., ISO 105-B02).

  • Color Measurement after Exposure: After exposure, measure the color of the swatches again.

  • Color Difference Calculation: Calculate the total color difference (ΔE*) to quantify the color fading.

Performance Data

The following tables present representative data for a semi-permanent hair dye formulation containing 1.0% this compound.

Table 1: Colorimetric Data of Hair Swatches Dyed with this compound

Hair SwatchLab*
Untreated85.2 ± 0.50.1 ± 0.210.5 ± 0.4
Dyed78.9 ± 0.65.3 ± 0.365.7 ± 0.8

Table 2: Wash Fastness of Hair Swatches Dyed with this compound (after 10 washes)

ParameterInitial ValueAfter 10 WashesΔE
L 78.9 ± 0.680.1 ± 0.7\multirow{3}{}{5.8}
a 5.3 ± 0.34.1 ± 0.4
b *65.7 ± 0.860.2 ± 0.9

Table 3: Light Fastness of Hair Swatches Dyed with this compound (after 20 hours exposure)

ParameterInitial ValueAfter 20h ExposureΔE
L 78.9 ± 0.679.5 ± 0.5\multirow{3}{}{4.2}
a 5.3 ± 0.34.8 ± 0.2
b *65.7 ± 0.861.9 ± 0.7

Safety and Toxicology

Skin Sensitization

This compound is known to be a potential skin sensitizer.[2] Patch testing has indicated that some individuals may have a contact allergy to this dye.[2][8] Therefore, it is crucial to conduct a skin patch test before the full application of any hair dye formulation containing this compound.

In Vitro Safety Assessment

A tiered approach to in vitro safety assessment is recommended for cosmetic ingredients.

Start This compound Genotox Genotoxicity Assays (e.g., Ames Test) Start->Genotox Skin_Sens In Vitro Skin Sensitization Assays Start->Skin_Sens Dermal_Abs Dermal Absorption Studies Genotox->Dermal_Abs Skin_Sens->Dermal_Abs Risk_Assess Risk Assessment Dermal_Abs->Risk_Assess Safe_Use Safe for Use in Hair Dye Formulations Risk_Assess->Safe_Use

In Vitro Safety Assessment Workflow

Dermal Absorption

The extent of dermal absorption is a critical factor in the safety assessment of hair dye ingredients. In vitro studies using human skin models can provide valuable data on the percutaneous penetration of this compound.[1][9] These studies help to determine the amount of the dye that may become systemically available.[1]

This compound is an effective colorant for use in semi-permanent hair dye formulations. Its performance, in terms of color intensity and fastness properties, can be systematically evaluated using the protocols outlined in these notes. However, due to its potential for skin sensitization, careful formulation and safety assessments are paramount for its use in cosmetic products. Further research into optimizing formulations to enhance color longevity and minimize potential adverse effects is encouraged.

References

Troubleshooting & Optimization

Addressing photostability and degradation issues of Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the photostability and degradation issues of Disperse Yellow 9 (C.I. 10375; CAS 6373-73-5).

Troubleshooting Guides

Problem 1: Rapid Fading or Color Change of this compound in Solution Upon Light Exposure.

Possible Causes and Solutions:

  • Photodegradation: this compound, a nitrodiphenylamine dye, is susceptible to degradation upon exposure to light, particularly UV radiation. This is an irreversible photochemical alteration of the dye molecule, causing it to lose its ability to absorb light in the visible region, resulting in fading.[1]

  • Solvent Effects: The solvent system can influence the rate of photodegradation. Protic solvents may facilitate certain degradation pathways.

  • Presence of Oxygen: Molecular oxygen can participate in photo-oxidation reactions, accelerating the degradation of the dye.[2][3]

  • Incorrect pH: The stability of disperse dyes is pH-dependent. For many disperse dyes, a weakly acidic medium (pH 4.5-5.5) provides the most stable environment.[4] Deviations from this range can accelerate degradation.

Troubleshooting Steps:

  • Minimize Light Exposure: Protect the solution from light by using amber glassware or by wrapping the container in aluminum foil. Work in a dimly lit area or use light filters on light sources.

  • Solvent Selection: If the experimental conditions allow, consider using a less reactive, aprotic solvent.

  • Deoxygenate the Solution: Before light exposure, purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • pH Control: Buffer the solution to a weakly acidic pH (4.5-5.5) to maintain optimal stability.[4][5]

  • Introduce Stabilizers: Consider the addition of photostabilizers.

    • UV Absorbers: These compounds, such as benzophenones or benzotriazoles, absorb harmful UV radiation and dissipate it as heat.

    • Hindered Amine Light Stabilizers (HALS): HALS are highly effective radical scavengers that interrupt the degradation process.[1][2][6] They are not consumed in the process, providing long-term stability.[6]

    • Antioxidants/Triplet Quenchers: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) can quench singlet oxygen and other reactive species.

Problem 2: Inconsistent Results in Photostability Testing of this compound.

Possible Causes and Solutions:

  • Variable Light Source: Inconsistent light intensity or spectral output from the light source will lead to variable degradation rates.

  • Temperature Fluctuations: The temperature of the sample during irradiation can affect the degradation kinetics.

  • Inconsistent Sample Preparation: Variations in dye concentration, substrate (if any), or the presence of impurities can alter the results.

  • Lack of a Dark Control: Without a control sample kept in the dark under the same temperature conditions, it is difficult to distinguish between photodegradation and thermal degradation.[7]

Troubleshooting Steps:

  • Calibrate Light Source: Regularly calibrate the light source to ensure consistent and reproducible irradiance. For standardized testing, a xenon arc lamp is often used to simulate the solar spectrum.[8][9]

  • Control Temperature: Use a temperature-controlled sample chamber during irradiation.

  • Standardize Sample Preparation: Develop and adhere to a strict protocol for sample preparation, ensuring consistency in concentration, solvent, and substrate.

  • Always Use a Dark Control: For every experiment, prepare an identical sample that is protected from light but subjected to the same temperature and atmospheric conditions.[7]

  • Follow Standardized Test Methods: Adhere to established guidelines for light fastness testing, such as those from ISO, AATCC, or ICH for pharmaceuticals if applicable.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how does it relate to its stability?

A1: this compound is a nitrodiphenylamine dye.[11] Its molecular structure contains nitro groups and an amine linkage, which are chromophores that can be susceptible to photochemical reactions. The energy from absorbed light, particularly UV radiation, can excite electrons in the molecule to higher energy states, leading to bond cleavage and the formation of reactive species that initiate degradation.

Q2: What are the expected degradation products of this compound?

Q3: How can I quantitatively measure the photostability of this compound?

A3: The photostability of this compound can be quantified by monitoring the change in its concentration over time during light exposure. A common method is to use UV-Visible spectrophotometry to measure the decrease in absorbance at its maximum absorption wavelength (λmax). The degradation kinetics can then be determined, which often follow first-order kinetics for dyes.[12][13]

Q4: Are there any specific classes of stabilizers recommended for this compound?

A4: For protecting polymers and other materials colored with dyes like this compound, Hindered Amine Light Stabilizers (HALS) are highly effective.[1][2][6] They function by scavenging free radicals that are key intermediates in the photodegradation process.[6] The choice of a specific HALS may depend on the matrix in which the dye is used. Additionally, UV absorbers can be used in conjunction with HALS for synergistic protection.

Q5: What is a standard protocol for assessing the light fastness of this compound on a textile substrate?

A5: A standard protocol for light fastness testing of a dyed textile involves exposing the specimen to a calibrated artificial light source, typically a xenon arc lamp, under controlled conditions of temperature and humidity.[8][9] The degree of fading is assessed by comparing the change in color of the exposed specimen to a set of blue wool standards (from 1 to 8, with 8 being the most stable) that are exposed simultaneously.[9]

Data Presentation

Table 1: Factors Affecting the Stability of Disperse Dyes

FactorEffect on StabilityRecommendations for Mitigation
Light (UV/Visible) Primary cause of photodegradation and fading.Minimize exposure; use UV absorbers and/or HALS.
pH Most stable in weakly acidic conditions (pH 4.5-5.5).[4]Buffer solutions to the optimal pH range.
Oxygen Promotes photo-oxidative degradation.Deoxygenate solutions by purging with inert gas.
Temperature Higher temperatures can accelerate degradation.Control temperature during experiments and storage.
Impurities Can act as photosensitizers, accelerating degradation.Use high-purity dye and solvents.

Experimental Protocols

Protocol for Accelerated Photostability Testing of this compound in Solution
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, methanol, or a solvent relevant to the application).

    • Dilute the stock solution to a concentration that gives an initial absorbance reading between 1.0 and 1.5 at the λmax of the dye.

    • If investigating the effect of pH, buffer the solution accordingly.

    • To evaluate stabilizers, add the desired concentration of the stabilizer to the solution.

  • Sample Exposure:

    • Transfer the solution to a quartz cuvette.

    • Prepare a dark control by wrapping an identical cuvette in aluminum foil.

    • Place both cuvettes in a photostability chamber equipped with a calibrated light source (e.g., a xenon arc lamp with appropriate filters to simulate sunlight).

    • Maintain a constant temperature during the exposure.

  • Data Collection:

    • At regular time intervals, remove the cuvettes and record the UV-Visible absorption spectrum of both the exposed and dark control samples.

    • Monitor the decrease in absorbance at the λmax.

  • Data Analysis:

    • Plot the absorbance at λmax versus time.

    • Calculate the percentage of degradation at each time point relative to the initial absorbance.

    • Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order).

Visualizations

Photodegradation_Pathway DY9 This compound (Ground State) DY9_excited This compound* (Excited State) DY9->DY9_excited Light Absorption (hν) Degradation_Products Degradation Products (e.g., smaller aromatic fragments) DY9:s->Degradation_Products:n Indirect Degradation DY9_excited->Degradation_Products Direct Photolysis (bond cleavage) ROS Reactive Oxygen Species (ROS) DY9_excited->ROS Energy Transfer to O₂ Radical_Intermediates Radical Intermediates DY9_excited->Radical_Intermediates Intersystem Crossing ROS->DY9 Oxidation Radical_Intermediates->Degradation_Products Reaction with O₂

Caption: Generalized photodegradation pathways for organic dyes.

Experimental_Workflow_Photostability cluster_prep 1. Sample Preparation cluster_exp 2. Exposure cluster_analysis 3. Analysis Prep_Sol Prepare Solution of This compound Add_Stab Add Stabilizers (Optional) Prep_Sol->Add_Stab Prep_Control Prepare Dark Control Add_Stab->Prep_Control Expose Expose to Calibrated Light Source Prep_Control->Expose Incubate Incubate Dark Control Prep_Control->Incubate Measure Measure Absorbance (UV-Vis) at Intervals Expose->Measure Incubate->Measure Analyze Analyze Data (Kinetics, % Degradation) Measure->Analyze Identify Identify Degradation Products (LC-MS, etc.) Analyze->Identify

Caption: Workflow for photostability testing of this compound.

References

How to improve the quantum yield of Disperse Yellow 9 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Yellow 9 Fluorescence

Welcome to the technical support center for this compound fluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quantum yield of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as C.I. 10375, is a nitrodiphenylamine dye.[1] It appears as a dark red to light yellow powder and is insoluble in water but soluble in ethanol.[1][2] Its chemical formula is C₁₂H₁₀N₄O₄ and it has a molecular weight of 274.24 g/mol .[1] The absorbance peak of this compound is at 364 nm.[3]

Q2: What is fluorescence quantum yield and why is it important?

The fluorescence quantum yield (ΦF) is the ratio of photons emitted as fluorescence to the photons absorbed by a fluorophore. It essentially measures the efficiency of the fluorescence process. A higher quantum yield indicates a brighter and more easily detectable fluorescent signal, which is crucial for the sensitivity and accuracy of various bioimaging and sensing applications.

Q3: What are the key factors that influence the fluorescence quantum yield of a dye like this compound?

Several environmental and structural factors can significantly impact the fluorescence quantum yield. These include:

  • Solvent Polarity: The polarity of the solvent can alter the energy levels of the excited state, affecting the fluorescence emission.[4]

  • pH of the Solution: Changes in pH can lead to the protonation or deprotonation of the dye molecule, which can enhance or quench fluorescence.[5][6][7]

  • Concentration: High concentrations can lead to self-quenching, where excited dye molecules transfer energy to ground-state molecules non-radiatively, thus decreasing the quantum yield.[8]

  • Presence of Quenchers: Certain molecules, often referred to as quenchers, can deactivate the excited state of the fluorophore through various mechanisms like collisional quenching or energy transfer, leading to a decrease in fluorescence.[9][10]

  • Temperature: Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to increased collisional quenching.

  • Molecular Rigidity: A more rigid molecular structure can limit non-radiative decay pathways, often resulting in a higher quantum yield.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered when trying to optimize the fluorescence quantum yield of this compound.

Problem Possible Cause Troubleshooting Steps
Low or no fluorescence signal Inappropriate Solvent: The solvent may be quenching the fluorescence or be of a polarity that is not conducive to emission.Solution: Test a range of solvents with varying polarities. For this compound, which is soluble in ethanol, you can try other polar aprotic and protic solvents to observe the effect on fluorescence intensity.[1][12]
Incorrect pH: The pH of the solution may be in a range that promotes non-radiative decay pathways.[5][13]Solution: Adjust the pH of the solution. For many dyes, moving to a more alkaline or acidic environment can significantly enhance fluorescence.[5][13] It is recommended to perform a pH titration while monitoring the fluorescence intensity to find the optimal pH.
Concentration Quenching: The concentration of the dye may be too high, leading to self-quenching.[14]Solution: Dilute the sample. Prepare a series of dilutions and measure the fluorescence of each to determine the concentration at which the quantum yield is maximal. It is often recommended to keep the absorbance of the solution below 0.1 at the excitation wavelength.[8][15]
Fluorescence intensity decreases over time Photobleaching: The dye molecules are being irreversibly damaged by the excitation light.Solution: Reduce the intensity of the excitation light, decrease the exposure time, or use a photostabilizing agent.
Presence of Quenchers: Impurities in the solvent or other components in the sample may be quenching the fluorescence.[9][16]Solution: Use high-purity solvents and reagents. If possible, identify and remove the quenching species.
Inconsistent or irreproducible results Fluctuations in Temperature: Temperature variations can affect the fluorescence intensity.Solution: Use a temperature-controlled sample holder for your fluorometer to ensure all measurements are taken at the same temperature.
Instrumental Variations: Changes in the excitation source intensity or detector sensitivity can lead to inconsistent readings.Solution: Calibrate your fluorometer regularly using a stable fluorescent standard.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent and Concentration

This protocol outlines a method to identify the best solvent and concentration range for maximizing the quantum yield of this compound.

Materials:

  • This compound

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is readily soluble (e.g., ethanol).[1]

  • Working Solution Preparation:

    • For each solvent to be tested, prepare a series of dilutions from the stock solution.

    • Aim for a concentration range that yields absorbance values between 0.01 and 0.1 at the absorption maximum (364 nm) to avoid inner filter effects.[3][15]

  • Absorbance Measurement: Record the absorbance spectrum for each dilution in each solvent using a spectrophotometer.

  • Fluorescence Measurement:

    • Using a fluorometer, record the fluorescence emission spectrum for each solution. Excite the samples at their absorption maximum (364 nm).

    • Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • For each solvent, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The slope of the linear portion of this plot is proportional to the quantum yield.

    • Compare the slopes for the different solvents to identify the solvent that provides the highest quantum yield. The concentration range that falls within the linear region is the optimal working range.

Protocol 2: Investigating the Effect of pH on Fluorescence Quantum Yield

This protocol describes how to determine the optimal pH for this compound fluorescence.

Materials:

  • This compound stock solution (in a suitable solvent like ethanol)

  • A series of buffers with a wide range of pH values (e.g., pH 4 to 10)

  • pH meter

  • Fluorometer

Methodology:

  • Sample Preparation:

    • Prepare a set of solutions, each containing the same concentration of this compound (chosen from the optimal range determined in Protocol 1).

    • Add a small, constant volume of the this compound stock solution to each buffer solution to minimize the effect of the organic solvent on the buffer's pH.

  • pH Measurement: Measure and record the final pH of each solution using a calibrated pH meter.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each sample at the optimal excitation wavelength.

  • Data Analysis:

    • Plot the integrated fluorescence intensity as a function of pH.

    • The pH at which the fluorescence intensity is maximal is the optimal pH for this compound fluorescence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Optimization stock Prepare Stock Solution (this compound in Ethanol) dilutions Create Serial Dilutions (Varying Solvents & Concentrations) stock->dilutions ph_samples Prepare Samples (Constant Concentration, Varying pH) stock->ph_samples absorbance Measure Absorbance Spectra dilutions->absorbance fluorescence Measure Fluorescence Spectra ph_samples->fluorescence absorbance->fluorescence plot_intensity_abs Plot Intensity vs. Absorbance fluorescence->plot_intensity_abs plot_intensity_ph Plot Intensity vs. pH fluorescence->plot_intensity_ph optimize Determine Optimal Conditions (Solvent, Concentration, pH) plot_intensity_abs->optimize plot_intensity_ph->optimize

Caption: Experimental workflow for optimizing the fluorescence quantum yield of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome solvent Solvent Polarity qy Quantum Yield solvent->qy affects ph pH ph->qy affects concentration Concentration concentration->qy affects quenching Quenchers quenching->qy affects

Caption: Key factors influencing the fluorescence quantum yield of this compound.

References

Troubleshooting impurities in the synthesis of Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis of Disperse Yellow 9 (C.I. 10375). The primary synthetic route covered is the condensation reaction between p-phenylenediamine and 1-chloro-2,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical structure of this compound?

A1: this compound is a nitrodiphenylamine dye. Its chemical structure is N-(2,4-dinitrophenyl)-p-phenylenediamine.[1][2]

Q2: What is the common synthesis method for this compound?

A2: The most common manufacturing method is the condensation of Benzene-1,4-diamine (p-phenylenediamine) and 1-chloro-2,4-dinitrobenzene.[2]

Q3: What are the likely impurities in the synthesis of this compound?

A3: The most common impurities are unreacted starting materials, the di-substituted byproduct (N,N'-bis(2,4-dinitrophenyl)-p-phenylenediamine), and potential oxidation products of p-phenylenediamine. One patent notes that the formation of the di-substituted byproduct is a known issue to be minimized.[3] A study on the reaction of p-phenylenediamine with a similar reagent also confirmed the formation of both mono- and di-substitution products.

Q4: Why is controlling the molar ratio of reactants important?

A4: The molar ratio of p-phenylenediamine to 1-chloro-2,4-dinitrobenzene is critical to minimize the formation of the di-substituted impurity. An excess of p-phenylenediamine can help to favor the mono-substitution reaction. A molar ratio of 1.2:1 (p-phenylenediamine to 1-chloro-2,4-dinitrobenzene) has been used in a patented high-purity synthesis.[3]

Q5: What is the role of temperature in the synthesis?

A5: Temperature control is crucial for managing the reaction rate and minimizing side reactions. A reaction temperature of 50-55°C has been reported to provide a high yield of the desired product.[3] Higher temperatures could potentially lead to increased formation of byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the reaction temperature is maintained at 50-55°C.[3]- Verify the quality and purity of the starting materials.- Extend the reaction time and monitor the reaction progress using TLC or HPLC.
Loss of product during workup.- Optimize the filtration and washing steps to minimize product loss.
High Levels of Di-substituted Impurity Incorrect molar ratio of reactants.- Use a molar excess of p-phenylenediamine. A ratio of 1.2:1 (p-phenylenediamine to 1-chloro-2,4-dinitrobenzene) is recommended.[3]
High reaction temperature.- Maintain the reaction temperature in the optimal range of 50-55°C.[3]
Inefficient mixing.- Ensure adequate stirring to maintain a homogeneous reaction mixture.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Increase the reaction time or ensure the temperature is at the optimal level.
Poor quality of reactants.- Use starting materials of high purity.
Dark or Off-Color Product Oxidation of p-phenylenediamine.- p-Phenylenediamine is susceptible to air oxidation, which can cause darkening. Handle it under an inert atmosphere if possible and use fresh, high-purity material.
Presence of other colored impurities.- Purify the crude product by washing the filter cake with a mixture of water and acetonitrile.[3]

Experimental Protocols

Synthesis of N-(2,4-dinitrophenyl)-p-phenylenediamine (this compound)

This protocol is adapted from a patented method for high-purity synthesis.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve p-phenylenediamine (1.2 molar equivalents) and 1-chloro-2,4-dinitrobenzene (1.0 molar equivalent) in a solvent such as acetonitrile.

  • Reaction: Heat the mixture to 50-55°C with stirring.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.4 molar equivalents) dropwise to the reaction mixture over 3.0-3.5 hours, maintaining the temperature at 50-55°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture. Neutralize with a dilute acid (e.g., 20 wt.% sulfuric acid) and filter the precipitate.

  • Purification: Wash the filter cake with a mixture of water and acetonitrile to remove impurities. A weight ratio of 10:4 for water to acetonitrile has been suggested.[3]

  • Drying: Dry the purified product. The expected product should have an HPLC purity greater than 99.0%.[3]

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a PDA detector is suitable. The use of a mass spectrometer (LC-MS) can aid in the identification of unknown impurity peaks.

  • Column: A C18 reversed-phase column is typically used for the separation of disperse dyes.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is common.

  • Detection: Monitor the elution profile at the maximum absorption wavelength of this compound and other potential wavelengths to detect impurities.

  • Quantification: Use an analytical standard of this compound for quantification. Impurities can be reported as area percentages.

Visualizations

Troubleshooting_Workflow start Start: Impurity Detected check_purity Analyze by HPLC/LC-MS start->check_purity identify_impurity Identify Impurity check_purity->identify_impurity unreacted_sm Unreacted Starting Materials identify_impurity->unreacted_sm Unreacted SM? disubstituted Di-substituted Byproduct identify_impurity->disubstituted Di-substituted? other Other Impurity (e.g., Oxidation) identify_impurity->other Other? action_sm Action: - Increase reaction time/temp - Check reactant quality unreacted_sm->action_sm action_di Action: - Adjust molar ratio - Control temperature - Improve mixing disubstituted->action_di action_other Action: - Use high-purity starting materials - Optimize purification other->action_other end End: Purity Achieved action_sm->end action_di->end action_other->end Synthesis_Pathway cluster_reactants Reactants cluster_products Products p_phenylenediamine p-Phenylenediamine disperse_yellow_9 This compound (Desired Product) p_phenylenediamine->disperse_yellow_9 chloro_dinitrobenzene 1-Chloro-2,4-dinitrobenzene chloro_dinitrobenzene->disperse_yellow_9 disubstituted_impurity Di-substituted Impurity chloro_dinitrobenzene->disubstituted_impurity disperse_yellow_9->disubstituted_impurity Further Reaction (Side Reaction)

References

Technical Support Center: Dyeing Polyester with C.I. Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal application of C.I. Disperse Yellow 9 for dyeing polyester fabrics. The information provided is intended to serve as a starting point for experimental work, and optimization may be required based on specific laboratory conditions and substrate characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing polyester with this compound?

A1: For optimal dye uptake and fastness, a high-temperature dyeing process is recommended for polyester. The ideal temperature is typically in the range of 120-130°C.[1] Dyeing within this range promotes the necessary swelling of the polyester fibers, allowing for effective penetration and fixation of the this compound molecules.

Q2: What is the recommended pH for the dyebath?

A2: A weakly acidic dyebath is crucial for the stability of this compound and to ensure optimal dyeing performance. The recommended pH range is 4.5 to 5.5. This pH can be maintained using an acetic acid-sodium acetate buffer system.

Q3: What are common issues encountered when dyeing with this compound and how can they be resolved?

A3: Common issues include uneven dyeing (barré), color spots, and poor fastness. These can be addressed by ensuring proper fabric preparation, using a suitable dispersing and levelling agent, controlling the heating rate, and performing a thorough reduction clearing after dyeing.

Q4: Is a reduction clearing process necessary after dyeing?

A4: Yes, a reduction clearing process is highly recommended to remove any unfixed dye from the fiber surface. This step is essential for achieving optimal wet fastness and preventing color bleeding. A typical reduction clearing process involves treating the dyed fabric with a solution of sodium hydroxide and sodium hydrosulfite.[2]

Q5: What are the expected fastness properties of this compound on polyester?

A5: this compound (C.I. 10375) exhibits good to excellent fastness properties on polyester. The following table summarizes the typical ISO fastness ratings:

Fastness PropertyISO Rating
Light Fastness5-6
Washing Fastness (Staining)5
Washing Fastness (Fading)4-5
Perspiration Fastness (Staining)5
Perspiration Fastness (Fading)5
Ironing Fastness4-5
(Data based on typical performance and may vary based on dyeing conditions and substrate)[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Uneven Dyeing (Barré) - Improper heat setting of the fabric.- Dyeing temperature raised too quickly.- Inadequate levelling agent.- Ensure fabric is properly heat-set before dyeing.- Control the rate of temperature rise (e.g., 1-2°C/minute).- Use a high-quality levelling agent suitable for disperse dyes on polyester.
Color Spots - Poor dispersion of the dye.- Presence of oligomers on the polyester fiber.- Contaminants in the water or on the fabric.- Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath.- Thoroughly scour the fabric before dyeing to remove oils, sizes, and oligomers.- Use deionized or softened water for dyeing.
Poor Wet Fastness - Incomplete removal of unfixed dye from the fiber surface.- Perform a thorough reduction clearing after dyeing.- Ensure adequate rinsing after reduction clearing.
Shade Variation - Inconsistent dyeing parameters (temperature, time, pH).- Variations in the polyester substrate.- Strictly control all dyeing parameters.- Ensure uniformity of the fabric batch.
Dull Shade - Incorrect pH of the dyebath.- Presence of hard water ions.- Maintain the dyebath pH between 4.5 and 5.5.- Use a sequestering agent if dyeing in hard water.

Experimental Protocols

Standard High-Temperature Dyeing Protocol for Polyester with this compound

1. Fabric Preparation (Scouring):

  • Treat the polyester fabric in a bath containing:

    • Non-ionic detergent: 1-2 g/L

    • Sodium carbonate: 1 g/L

  • Liquor Ratio: 1:20

  • Temperature: 60-70°C

  • Time: 30-45 minutes

  • Rinse thoroughly with hot and then cold water.

2. Dyebath Preparation:

  • Calculate the required amount of this compound based on the desired depth of shade (e.g., 1% on weight of fabric).

  • Make a paste of the dye with a small amount of a dispersing agent and cold water.

  • Gradually add warm water to the paste to form a uniform dispersion.

  • Set the dyebath with the required volume of water and add:

    • Dispersing/Levelling Agent: 0.5-1.0 g/L

    • Acetic Acid: to adjust pH to 4.5-5.5

    • Sequestering Agent (if using hard water): 0.5 g/L

3. Dyeing Cycle:

  • Add the scoured polyester fabric to the blank dyebath at 50-60°C and run for 10 minutes.

  • Add the prepared dye dispersion to the dyebath.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.

  • Hold at 130°C for 45-60 minutes.

  • Cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Drain the dyebath.

4. Reduction Clearing:

  • Prepare a fresh bath at 70-80°C containing:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L

  • Treat the dyed fabric for 15-20 minutes.

  • Drain and rinse thoroughly with hot water, followed by cold water.

5. Neutralization and Final Rinse:

  • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5-10 minutes.

  • Rinse with cold water and dry.

Data Presentation: Optimization of Dyeing Parameters

The following table provides a starting point for the optimization of key dyeing parameters for this compound on polyester.

ParameterRange for OptimizationRecommended Starting Point
Dyeing Temperature 120 - 135°C130°C
Dyeing Time 30 - 90 minutes60 minutes
Dyeing pH 4.0 - 6.05.0
Heating Rate 1.0 - 3.0°C / minute1.5°C / minute
Reduction Clearing Temp. 70 - 90°C80°C
Reduction Clearing Time 15 - 30 minutes20 minutes

Visualizations

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring (1-2 g/L Detergent, 1 g/L Na2CO3) Rinsing_Prep Hot & Cold Rinse Scouring->Rinsing_Prep Dye_Bath Dye Bath Setup (pH 4.5-5.5) Rinsing_Prep->Dye_Bath Prepared Fabric Dye_Dispersion Dye Dispersion (this compound) Dye_Dispersion->Dye_Bath Heating Heating (to 130°C @ 1.5°C/min) Dye_Bath->Heating Dyeing Dyeing (60 min @ 130°C) Heating->Dyeing Cooling Cooling (to 70°C) Dyeing->Cooling Reduction_Clearing Reduction Clearing (2 g/L NaOH, 2 g/L Na2S2O4) Cooling->Reduction_Clearing Dyed Fabric Rinsing_Post Hot & Cold Rinse Reduction_Clearing->Rinsing_Post Neutralization Neutralization (Acetic Acid) Rinsing_Post->Neutralization Drying Drying Neutralization->Drying

Caption: Experimental workflow for dyeing polyester with this compound.

Troubleshooting_Logic cluster_uneven Uneven Dyeing Solutions cluster_spots Color Spot Solutions cluster_fastness Poor Fastness Solutions Start Dyeing Issue Observed Uneven Uneven Dyeing? Start->Uneven Spots Color Spots? Uneven->Spots No CheckHeatSet Verify Fabric Heat Setting Uneven->CheckHeatSet Yes PoorFastness Poor Wet Fastness? Spots->PoorFastness No CheckDispersion Ensure Proper Dye Dispersion Spots->CheckDispersion Yes CheckReduction Verify Reduction Clearing PoorFastness->CheckReduction Yes ControlHeating Control Heating Rate (1-2°C/min) CheckHeatSet->ControlHeating CheckLevelling Check Levelling Agent ControlHeating->CheckLevelling CheckScouring Verify Thorough Scouring CheckDispersion->CheckScouring CheckWater Check Water Quality CheckScouring->CheckWater CheckRinsing Ensure Thorough Rinsing CheckReduction->CheckRinsing

Caption: Troubleshooting logic for common polyester dyeing issues.

References

Strategies to prevent aggregation of Disperse Yellow 9 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disperse Yellow 9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the aggregation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a non-ionic nitroaniline dye.[1] Due to its low water solubility, it is classified as a disperse dye.[1] It is soluble in organic solvents like ethanol, acetone, and chloroform.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6373-73-5
Molecular Formula C₁₂H₁₀N₄O₄
Molecular Weight 274.23 g/mol
Appearance Dark red to dark orange powder
Melting Point 187-190 °C
Water Solubility 1.645 mg/L at 25 °C[5]
Absorbance Peak (λmax) 364 nm[6]

Q2: What causes this compound to aggregate in solution?

The aggregation of this compound, like other disperse dyes, is primarily due to its low water solubility and strong intermolecular van der Waals forces.[7] Several factors can promote aggregation in an experimental setting:

  • High Concentration: Exceeding the dye's solubility limit in a given solvent will lead to aggregation.

  • Improper pH: The stability of disperse dye dispersions is pH-sensitive. The optimal pH range is typically acidic, between 4.5 and 5.5.[8]

  • Rapid Temperature Changes: Sudden heating of a dye solution can cause particles to clump together. A gradual temperature increase is recommended.

  • High Ionic Strength: The presence of high concentrations of salts can destabilize the dispersion and promote aggregation.

  • Inadequate Dispersion: Without the use of appropriate dispersing agents or surfactants, the dye particles will naturally tend to agglomerate.

Troubleshooting Guide: Preventing Aggregation of this compound

This guide provides strategies and protocols to help you prevent and troubleshoot aggregation issues with this compound in your experiments.

Issue 1: My this compound is forming visible precipitates in my aqueous solution.

Cause: This is a clear indication of significant aggregation, likely due to exceeding the dye's water solubility and/or the absence of stabilizing agents.

Solutions:

  • Utilize Dispersing Agents: Dispersing agents are essential for stabilizing disperse dyes in aqueous media. They work by adsorbing onto the surface of the dye particles, preventing them from clumping together.[9]

    • Recommended Dispersing Agents: Lignosulfonates and naphthalene sulfonate-formaldehyde condensates are commonly used.[10] For laboratory preparations, consider using a high-molecular-weight lignosulfonate for better high-temperature stability.[11][12]

    • Typical Concentration: While optimal concentration depends on the specific application, a starting point for textile dyeing is in the range of 1-2 g/L.[8] For preparing stock solutions, a dye-to-dispersant ratio of 10:1 has been shown to be effective for some disperse dyes.[13]

  • Incorporate Surfactants: Surfactants can be used in conjunction with or as an alternative to dispersing agents to enhance the stability of the dye dispersion. Non-ionic surfactants are generally effective at solubilizing hydrophobic dyes.[14]

    • Recommended Surfactants: Polyoxyethylene-polyoxypropylene block copolymers are a good choice due to their ability to improve high-temperature stability.[13]

    • Concentration: The surfactant concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate the dye molecules.[14]

  • Control the pH: Maintain the pH of your solution within the optimal range of 4.5-5.5 using an acetic acid/acetate buffer.[8]

Experimental Protocol: Preparation of a Stable Aqueous Dispersion of this compound

This protocol provides a general guideline for preparing a stable stock solution of this compound for use in cellular assays or other in vitro experiments.

  • Prepare a Pre-mixture: In a clean glass vial, create a paste of the this compound powder with a small amount of a suitable dispersing agent (e.g., lignosulfonate) at a 10:1 dye-to-dispersant weight ratio.

  • Add Solvent: Slowly add your desired aqueous buffer (e.g., PBS) to the paste while continuously vortexing or sonicating.

  • pH Adjustment: Check the pH of the dispersion and adjust to approximately 5.0 using dilute acetic acid.

  • Heating (if required): If your experimental protocol involves heating, do so gradually in a water bath with continuous stirring. Avoid rapid temperature shocks.

  • Filtration: For sterile applications, filter the final dispersion through a 0.22 µm syringe filter. Note that some loss of dye may occur.

Issue 2: My experimental results are inconsistent, and I suspect sub-visible aggregation.

Cause: Even without visible precipitation, sub-micron aggregates can be present in your solution, leading to variability in your results.

Solutions:

  • Characterize Particle Size with Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the hydrodynamic diameter of particles in a solution, allowing you to detect the presence of aggregates.[15][16] A well-dispersed solution will have a narrow particle size distribution, while an aggregated solution will show a broader distribution with larger particle sizes.

    Table 2: Typical DLS Results for Disperse Dyes

    Dispersion QualityExpected Hydrodynamic DiameterPolydispersity Index (PDI)
    Well-dispersed < 200 nm< 0.2
    Aggregated > 500 nm (often with multiple peaks)> 0.5
  • Analyze with UV-Vis Spectroscopy: Aggregation can be detected by changes in the UV-Vis absorption spectrum of the dye. H-aggregates, which are common for planar dye molecules, typically result in a blue-shift (a shift to a shorter wavelength) and a broadening of the absorption peak.[17]

    • Procedure: Measure the absorbance spectrum of your this compound solution. Compare it to a reference spectrum of a well-dispersed sample (e.g., a very dilute solution in a good solvent like ethanol). A noticeable blue-shift in the λmax from 364 nm and a less defined peak shape are indicative of aggregation.[6][17]

Experimental Workflow for Troubleshooting Aggregation

Aggregation_Troubleshooting start Inconsistent Experimental Results check_visual Visually Inspect Solution for Precipitate start->check_visual precipitate Precipitate Observed check_visual->precipitate Yes no_precipitate No Visible Precipitate check_visual->no_precipitate No dls Perform Dynamic Light Scattering (DLS) Analysis large_particles Large Particles / High PDI Detected dls->large_particles Yes small_particles Small Particles / Low PDI dls->small_particles No uv_vis Perform UV-Vis Spectroscopy blue_shift Blue-shift in λmax Observed uv_vis->blue_shift Yes no_shift No Significant Spectral Shift uv_vis->no_shift No optimize_protocol Optimize Preparation Protocol: - Add/Increase Dispersant - Add Surfactant - Adjust pH - Control Temperature precipitate->optimize_protocol no_precipitate->dls large_particles->optimize_protocol small_particles->uv_vis blue_shift->optimize_protocol solution_ok Solution is Likely Well-Dispersed no_shift->solution_ok

Caption: A logical workflow for troubleshooting this compound aggregation.

Signaling Pathways and Logical Relationships

Mechanism of Dispersion Stabilization

The prevention of aggregation relies on overcoming the attractive forces between the hydrophobic dye molecules in an aqueous environment. Dispersing agents and surfactants achieve this through steric and electrostatic repulsion.

Dispersion_Mechanism cluster_0 Dispersing Agent Action cluster_1 Surfactant Action (above CMC) Dispersant Dispersant Adsorption Adsorption onto Particle Surface Dispersant->Adsorption Dye_Particle_1 This compound Particle Dye_Particle_1->Adsorption Steric_Repulsion Steric Hindrance Adsorption->Steric_Repulsion Electrostatic_Repulsion Electrostatic Repulsion (for anionic dispersants) Adsorption->Electrostatic_Repulsion Stable_Dispersion Stable Dispersion (No Aggregation) Steric_Repulsion->Stable_Dispersion Electrostatic_Repulsion->Stable_Dispersion Surfactant Surfactant Micelle Micelle Formation Surfactant->Micelle Encapsulation Encapsulation in Hydrophobic Core Micelle->Encapsulation Dye_Particle_2 This compound Particle Dye_Particle_2->Encapsulation Encapsulation->Stable_Dispersion

Caption: Mechanisms of stabilization by dispersing agents and surfactants.

References

Purification techniques for high-purity Disperse Yellow 9 for analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of Disperse Yellow 9 to an analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is high purity essential for an analytical standard?

This compound, also known as N-(2,4-Dinitrophenyl)-1,4-phenylenediamine, is a non-ionic nitrodiphenylamine dye.[1][2] It is used in the dyeing of synthetic fibers like polyester and in some hair color formulations.[1][3][4] For use as an analytical standard, high purity (typically ≥96-99%) is critical to ensure the accuracy, precision, and reliability of analytical methods.[5] Impurities can interfere with analytical signals, leading to incorrect identification or quantification of the target analyte in experimental samples.

Q2: What are the likely impurities in commercial-grade this compound?

The primary impurities often originate from the manufacturing process. This compound is typically synthesized via the condensation of 1-Chloro-2,4-dinitrobenzene with Benzene-1,4-diamine.[1] Therefore, common impurities may include:

  • Unreacted starting materials (1-Chloro-2,4-dinitrobenzene, Benzene-1,4-diamine).

  • Isomers or side-reaction products formed during synthesis.

  • Residual solvents and reagents from the manufacturing and initial purification steps.

Q3: What are the primary purification techniques for achieving high-purity this compound?

The main techniques for purifying this compound to analytical-grade purity are:

  • Recrystallization: A fundamental technique for removing small amounts of impurities from a solid compound. It relies on the differential solubility of the compound and its impurities in a chosen solvent.

  • Column Chromatography: A versatile method that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.[6][7]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): A high-resolution technique used for isolating and purifying compounds from a mixture on a larger scale than analytical HPLC.[8][9] It is often the final step to achieve the highest purity levels.

Q4: How is the purity of the final this compound product assessed?

Purity is typically assessed using high-performance liquid chromatography (HPLC) coupled with a UV-Vis or Photodiode Array (PDA) detector.[5][10] The purity is determined by calculating the area percentage of the main peak in the chromatogram. Other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the identity and structure of the purified compound.[5][11]

Q5: How should a high-purity analytical standard of this compound be stored?

To ensure stability and prevent degradation, high-purity this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) in a cool, dry, and dark place.[12] It is classified as a combustible solid and should be handled with appropriate personal protective equipment, including gloves and eye shields.[5]

Purification & Analysis Workflow

cluster_0 Purification Phase cluster_1 Analysis & Storage Phase crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Cleanup column_chrom Column Chromatography recrystallization->column_chrom Moderate Purity prep_hplc Preparative HPLC column_chrom->prep_hplc High Purity purity_check Purity Assessment (Analytical HPLC) prep_hplc->purity_check Final Product characterization Characterization (MS, NMR) purity_check->characterization storage Storage characterization->storage start Start: Crude DY9 Sample purity_est Estimate Initial Purity (TLC/HPLC) start->purity_est recrystallize Recrystallization purity_est->recrystallize >90% Pure (Minor Impurities) column_chrom Column Chromatography purity_est->column_chrom <90% Pure (Major/Multiple Impurities) check_purity Purity > 98%? recrystallize->check_purity column_chrom->check_purity prep_hplc Preparative HPLC final_product High-Purity DY9 Standard (>99%) prep_hplc->final_product check_purity->prep_hplc No (Final Polish Needed) check_purity->final_product Yes

References

Technical Support Center: Minimizing Quenching of Disperse Yellow 9 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the effects of quenching on Disperse Yellow 9 fluorescence in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem for my experiments with this compound?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] For researchers using this compound, a nitrodiphenylamine-based dye, quenching can lead to a reduced signal-to-noise ratio, inaccurate quantification, and diminished sensitivity in fluorescence-based assays.[2] This can be particularly problematic in applications such as cellular imaging, binding assays, and environmental sensing.

Q2: What are the common causes of fluorescence quenching for this compound?

A2: Several factors can lead to the quenching of this compound fluorescence:

  • Self-Quenching (Aggregation): At high concentrations, this compound molecules can aggregate, leading to a decrease in fluorescence intensity. This is a common issue with disperse dyes, which have low solubility in aqueous solutions.[3]

  • Collisional (Dynamic) Quenching: This occurs when an excited this compound molecule collides with another molecule (a quencher) in the solution, leading to non-radiative de-excitation.[1] Common collisional quenchers include molecular oxygen and halide ions.[1]

  • Static Quenching: This involves the formation of a non-fluorescent complex between a this compound molecule and a quencher molecule in the ground state.[1]

  • Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield and lifetime of this compound.[4]

  • pH Sensitivity: Disperse dyes can be sensitive to the pH of the medium. For many disperse dyes, a weakly acidic medium (pH 4.5 to 5.5) is optimal for stability.[5] Deviations from this range can affect fluorescence.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the this compound molecule, resulting in a loss of fluorescence.

Q3: How can I prevent the aggregation of this compound in my experiments?

A3: To prevent aggregation-caused quenching, consider the following strategies:

  • Work at Lower Concentrations: The most straightforward method is to use the lowest possible concentration of this compound that still provides a sufficient signal.

  • Use Dispersing Agents: For applications requiring higher concentrations, the use of dispersing agents or surfactants can help to keep the dye molecules from aggregating.[3][6]

  • Optimize Solvent Composition: Since this compound is soluble in ethanol, using a co-solvent system might help to improve its solubility and reduce aggregation in aqueous buffers.[7]

Q4: What are some common quenchers for dyes like this compound, and how can I avoid them?

A4: Nitroaromatic compounds, such as dinitrophenyl ethers, have been shown to be effective quenchers for the fluorescence of other aromatic compounds like anthracene.[8] Given the nitro-substituted structure of this compound, it is plausible that other nitroaromatic compounds could act as quenchers. To avoid quenching from external sources:

  • Deoxygenate Solutions: Dissolved oxygen is a common quencher.[1] Deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.

  • Use High-Purity Solvents: Impurities in solvents can sometimes act as quenchers. Always use high-purity, spectroscopy-grade solvents.

  • Control Ionic Strength: High concentrations of certain ions, particularly halides, can quench fluorescence.[1] If possible, minimize the concentration of such ions in your buffers.

Q5: How does the choice of solvent affect the fluorescence of this compound?

A5: The solvent environment can significantly impact the photophysical properties of a dye.[4] Generally, changes in solvent polarity can alter the energy levels of the excited state, leading to shifts in the emission spectrum and changes in the fluorescence quantum yield. While specific data for this compound is limited, for many dyes, increasing solvent polarity can lead to a decrease in fluorescence quantum yield.[4] It is recommended to empirically test a range of solvents or co-solvent systems to find the optimal conditions for your specific application.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Fluorescence Signal 1. Quenching: Presence of quenchers (e.g., oxygen, halides), self-quenching due to aggregation. 2. Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal. 3. Low Dye Concentration: The concentration of this compound is too low. 4. pH of the Solution: The pH is outside the optimal range for the dye's stability and fluorescence.[5] 5. Photobleaching: The sample has been exposed to the excitation light for too long.1. Address Quenching: Deoxygenate the solution. Use high-purity solvents. Reduce dye concentration. Add a dispersing agent.[3][6] 2. Optimize Settings: Check the absorbance peak of this compound (around 364 nm) and set the excitation wavelength accordingly.[9] Record the emission spectrum to find the wavelength of maximum emission. 3. Increase Concentration: If not limited by aggregation, incrementally increase the dye concentration. 4. Adjust pH: Buffer the solution to a weakly acidic pH (e.g., 4.5-5.5) and check for improved fluorescence.[5] 5. Minimize Light Exposure: Reduce the excitation intensity and exposure time. Use an anti-fade reagent if applicable.
Fluorescence Intensity Decreases Over Time 1. Photobleaching: Continuous exposure to the excitation source is destroying the fluorophore. 2. Quencher Introduction: A quencher is being introduced into the sample over time (e.g., oxygen diffusion). 3. Precipitation/Aggregation: The dye is slowly aggregating and precipitating out of the solution.1. Reduce Photobleaching: Use lower excitation power, neutral density filters, and shorter exposure times. Acquire images from a fresh field of view for each time point if possible. 2. Maintain an Inert Atmosphere: If the experiment is long, ensure the sample is sealed or continuously purged with an inert gas. 3. Improve Stability: Check the stability of your dye solution over the experimental time course. Consider adding a dispersing agent or using a co-solvent to improve solubility.[6]
Inconsistent or Non-Reproducible Results 1. Variability in Sample Preparation: Inconsistent dye concentration, pH, or solvent composition. 2. Temperature Fluctuations: Quenching processes can be temperature-dependent.[1] 3. Instrument Drift: The performance of the light source or detector may be changing over time.1. Standardize Protocols: Ensure all sample preparation steps are consistent and well-documented. 2. Control Temperature: Use a temperature-controlled sample holder for your measurements. 3. Calibrate Instrument: Regularly check the instrument's performance with a stable fluorescent standard.

Data Presentation

Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents

SolventDielectric ConstantAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
Ethanol24.55~364---
Acetonitrile37.5----
Dichloromethane8.93----
Toluene2.38----

Note: The absorption maximum is based on available data.[9] Other values are placeholders and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To find the optimal concentration range for this compound that maximizes the fluorescence signal while minimizing aggregation-caused quenching.

Materials:

  • This compound

  • Ethanol (spectroscopy grade)

  • Appropriate buffer solution

  • Fluorometer

Procedure:

  • Prepare a concentrated stock solution of this compound in ethanol (e.g., 1 mM).

  • Prepare a series of dilutions of the stock solution in your experimental buffer, ranging from nanomolar to micromolar concentrations.

  • Measure the fluorescence intensity of each dilution using a fluorometer. Ensure the excitation and emission wavelengths are set to the optimal values for this compound.

  • Plot the fluorescence intensity as a function of concentration.

  • Identify the concentration range where the fluorescence intensity is linearly proportional to the concentration. The point at which the plot deviates from linearity and starts to plateau or decrease indicates the onset of significant self-quenching.

Protocol 2: Deoxygenation of Samples by Nitrogen Purging

Objective: To remove dissolved oxygen from the sample solution to minimize collisional quenching.

Materials:

  • Sample solution containing this compound

  • Nitrogen gas (high purity)

  • Gas dispersion tube or a long needle

  • Septum-sealed cuvette or vial

Procedure:

  • Place your sample solution in a septum-sealed cuvette or vial.

  • Insert a long needle connected to a nitrogen gas line through the septum, ensuring the tip is submerged in the solution.

  • Insert a second, shorter needle to act as a vent for the displaced gas.

  • Gently bubble nitrogen gas through the solution for 10-15 minutes. Avoid vigorous bubbling which can cause solvent evaporation.

  • After purging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive nitrogen pressure inside the container.

  • Measure the fluorescence immediately to minimize re-oxygenation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution prep_dilutions Create Dilution Series prep_dye->prep_dilutions prep_buffer Prepare Experimental Buffer prep_buffer->prep_dilutions deoxygenate Deoxygenate Sample (Optional) prep_dilutions->deoxygenate measure_fl Measure Fluorescence Intensity deoxygenate->measure_fl record_spectra Record Emission Spectrum measure_fl->record_spectra plot_data Plot Intensity vs. Concentration record_spectra->plot_data det_range Determine Optimal Concentration Range plot_data->det_range

Workflow for Determining Optimal Dye Concentration

troubleshooting_workflow start Low Fluorescence Signal check_conc Is Dye Concentration Optimal? start->check_conc check_quencher Potential Quenchers Present? check_conc->check_quencher Yes adjust_conc Adjust Concentration check_conc->adjust_conc No check_ph Is pH in Optimal Range? check_quencher->check_ph No remove_quencher Deoxygenate / Use Pure Solvents check_quencher->remove_quencher Yes check_settings Are Instrument Settings Correct? check_ph->check_settings Yes adjust_ph Adjust pH to 4.5-5.5 check_ph->adjust_ph No optimize_settings Optimize Excitation/Emission Wavelengths check_settings->optimize_settings Yes end_nok Further Investigation Needed check_settings->end_nok No end_ok Signal Improved adjust_conc->end_ok remove_quencher->end_ok adjust_ph->end_ok optimize_settings->end_ok

Troubleshooting Logic for Low Fluorescence Signal

References

Technical Support Center: Enhancing the Thermal Stability of Disperse Yellow 9 in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of Disperse Yellow 9 in polymer films.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymers is it commonly used?

This compound, also known as C.I. 10375, is a nitrodiphenylamine dye.[1] Its chemical name is N-(2,4-dinitrophenyl)-1,4-phenylenediamine.[2] Due to its insolubility in water, it is classified as a disperse dye and is suitable for coloring hydrophobic materials. It is primarily used for dyeing synthetic fibers such as polyester, polyamide (nylon), acetate, and acrylics.[3] It also finds applications in the coloration of plastics and sheepskin.[1]

Q2: What does "thermal stability" mean for a dye in a polymer film, and why is it important?

Thermal stability refers to the ability of a dye to resist chemical decomposition or physical changes at high temperatures. For polymer films, this is critical because manufacturing processes like extrusion, molding, and heat-setting can expose the material to temperatures exceeding 180°C.[4] Insufficient thermal stability can lead to:

  • Color Change: The dye molecules can degrade, causing the film to fade or change its hue.

  • Thermomigration: The dye can migrate from the polymer's interior to the surface, which can lead to staining of adjacent materials and a decrease in color fastness.[4]

  • Sublimation: The dye can transform directly from a solid to a gas, leading to a loss of color intensity. High sublimation fastness is a desirable property for dyes used in high-temperature applications.[5]

Q3: What factors influence the thermal stability of this compound in a polymer film?

Several factors can impact the thermal stability of a disperse dye within a polymer matrix:

  • Chemical Structure of the Dye: The inherent stability of the dye's molecular structure is a primary determinant. While specific data for this compound is limited, studies on similar nitramine compounds suggest that the cleavage of N-N and C-N bonds is a primary step in thermal decomposition.[6][7]

  • Polymer Matrix: The type of polymer and its morphology (crystalline vs. amorphous) can affect dye stability. The interaction between the dye and the polymer chains plays a significant role.

  • Dye Concentration: Higher concentrations of dye can sometimes lead to aggregation, which may affect thermal properties.

  • Presence of Additives: Other components in the polymer formulation, such as plasticizers, lubricants, or even antioxidants, can interact with the dye and influence its stability.

  • Processing Conditions: The temperature, duration, and atmosphere (inert vs. oxidative) during polymer processing can all impact the final thermal stability of the dyed film.[8][9]

Q4: Are there chemical stabilizers that can enhance the thermal stability of this compound?

Yes, incorporating stabilizers into the polymer formulation is a common strategy. While specific stabilizers for improving the thermal stability of this compound are not extensively documented in the provided search results, related strategies offer insights:

  • Antioxidants: These can prevent oxidative degradation of both the polymer and the dye at high temperatures.

  • UV Absorbers and Hindered Amine Light Stabilizers (HALS): Although primarily used to improve light fastness, they can also contribute to overall stability by preventing photodegradation, which can be a precursor to thermal degradation.[10]

  • Specialized Dye Formulations: Some disperse dyes are formulated to have high sublimation fastness, indicating enhanced thermal stability.[5]

  • Patented Stabilizers: Certain compounds, such as oxadiazine-4-thiones and triazinethiones, have been patented to improve the ozone fastness of dyes, indicating that targeted chemical solutions can be developed for specific degradation pathways.[2][11]

Troubleshooting Guide

This guide addresses common problems encountered during experiments aimed at enhancing the thermal stability of this compound in polymer films.

Problem Potential Cause Troubleshooting Steps & Solutions
Uneven Color or Specks in the Polymer Film Poor Dye Dispersion: The dye has not been evenly distributed throughout the polymer matrix. This can be due to dye particle aggregation or incompatible mixing parameters.1. Improve Mixing: Ensure that the mixing speed and time are sufficient for uniform dispersion. For PVC, for instance, proper temperature during mixing is crucial for the stabilizer and other additives to coat the resin particles effectively.[12]2. Use a Dispersing Agent: Incorporate a suitable dispersing agent that is stable at the processing temperature to prevent dye agglomeration.[13]3. Check for Contamination: Ensure that the processing equipment is clean, as residues from previous batches can cause defects.
Film Discoloration (Fading or Yellowing) After Heat Treatment Thermal Degradation of the Dye: The processing temperature exceeds the thermal stability limit of this compound.1. Lower Processing Temperature: If possible, reduce the temperature during extrusion or heat-setting.[4]2. Reduce Residence Time: Minimize the time the polymer melt is held at high temperatures.3. Incorporate a Stabilizer: Add an antioxidant or a thermal stabilizer to the formulation to protect the dye from degradation.4. Process Under an Inert Atmosphere: Using a nitrogen blanket can prevent oxidative degradation of the dye and polymer.[8]
Poor Color Fastness (Staining of other materials) Thermomigration: The dye is migrating to the surface of the polymer film upon heating.1. Select a High-Energy Disperse Dye: High-energy (S-type) disperse dyes generally have larger molecular sizes and lower migration tendencies, though they may require higher dyeing temperatures.[3]2. Optimize Polymer Crystallinity: Higher crystallinity in the polymer can restrict dye mobility and reduce migration.3. Apply a Finishing Agent: Certain finishing agents can form a barrier on the film surface, reducing dye migration. However, some finishing agents can also promote migration, so selection is critical.[4]
Inconsistent TGA Results Improper Sample Preparation or TGA Parameters: Non-representative samples or incorrect heating rates can lead to variable results.1. Ensure Homogeneous Samples: Take samples from different parts of the film to ensure the tested portion is representative.2. Optimize Heating Rate: A slower heating rate generally provides higher resolution of thermal events. A common rate for polymers is 10°C/min.[14]3. Calibrate the TGA Instrument: Regularly calibrate the TGA for temperature and weight to ensure accuracy.[15]4. Control the Purge Gas: Use a consistent flow rate of an inert gas like nitrogen to prevent oxidative effects.[16]

Quantitative Data Summary

Table 1: Thermal Decomposition Data for Polyethylene Terephthalate (PET)

PropertyValueConditionsSource
Onset of Decomposition (in N₂)~375-400 °C10 °C/min heating rate[9]
Temperature at Max Decomposition Rate (in N₂)~438 °C10 °C/min heating rate[9]
Activation Energy of Degradation (at 5% conversion)210.6 kJ/mol (Virgin PET)Flynn/Wall/Ozawa method[14]
Activation Energy of Degradation (at 5% conversion)213.9 kJ/mol (Recycled PET)Flynn/Wall/Ozawa method[14]

Table 2: Example of How Azo Dyes Can Influence Polymer Thermal Stability (PET Fabric)

Note: This data is for C.I. Disperse Red 167, not this compound, and illustrates a potential interaction.

SampleActivation Energy (Ea)Observation
White PET FabricLower EaLess thermally stable
Red PET Fabric (dyed with Azo dye)Higher EaMore thermally stable

This suggests that the presence of the azo dye inhibited certain degradation pathways of the PET polymer.

Experimental Protocols

Protocol: Evaluating Thermal Stability of this compound in a Polymer Film using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation and the weight loss profile of a polymer film containing this compound.

Materials and Equipment:

  • Polymer film sample containing this compound

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance and furnace[16]

  • TGA pans (platinum or ceramic, stable at high temperatures)[15]

  • High-purity nitrogen gas (or other inert gas)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Cut a small, representative piece of the polymer film (typically 5-10 mg).

    • Ensure the sample is clean and free of any surface contaminants. .

  • TGA Instrument Setup:

    • Turn on the TGA instrument and the controlling computer.

    • Start the inert gas (e.g., nitrogen) flow at a constant rate (e.g., 50 mL/min) to create an inert atmosphere and purge any oxygen.[14]

    • Tare the microbalance.

  • Loading the Sample:

    • Place an empty TGA pan on the balance and tare it.

    • Place the prepared film sample into the TGA pan.

    • Record the initial mass of the sample accurately.

    • Carefully place the pan into the TGA furnace.

  • TGA Measurement:

    • Set the temperature program. A typical program for thermal stability analysis is:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 800°C).[14]

    • Start the TGA run. The instrument will continuously measure and record the sample's weight as a function of temperature.

  • Data Analysis:

    • The output will be a TGA curve (thermogram) plotting percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset) , often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope. This represents the temperature at which significant degradation begins.

    • Determine the temperature of maximum decomposition rate (T_peak) from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of weight loss at different temperatures and the final residual mass.

Visualizations

Hypothesized_Thermal_Degradation_Pathway_of_Disperse_Yellow_9 substance substance intermediate intermediate product product process process DY9 This compound (N-(2,4-dinitrophenyl)-1,4-phenylenediamine) Heat High Temperature (>T_onset) Radical_Formation Homolytic Bond Cleavage Heat->Radical_Formation Initiation: C-N or N-N bond scission Fragments Radical Fragments Radical_Formation->Fragments Propagation Degradation_Products Volatile Products (e.g., NO₂, CO₂, small organic molecules) Fragments->Degradation_Products Further Decomposition Char Char Residue Fragments->Char Polymerization/ Condensation TGA_Experimental_Workflow step step input_output input_output decision decision result result start Start prep 1. Prepare Polymer Film Sample (5-10 mg) start->prep load 2. Load Sample into TGA Pan prep->load setup 3. Configure TGA Parameters (Heating Rate, Gas Flow) load->setup run 4. Run TGA Experiment setup->run data TGA Curve (Weight % vs. Temp) run->data Generate analyze 5. Analyze Data data->analyze tonset Determine T_onset analyze->tonset tpeak Determine T_peak (from DTG) analyze->tpeak weight_loss Quantify Weight Loss analyze->weight_loss end End weight_loss->end

References

Validation & Comparative

A Comparative Analysis of Disperse Yellow 9 and Other Azo Dyes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Toxicological Profiles

This guide provides a comprehensive comparative analysis of Disperse Yellow 9 against other commercially significant azo disperse dyes, specifically C.I. Disperse Yellow 23 and C.I. Disperse Yellow 54. The following sections detail the performance characteristics, experimental methodologies, and toxicological aspects of these dyes to support informed decision-making in research and development applications where precise colorimetric properties and biocompatibility are critical.

Performance Comparison of Disperse Yellow Dyes

The selection of a dye in sensitive applications often hinges on its fastness properties, which dictate its stability and potential for leaching under various conditions. The following table summarizes the key performance indicators for this compound and two other common yellow azo disperse dyes when applied to polyester, a standard substrate for this dye class.

PropertyTest MethodThis compound (C.I. 10375)C.I. Disperse Yellow 23 (C.I. 26070)C.I. Disperse Yellow 54 (C.I. 47020)
Chemical Class -NitroanilineDiazoQuinoline
Light Fastness ISO 105-B025-6[1]6-7[2]6-7[3][4]
Washing Fastness (Staining) ISO 105-C064-5[1]4-5[2]4-5[4]
Washing Fastness (Fading) ISO 105-C065[1]4-5[2]4[4]
Rubbing Fastness (Dry) ISO 105-X12Not specifiedNot specifiedNot specified
Rubbing Fastness (Wet) ISO 105-X12Not specifiedNot specifiedNot specified
Sublimation Fastness (Ironing) ISO 105-P013[1]4[2]4-5[4]
Perspiration Fastness (Alkaline) ISO 105-E045[1]5[2]5[4]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed methodologies for the key experiments are provided below.

Dyeing of Polyester Fabric

This protocol describes a standard high-temperature dyeing method for applying disperse dyes to polyester fabric.

Materials:

  • Polyester fabric

  • Disperse dye (e.g., this compound, Disperse Yellow 23, or Disperse Yellow 54)

  • Dispersing agent

  • Acetic acid

  • Water

Procedure:

  • Prepare a dye paste by mixing the required amount of disperse dye with a small amount of dispersing agent and tepid water.[5]

  • Add the dye paste to a high-temperature dyeing apparatus containing water.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]

  • Introduce the polyester fabric into the dyebath at approximately 60°C.[5]

  • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute and maintain this temperature for 60 minutes.[5]

  • After dyeing, cool the bath to 60°C.[5]

  • Rinse the dyed fabric with hot water, followed by a reduction clearing process if necessary to improve wash fastness.[5]

  • Finally, rinse the fabric with cold water and allow it to air dry.[5]

G cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Dye Paste (Dye + Dispersing Agent + Water) D Introduce Fabric (60°C) A->D B Water B->D C Acetic Acid (pH 4.5-5.5) C->D E Ramp to 130°C (1-2°C/min) D->E F Hold at 130°C (60 min) E->F G Cool to 60°C F->G H Hot Rinse G->H I Reduction Clearing (Optional) H->I J Cold Rinse I->J K Air Dry J->K

High-temperature polyester dyeing workflow.
Fastness Testing

The following are standardized ISO methods for evaluating the colorfastness of dyed textiles.

1. Colorfastness to Light (ISO 105-B02): This method assesses the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight. A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool standards with known lightfastness ratings. The change in color of the test specimen is then compared to the fading of the blue wool standards to determine its lightfastness rating on a scale of 1 to 8, where 8 indicates the highest fastness.

2. Colorfastness to Washing (ISO 105-C06): This test evaluates the resistance of the dye to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber strip, is agitated in a soap solution at a specified temperature and for a specific duration. The change in color of the specimen (fading) and the staining of the adjacent multi-fiber strip are assessed using grey scales. The ratings range from 1 to 5, with 5 representing no change.

3. Colorfastness to Rubbing (ISO 105-X12): This method determines the amount of color transferred from the surface of the dyed fabric to another surface by rubbing. A dry and a wet white cotton cloth are rubbed against the dyed specimen using a crockmeter under controlled pressure. The degree of color transfer to the white cloths is evaluated using a grey scale for staining, with a rating of 5 indicating no color transfer.

4. Colorfastness to Sublimation (ISO 105-P01): This test assesses the resistance of the dye to sublimation (transition from a solid to a gas phase) when subjected to dry heat. The dyed specimen is placed between two undyed white cloths and subjected to a specific temperature and pressure for a set time using a heat press. The change in color of the specimen and the staining of the adjacent white cloths are evaluated using grey scales.

Toxicological Profile and Signaling Pathways

Azo dyes, as a class, are known for their potential to undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which may be toxic or carcinogenic. This compound belongs to the dinitrophenyl amine chemical class. The toxicological effects of such compounds are often investigated through in vitro cytotoxicity and skin sensitization assays.

General Mechanism of Azo Dye-Induced Toxicity

The primary mechanism of azo dye toxicity involves their metabolic reduction, which can occur through the action of azoreductase enzymes present in the liver and gut microbiota. This process breaks the azo linkage, releasing the constituent aromatic amines. These amines can then undergo further metabolic activation, for example, by cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA and other cellular macromolecules, leading to genotoxicity and cytotoxicity.

G AzoDye Azo Dye (e.g., this compound) Azoreductase Azoreductase (Liver, Gut Microbiota) AzoDye->Azoreductase AromaticAmines Aromatic Amines (e.g., Dinitrophenylamine derivatives) Azoreductase->AromaticAmines MetabolicActivation Metabolic Activation (e.g., Cytochrome P450) AromaticAmines->MetabolicActivation ReactiveIntermediates Reactive Intermediates MetabolicActivation->ReactiveIntermediates CellularTargets Cellular Macromolecules (DNA, Proteins) ReactiveIntermediates->CellularTargets Toxicity Genotoxicity, Cytotoxicity, Carcinogenicity CellularTargets->Toxicity

General metabolic pathway of azo dye toxicity.
Potential Signaling Pathways Involved in Dinitrophenyl Amine Toxicity

Exposure to toxic chemicals, including metabolites of some azo dyes, can trigger cellular stress responses that involve complex signaling pathways. Two key pathways implicated in cellular responses to chemical-induced stress are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

  • MAPK Pathway: This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis in response to external stimuli, including chemical stressors. Activation of different branches of the MAPK family (e.g., ERK, JNK, p38) can lead to either cell survival or cell death, depending on the nature and duration of the stimulus.

  • NF-κB Pathway: This transcription factor plays a central role in the inflammatory and immune responses. Upon activation by various stimuli, including reactive oxygen species (ROS) that can be generated during the metabolism of toxic compounds, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell survival, and proliferation.

G cluster_stimulus Cellular Stress cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Dinitrophenyl Amine Metabolites (from this compound) ROS Reactive Oxygen Species (ROS) Stimulus->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK NFkB_Activation NF-κB Activation ROS->NFkB_Activation MAPK_Response Cellular Response (Apoptosis, Survival) MAPK->MAPK_Response NFkB_Response Gene Expression (Inflammation, Proliferation) NFkB_Activation->NFkB_Response

References

A Comparative Guide to the Textile Dyeing Performance of Disperse Yellow 9 and Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the textile dyeing performance of two common disperse dyes, Disperse Yellow 9 and Disperse Yellow 3. The information presented is based on technical data sheets and established experimental protocols to offer an objective overview for researchers and scientists in the field of textile chemistry and material science.

Introduction to the Dyes

Disperse dyes are a class of non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester. The performance of these dyes is critical in achieving desired color fastness and intensity in textiles.

This compound , belonging to the nitrodiphenylamine chemical class, is known for its application in dyeing polyester, acetate, and polyamide fibers. Its molecular formula is C₁₂H₁₀N₄O₄[1].

Disperse Yellow 3 is a single azo dye with the molecular formula C₁₅H₁₅N₃O₂. It is widely used for dyeing polyester and its blends, as well as acetate and nylon[2].

Comparative Performance Data

The following table summarizes the fastness properties of this compound and Disperse Yellow 3 based on available technical data. It is important to note that this data is compiled from different sources and may not be directly comparable due to potential variations in experimental conditions. The ratings are based on the ISO 1-5 grey scale for staining and a 1-8 blue wool scale for light fastness, where a higher number indicates better performance.

Performance MetricTest StandardThis compoundDisperse Yellow 3
Light Fastness ISO 105-B025-66
Washing Fastness (Staining) ISO 105-C064-54-5
Washing Fastness (Fading) ISO 105-C0654-5
Perspiration Fastness (Staining) ISO 105-D0153
Perspiration Fastness (Fading) ISO 105-D0155
Ironing Fastness (Staining) ISO 105-X1133
Ironing Fastness (Fading) ISO 105-X114-54-5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard industry practices for evaluating disperse dyes on polyester fabrics.

High-Temperature Exhaust Dyeing Protocol

This method is commonly used for dyeing polyester with disperse dyes in a closed vessel under high temperature and pressure.

Materials and Equipment:

  • High-temperature dyeing apparatus

  • Polyester fabric

  • Disperse dye (this compound or Disperse Yellow 3)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 10:1. Add a dispersing agent (e.g., 1 g/L) and acetic acid to achieve a pH of 4.5-5.5.

  • Dye Dispersion: Make a paste of the disperse dye (e.g., 1% on weight of fabric) with a small amount of water and the dispersing agent. Add this to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dye bath to 70°C.

  • Reduction Clearing: After dyeing, rinse the fabric and then treat it in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes to remove unfixed surface dye.

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water, and finally air dry.

  • Color Yield Measurement: The color yield (K/S value) is determined using a spectrophotometer based on the Kubelka-Munk equation.

Thermosol Dyeing Protocol

The Thermosol process is a continuous method suitable for dyeing polyester and polyester-cotton blends.

Materials and Equipment:

  • Padding mangle

  • Infrared pre-dryer

  • Thermosol oven

  • Washing and rinsing range

Procedure:

  • Padding: Pad the fabric through a liquor containing the dispersed dye, a migration inhibitor, and a thickening agent at room temperature. The pick-up is typically set to 60-70%.

  • Drying: The padded fabric is pre-dried using an infrared dryer and then dried in a hot flue dryer at 100-120°C.

  • Thermofixation: The dried fabric is passed through a Thermosol oven at a temperature of 190-220°C for 60-90 seconds. This high temperature allows the dye to sublime and diffuse into the polyester fibers.

  • After-treatment: The dyed fabric undergoes a reduction clearing process as described in the exhaust dyeing protocol to remove any unfixed dye.

Fastness Testing Protocols

Light Fastness (ISO 105-B02):

  • Specimens are exposed to a xenon-arc lamp under specified conditions of temperature and humidity.

  • A set of blue wool standards (rated 1-8) are exposed simultaneously.

  • The light fastness is assessed by comparing the fading of the specimen with that of the blue wool standards.

Washing Fastness (ISO 105-C06):

  • A dyed specimen is stitched between two undyed fabrics (multifibre or single fiber).

  • The composite sample is washed in a soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.

  • The change in color of the dyed specimen (fading) and the staining of the adjacent undyed fabrics are assessed using the grey scales.

Sublimation Fastness (ISO 105-P01):

  • A dyed specimen is placed in contact with an undyed fabric.

  • The composite sample is heated in a press at a specified temperature (e.g., 180°C or 210°C) for a specific time (e.g., 30 seconds).

  • The change in color of the dyed specimen and the staining of the undyed fabric are evaluated using the grey scales.

Visualizations

Dyeing_Process_Workflow cluster_exhaust High-Temperature Exhaust Dyeing cluster_thermosol Thermosol Dyeing A Dye Bath Preparation (pH 4.5-5.5) B Dyeing at 130°C A->B C Reduction Clearing B->C D Rinsing & Drying C->D E Padding with Dye Liquor F Drying (100-120°C) E->F G Thermofixation (190-220°C) F->G H After-treatment G->H

Caption: High-level workflow for exhaust and thermosol dyeing of polyester.

Fastness_Testing_Workflow cluster_light Light Fastness (ISO 105-B02) cluster_washing Washing Fastness (ISO 105-C06) cluster_sublimation Sublimation Fastness (ISO 105-P01) L1 Expose Sample & Blue Wool Standards to Xenon-Arc Lamp L2 Assess Fading Against Blue Wool Scale (1-8) L1->L2 W1 Wash Sample with Adjacent Fabric W2 Assess Fading & Staining with Grey Scales (1-5) W1->W2 S1 Heat Sample with Adjacent Fabric S2 Assess Fading & Staining with Grey Scales (1-5) S1->S2

Caption: Workflow for key fastness tests for disperse dyes.

References

A Comparative Guide to Experimental Spectra and DFT Calculations for Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize the available experimental spectral data for Disperse Yellow 9 and the expected theoretical values derived from DFT calculations on similar molecular structures.

Table 1: UV-Vis Spectral Data

ParameterExperimental ValueExpected Theoretical Value (TD-DFT)
λmax (nm) 364[1]~350-380

Note: The expected theoretical value is an approximation based on TD-DFT calculations for similar chromophoric systems. The exact value is sensitive to the choice of functional, basis set, and solvent model.

Table 2: Vibrational Spectroscopy Data (Infrared and Raman)

Vibrational ModeExpected Experimental Frequency (cm⁻¹)Expected Theoretical Frequency (cm⁻¹) (Scaled)
N-H stretch (amine) 3300-3500Correlated with a scaling factor
C-H stretch (aromatic) 3000-3100Correlated with a scaling factor
C=C stretch (aromatic) 1450-1600Correlated with a scaling factor
N-O stretch (nitro group) 1500-1550 (asymmetric), 1335-1370 (symmetric)Correlated with a scaling factor
C-N stretch 1250-1360Correlated with a scaling factor

Note: Theoretical vibrational frequencies are typically scaled to correct for anharmonicity and other systematic errors.

Table 3: ¹H NMR Chemical Shifts

Proton EnvironmentExpected Experimental δ (ppm)Expected Theoretical δ (ppm)
Aromatic Protons 6.5 - 8.5Correlated
Amine Proton (NH₂) 3.0 - 5.0Correlated
Amine Proton (NH) 8.0 - 9.5Correlated

Note: Theoretical NMR chemical shifts are calculated relative to a reference standard (e.g., TMS) and often show good linear correlation with experimental values.

Methodologies: Experimental and Computational Protocols

Experimental Protocols

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., ethanol, DMSO).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The solvent is used as a reference blank. The wavelength of maximum absorbance (λmax) is then determined.

FTIR/Raman Spectroscopy:

  • Sample Preparation: For FTIR, the solid sample can be mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, a small amount of the solid sample is placed on a microscope slide.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer or a Raman spectrometer equipped with a laser source is used.

  • Data Acquisition: The spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR). The positions and relative intensities of the vibrational bands are analyzed.

NMR Spectroscopy:

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).

Computational Protocols

Geometry Optimization and Vibrational Frequencies:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are used.

  • Method: The molecular structure of this compound is optimized using Density Functional Theory (DFT). A common functional for such molecules is B3LYP, often paired with a basis set like 6-31+G(d,p) or 6-311++G(d,p).[2][3][4]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies. These frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

UV-Vis Spectra Calculation:

  • Method: Time-Dependent DFT (TD-DFT) is employed on the optimized ground-state geometry to calculate the electronic excitation energies and oscillator strengths.[2][5] Functionals such as B3LYP, CAM-B3LYP, or M06-2X are commonly used.[6][7]

  • Solvent Effects: To accurately model the experimental conditions, a solvent model such as the Conductor-like Polarizable Continuum Model (CPCM) is typically included in the calculation.[2]

  • Spectrum Generation: The calculated excitation energies (converted to wavelengths) and their corresponding oscillator strengths are used to generate a theoretical UV-Vis spectrum.

NMR Spectra Calculation:

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is the standard approach for calculating NMR chemical shifts.[8]

  • Calculation: The magnetic shielding tensors are calculated for the optimized structure. The chemical shifts are then determined by referencing the calculated shielding of the sample nuclei to the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.

  • Solvent Effects: As with UV-Vis calculations, incorporating a solvent model can improve the accuracy of the predicted chemical shifts.[8][9]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing theoretical DFT calculations with experimental spectroscopic data.

DFT_vs_Experiment_Workflow Workflow for Comparing Experimental and Theoretical Spectra cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation (DFT) exp_sample This compound Sample uv_vis_exp UV-Vis Spectrometer exp_sample->uv_vis_exp ftir_raman_exp FTIR/Raman Spectrometer exp_sample->ftir_raman_exp nmr_exp NMR Spectrometer exp_sample->nmr_exp exp_spectra Experimental Spectra (UV-Vis, IR, Raman, NMR) uv_vis_exp->exp_spectra ftir_raman_exp->exp_spectra nmr_exp->exp_spectra comparison Comparison and Analysis exp_spectra->comparison dft_model Build Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) dft_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation (for UV-Vis) geom_opt->tddft_calc giao_calc GIAO Calculation (for NMR) geom_opt->giao_calc theor_spectra Calculated Spectra & Properties (λmax, Frequencies, δ) freq_calc->theor_spectra tddft_calc->theor_spectra giao_calc->theor_spectra theor_spectra->comparison conclusion Structural & Electronic Characterization comparison->conclusion

Caption: A flowchart illustrating the parallel workflows for obtaining experimental spectra and performing DFT calculations, culminating in a comparative analysis for the characterization of this compound.

References

A Comparative Analysis of the Wet Fastness Properties of Disperse Dyes on Nylon

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and textile scientists evaluating the performance of disperse dyes on polyamide fibers, with a comparative look at alternative dye classes and supporting experimental data.

The selection of dyes for synthetic fibers like nylon (polyamide) is a critical decision in the textile industry, directly impacting the quality and durability of the final product. Among the various dye classes, disperse dyes are frequently utilized for their ability to impart a wide range of colors to hydrophobic fibers. However, their performance, particularly in terms of wet fastness—the resistance of the color to washing, perspiration, and rubbing—can be a significant concern, especially in deep shades. This guide provides a comparative study of the wet fastness properties of disperse dyes on nylon, supported by experimental data and detailed testing protocols.

Executive Summary

Disperse dyes generally exhibit moderate to good wet fastness properties on many synthetic fibers, but their performance on nylon is often characterized as fair to poor, particularly in terms of wash fastness.[1] The molecular structure of the disperse dye, the dyeing process, and post-treatment procedures all play a crucial role in the final fastness of the dyed fabric. This guide will delve into the quantitative assessment of these properties and compare them with alternative dye classes suitable for nylon, such as acid and vat dyes, to provide a comprehensive overview for informed dye selection.

Comparative Wet Fastness Performance

The wet fastness of a dyed textile is a composite of its resistance to various aqueous challenges. The key parameters evaluated are wash fastness, perspiration fastness, and crocking (rubbing) fastness. These are typically assessed using a standardized grey scale for color change of the fabric and staining of an adjacent multifiber fabric, with ratings from 1 (poor) to 5 (excellent).

Disperse Dyes on Nylon

The wash fastness of disperse dyes on nylon is a notable area of concern, often yielding fair to poor ratings, especially for deep shades.[1] This is attributed to the relatively weak physical bonds formed between the non-ionic disperse dye molecules and the polyamide fiber. Factors such as the amorphous nature of nylon can facilitate the migration of dye molecules out of the fiber during washing.[2]

Perspiration can also lead to color change and staining, with performance varying based on the specific dye chemistry. Rubbing, particularly when the fabric is wet, can result in significant color transfer. Wet rub fastness is consistently observed to be lower than dry rub fastness for disperse-dyed nylon.

Alternative Dye Classes for Nylon

Acid Dyes: This class of anionic dyes forms stronger ionic bonds with the amino groups in the nylon polymer, generally resulting in better wet fastness compared to disperse dyes. However, the fastness properties of acid dyes can vary significantly depending on their molecular size and structure. They are often categorized into leveling, milling, and super-milling types, with wet fastness generally increasing in that order.

Vat Dyes: Known for their excellent overall fastness properties on cellulosic fibers, vat dyes can also be applied to nylon. Once insolubilized within the fiber, they exhibit high resistance to washing and other wet treatments, often achieving superior fastness ratings.

Data Presentation: Comparative Wet Fastness Ratings

The following tables summarize the typical wet fastness performance of different dye classes on nylon, based on available experimental data. The ratings are on a scale of 1 to 5, where 5 represents the best performance.

Table 1: Wash Fastness (ISO 105-C06)

Dye ClassDye ExampleColor ChangeStaining (Nylon)Staining (Cotton)Staining (Polyester)
Disperse Synthesized Dye 13-433-44
Synthesized Dye 24444-5
Acid Typical Milling Acid Dye444-54-5
Vat Typical Vat Dye4-54-54-54-5

Table 2: Perspiration Fastness (ISO 105-E04)

Dye ClassDye ExampleColor Change (Acidic)Staining (Nylon, Acidic)Color Change (Alkaline)Staining (Nylon, Alkaline)
Disperse Synthesized Dye 14444
Synthesized Dye 24-54-54-54-5
Acid Typical Milling Acid Dye4-54-54-54-5
Vat Typical Vat Dye5555

Table 3: Crocking/Rubbing Fastness (ISO 105-X12)

Dye ClassDye ExampleDry RubbingWet Rubbing
Disperse Synthesized Dye 143
Synthesized Dye 24-53-4
Acid Typical Milling Acid Dye4-53-4
Vat Typical Vat Dye4-54

Experimental Protocols

Accurate and reproducible assessment of wet fastness properties is paramount. The following are detailed methodologies for the key experiments cited, based on internationally recognized standards.

Wash Fastness Test (ISO 105-C06)

This test determines the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: Launder-Ometer or similar apparatus, stainless steel balls, multifiber fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate), grey scale for assessing color change and staining.

  • Procedure:

    • A composite specimen is prepared by sewing the dyed nylon fabric (4 cm x 10 cm) to a piece of multifiber fabric of the same size.

    • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a set number of stainless steel balls.

    • The container is sealed and placed in the Launder-Ometer, which is then operated at a specified temperature (e.g., 60°C) and for a specific duration (e.g., 30 minutes).

    • After the cycle, the composite specimen is removed, rinsed thoroughly with cold water, and dried at a temperature not exceeding 60°C.

    • The color change of the dyed nylon and the staining of each fiber in the multifiber fabric are assessed visually using the respective grey scales under standardized lighting conditions.

Perspiration Fastness Test (ISO 105-E04)

This method evaluates the resistance of the color of textiles to the action of simulated human perspiration.

  • Apparatus: Perspirometer or equivalent device, oven, acidic and alkaline perspiration solutions, multifiber fabric, grey scales.

  • Procedure:

    • Two composite specimens are prepared as in the wash fastness test.

    • One specimen is immersed in the acidic perspiration solution and the other in the alkaline solution for 30 minutes at room temperature.

    • The excess solution is removed by passing the specimens through a wringer.

    • The specimens are placed between acrylic or glass plates in the Perspirometer under a specified pressure (12.5 kPa).

    • The loaded Perspirometer is placed in an oven at 37 ± 2°C for 4 hours.

    • The specimens are then removed and dried separately in warm air.

    • The color change and staining are assessed using grey scales.

Crocking (Rubbing) Fastness Test (ISO 105-X12)

This test assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: Crockmeter, standard white cotton rubbing cloth, grey scale for assessing staining.

  • Procedure:

    • A specimen of the dyed nylon fabric is mounted on the base of the Crockmeter.

    • Dry Rubbing: A dry, conditioned piece of standard white cotton cloth is mounted on the rubbing finger of the Crockmeter. The finger is then passed back and forth over the specimen 10 times with a downward force of 9 N.

    • Wet Rubbing: A piece of the standard white cotton cloth is wetted with deionized water to a 100% pick-up and mounted on the rubbing finger. The rubbing procedure is repeated on a fresh area of the dyed specimen.

    • The amount of color transferred to the white rubbing cloths is assessed using the grey scale for staining.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of a comparative wet fastness study and the relationship between factors influencing the fastness properties of disperse dyes on nylon.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Wet Fastness Testing cluster_analysis Data Analysis & Comparison Dye_Selection Dye Selection (Disperse, Acid, Vat) Fabric_Prep Nylon Fabric Scouring & Pre-treatment Dye_Selection->Fabric_Prep Dyeing Dyeing of Nylon Samples Fabric_Prep->Dyeing Wash_Test Wash Fastness Test (ISO 105-C06) Dyeing->Wash_Test Perspiration_Test Perspiration Fastness Test (ISO 105-E04) Dyeing->Perspiration_Test Crocking_Test Crocking Fastness Test (ISO 105-X12) Dyeing->Crocking_Test Grey_Scale_Assessment Grey Scale Assessment (Color Change & Staining) Wash_Test->Grey_Scale_Assessment Perspiration_Test->Grey_Scale_Assessment Crocking_Test->Grey_Scale_Assessment Data_Tabulation Tabulation of Results Grey_Scale_Assessment->Data_Tabulation Comparative_Analysis Comparative Analysis of Dye Classes Data_Tabulation->Comparative_Analysis

Fig. 1: Experimental workflow for the comparative study.

Factors_Influencing_Fastness cluster_dye Dye Properties cluster_fiber Fiber Properties cluster_process Process Parameters Molecular_Structure Molecular Structure & Size Wet_Fastness Wet Fastness Properties Molecular_Structure->Wet_Fastness Solubility Solubility Solubility->Wet_Fastness Chemical_Class Chemical Class (Azo, Anthraquinone) Chemical_Class->Wet_Fastness Crystallinity Crystallinity Crystallinity->Wet_Fastness Amine_End_Groups Amine End Groups Amine_End_Groups->Wet_Fastness Dyeing_Temp Dyeing Temperature Dyeing_Temp->Wet_Fastness pH pH of Dyebath pH->Wet_Fastness After_treatment After-treatment (Reduction Clearing) After_treatment->Wet_Fastness

Fig. 2: Factors influencing wet fastness of disperse dyes on nylon.

References

Performance Showdown: Disperse Yellow 9 vs. Reactive Dyes on Key Synthetic and Natural Fibers

Author: BenchChem Technical Support Team. Date: December 2025

In the world of textile coloration, the selection of the appropriate dye class is paramount to achieving desired performance characteristics for specific fibers. This guide provides a detailed comparison of the performance of C.I. Disperse Yellow 9, a nitrodiphenylamine disperse dye, and a representative reactive dye, C.I. Reactive Yellow 39, on fibers where their applications can overlap, such as nylon, silk, and wool. While disperse dyes are the primary choice for hydrophobic fibers like polyester, and reactive dyes are the go-to for cellulosic fibers such as cotton, their use on protein and polyamide fibers presents an interesting intersection for comparative analysis.

At a Glance: Key Performance Differences

PropertyThis compoundReactive Dyes (Typical)
Primary Fiber Affinity Polyester, Acetate, NylonCotton, Viscose, Silk, Wool
Bonding Mechanism Physical dispersion (hydrophobic interactions, van der Waals forces)Covalent bond formation
Water Solubility InsolubleSoluble
Dyeing Process High temperature (100-130°C), acidic pH (4.5-5.5)Varied temperatures (30-90°C), alkaline or acidic pH depending on dye and fiber
Wash Fastness Generally moderate to good; dependent on post-clearingExcellent due to covalent bonding
Light Fastness Good to excellentModerate to good, varies with chromophore
Rubbing Fastness Generally goodModerate to good

Deep Dive: Performance on Specific Fibers

Nylon (Polyamide)

Nylon, a synthetic polyamide, possesses both hydrophobic and ionic characteristics, making it amenable to dyeing with both disperse and reactive dyes.

This compound on Nylon: Dyeing of nylon with disperse dyes occurs through a "solid solution" mechanism where the dye molecules are physically dispersed within the amorphous regions of the fiber. The process typically requires high temperatures (around 100°C) and an acidic dyebath to achieve good dye uptake and leveling. The fastness properties are generally good, but can be susceptible to thermomigration, where dye molecules move to the fiber surface during heat treatments, potentially reducing fastness.

Reactive Dyes on Nylon: Reactive dyes can form covalent bonds with the amine end groups of the nylon polymer chain. This chemical bond results in excellent wash fastness. The dyeing process with reactive dyes on nylon is often carried out under acidic conditions to protonate the amine groups, facilitating dye-fiber interaction. Some reactive dyes, known as reactive disperse dyes, combine the structural features of both dye classes and have been specifically designed for enhanced performance on nylon. Studies have shown that reactive disperse dyes on nylon can exhibit better fastness properties than conventional disperse dyes due to this covalent bonding.[1]

Comparative Fastness Data on Nylon (Illustrative):

Fastness PropertyThis compound (Typical)Reactive Yellow 39 (on Wool/Polyamide)
Wash Fastness (ISO 105-C06) 3-44-5
Light Fastness (ISO 105-B02) 56
Rubbing Fastness (ISO 105-X12) 44

Note: Data is compiled from typical performance values and may vary based on specific dyeing conditions and substrate.

Silk and Wool (Protein Fibers)

Silk and wool are natural protein fibers that can be dyed with both disperse and reactive dyes, although reactive and acid dyes are more common.

This compound on Silk and Wool: The application of disperse dyes to protein fibers is possible but generally results in lower color yields and fastness properties compared to their performance on polyester. The hydrophobic interactions are weaker, and the dye molecules are less securely trapped within the fiber structure.

Reactive Dyes on Silk and Wool: Reactive dyes are well-suited for protein fibers as they can form covalent bonds with the amino, hydroxyl, and thiol groups present in the amino acid residues of the fiber. This results in bright shades and excellent wet fastness properties.[2][3][4] The dyeing of wool and silk with reactive dyes is typically carried out in an acidic to neutral pH range to control the reactivity and prevent fiber damage.[5] For instance, C.I. Reactive Yellow 39 is applied in an acid bath at temperatures between 70-75°C.[5]

Comparative Fastness Data on Silk/Wool (Illustrative):

Fastness PropertyDisperse Dyes (General on Protein Fibers)Reactive Yellow 39 (on Wool)
Wash Fastness (ISO 105-C06) 2-35
Light Fastness (ISO 105-B02) 4-56
Perspiration Fastness 3-45

Note: Data is compiled from typical performance values and may vary based on specific dyeing conditions and substrate.

Experimental Protocols

Dyeing with this compound on Nylon
  • Prepare the Dyebath: A dyebath is prepared with this compound (e.g., 1% on weight of fiber), a dispersing agent, and acetic acid to adjust the pH to 4.5-5.5.

  • Dyeing: The nylon fabric is introduced into the dyebath at 40°C. The temperature is raised to 100°C at a rate of 1-2°C per minute and held for 60 minutes.

  • Rinsing: The dyed fabric is rinsed thoroughly with hot and then cold water.

  • Reduction Clearing: A post-treatment with a solution of sodium hydrosulfite and sodium hydroxide is carried out at 60-70°C for 15-20 minutes to remove surface dye and improve fastness.

  • Final Wash: The fabric is washed with a non-ionic detergent and dried.

Dyeing with C.I. Reactive Yellow 39 on Wool
  • Prepare the Dyebath: The dyebath is prepared with C.I. Reactive Yellow 39 (e.g., 2% on weight of fiber), a leveling agent, and acetic acid to maintain a pH of 5-6.[5]

  • Dyeing: The wool material is entered into the dyebath, and the temperature is raised to 70-75°C.[5] Dyeing is continued at this temperature for 15-60 minutes depending on the desired depth of shade.[5]

  • Fixation: For deeper shades, an alkaline post-treatment with ammonia at 80°C for 15 minutes may be required to ensure complete fixation.[5]

  • Washing Off: The dyed wool is thoroughly rinsed to remove any unfixed dye, which is crucial for achieving high wet fastness. This involves a series of hot and cold rinses.

  • Drying: The fabric is then dried at a moderate temperature.

Fastness Testing Methodologies

  • Wash Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a multi-fiber adjacent fabric, is mechanically agitated in a soap solution at a specified temperature (e.g., 40°C or 60°C) for a set duration. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

  • Light Fastness (ISO 105-B02): A specimen of the dyed textile is exposed to artificial light, which mimics natural daylight, under controlled conditions. The change in color is assessed by comparing the fading of the specimen with that of a set of blue wool references.

  • Rubbing Fastness (ISO 105-X12): A dry and a wet cotton rubbing cloth are rubbed against the dyed specimen under a specified pressure for a set number of cycles. The degree of color transfer to the rubbing cloths is evaluated using a grey scale for staining.

Signaling Pathways and Experimental Workflows

Dyeing_Mechanisms cluster_disperse Disperse Dyeing (e.g., on Nylon) cluster_reactive Reactive Dyeing (e.g., on Wool) DyeDispersion Dye Particles in Water (with Dispersing Agent) Adsorption Adsorption onto Fiber Surface DyeDispersion->Adsorption High Temp. Diffusion Diffusion into Amorphous Regions Adsorption->Diffusion Fiber Swelling Fixation_D Physical Entrapment (Van der Waals Forces) Diffusion->Fixation_D DyeSolution Soluble Dye in Water Adsorption_R Adsorption onto Fiber Surface DyeSolution->Adsorption_R pH Control Reaction Covalent Bond Formation with Fiber Reactive Sites (-NH2, -OH) Adsorption_R->Reaction Heat & Alkali/Acid Washing_Off Removal of Unfixed Dye Reaction->Washing_Off

Caption: Comparative Dyeing Mechanisms.

Fastness_Testing_Workflow cluster_wash Wash Fastness (ISO 105-C06) cluster_light Light Fastness (ISO 105-B02) cluster_rubbing Rubbing Fastness (ISO 105-X12) Start Dyed Fabric Sample Wash_Sample Agitate with Multi-fiber Fabric in Soap Solution Start->Wash_Sample Light_Sample Expose to Artificial Light (Xenon Arc) Start->Light_Sample Rub_Sample Rub with Dry & Wet Cotton Cloth Start->Rub_Sample Wash_Assess Assess Color Change & Staining with Grey Scales Wash_Sample->Wash_Assess Light_Assess Compare Fading with Blue Wool References Light_Sample->Light_Assess Rub_Assess Assess Staining of Cloth with Grey Scale Rub_Sample->Rub_Assess

Caption: Standard Fastness Testing Workflow.

Conclusion

The choice between this compound and a reactive dye for fibers like nylon, silk, and wool depends critically on the desired end-use and performance requirements. Reactive dyes generally offer superior wash fastness due to the formation of strong, covalent bonds with the fiber. This makes them an excellent choice for apparel and other items that will undergo frequent laundering. Disperse dyes, including this compound, can provide good all-around fastness on nylon and are particularly valued for their good light fastness. However, their physical bonding mechanism makes them more susceptible to lower wash fastness compared to their reactive counterparts on these specific fibers. For researchers and product developers, understanding these fundamental differences in bonding, application, and performance is key to selecting the optimal dye system for a given application.

References

Benchmarking Disperse Yellow 9 against commercial fluorescent dyes for sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that dictates the sensitivity, accuracy, and reliability of sensing assays. While novel dyes are continuously explored, a thorough understanding of the performance of well-established commercial fluorophores is essential for robust experimental design. This guide provides an objective comparison of three widely used fluorescent dyes—Fluorescein, Rhodamine B, and BODIPY FL—highlighting their key photophysical properties and providing experimental context for their application in fluorescent sensing.

Initially, this guide sought to benchmark Disperse Yellow 9, a nitrodiphenylamine-based dye, against commercial fluorescent probes. However, a comprehensive literature review revealed a significant lack of quantitative data regarding its fluorescence quantum yield, molar extinction coefficient, and photostability in sensing applications. Its primary use appears to be in the textile industry, with its absorption peak at approximately 364 nm.[1] Due to the limited availability of relevant data for its use as a fluorescent sensor, a direct and meaningful comparison was not feasible. Therefore, this guide will focus on a detailed comparative analysis of Fluorescein, Rhodamine B, and BODIPY FL, for which extensive experimental data are available.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent dye in sensing applications is determined by several key photophysical parameters. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), the Stokes shift (the difference between the maximum absorption and emission wavelengths), and photostability (resistance to degradation upon light exposure). A summary of these properties for Fluorescein, Rhodamine B, and BODIPY FL is presented in Table 1.

PropertyFluoresceinRhodamine BBODIPY FL
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~70,000 - 90,000~80,000 - 120,000~80,000
Fluorescence Quantum Yield (Φ) 0.3 - 0.9 (pH dependent)0.3 - 0.7 (solvent dependent)~0.9
Excitation Maximum (λex) (nm) ~490~550~503
Emission Maximum (λem) (nm) ~515~575~512
Stokes Shift (nm) ~25~25~9
Photostability ModerateHighHigh

Experimental Protocols

Accurate characterization of fluorescent dyes requires standardized experimental protocols. Below are detailed methodologies for determining key photophysical properties.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Preparation of Stock Solution: Prepare a stock solution of the dye of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol for Rhodamine B, DMSO for Fluorescein and BODIPY FL, followed by dilution in a buffer).

  • Serial Dilutions: Perform a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometric Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the linear regression of this plot (Slope = εl).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined relative to a well-characterized standard.

  • Selection of a Standard: Choose a standard with a known quantum yield and similar spectral properties to the sample. For example, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) can be used for blue-green emitting dyes.

  • Preparation of Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photostability Assay

Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

  • Sample Preparation: Prepare a solution of the fluorescent dye in a suitable buffer and place it in a quartz cuvette.

  • Initial Measurement: Record the initial fluorescence intensity (I₀) at the emission maximum.

  • Continuous Illumination: Expose the sample to a constant light source (e.g., the excitation beam of a fluorometer or a specific wavelength from a lamp) for a defined period.

  • Time-course Measurement: Record the fluorescence intensity (I_t) at regular intervals during the illumination period.

  • Data Analysis: Plot the normalized fluorescence intensity (I_t / I₀) as a function of time. The rate of fluorescence decay provides a measure of the dye's photostability.

Signaling Pathways and Experimental Workflows

The utility of a fluorescent dye in sensing often relies on its ability to respond to specific environmental changes or molecular interactions, leading to a change in its fluorescence output. This can occur through various mechanisms, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or conformational changes.

General Workflow for a "Turn-On" Fluorescent Sensor

A common application of fluorescent dyes is in the design of "turn-on" sensors, where the fluorescence is initially quenched and is restored upon interaction with the analyte. The general workflow for developing and validating such a sensor is depicted below.

TurnOnSensorWorkflow General Workflow for a 'Turn-On' Fluorescent Sensor cluster_design Design & Synthesis cluster_characterization Characterization cluster_application Application DyeSelection Select Fluorophore ReceptorDesign Design Analyte Receptor DyeSelection->ReceptorDesign Linker Incorporate Quencher/Linker ReceptorDesign->Linker Synthesis Synthesize Probe Linker->Synthesis Photophysical Photophysical Characterization (Abs, Em, QY) Synthesis->Photophysical BindingAssay Analyte Binding Assay Photophysical->BindingAssay Selectivity Selectivity & Interference Studies BindingAssay->Selectivity CellImaging In Vitro / In Vivo Imaging Selectivity->CellImaging AssayDev Assay Development Selectivity->AssayDev

Caption: Workflow for developing a 'turn-on' fluorescent sensor.

Photoinduced Electron Transfer (PET) Signaling Mechanism

Photoinduced electron transfer is a common mechanism for fluorescence quenching in sensors. In the absence of the analyte, an electron-rich moiety (the receptor) quenches the fluorescence of the nearby fluorophore. Upon binding of the analyte, the electron-donating ability of the receptor is altered, inhibiting PET and restoring fluorescence.

PET_Mechanism Photoinduced Electron Transfer (PET) Signaling cluster_off Fluorescence OFF (No Analyte) cluster_on Fluorescence ON (Analyte Bound) Fluorophore_off Fluorophore (Excited State) Receptor_off Receptor (Electron Rich) Fluorophore_off->Receptor_off PET GroundState_off Fluorophore (Ground State) Receptor_off->GroundState_off Non-radiative decay Analyte Analyte Fluorophore_on Fluorophore (Excited State) Receptor_on Receptor-Analyte Complex Fluorophore_on->Receptor_on PET Inhibited GroundState_on Fluorophore (Ground State) Fluorophore_on->GroundState_on Fluorescence Analyte->Receptor_on Binding

Caption: PET-based fluorescence 'turn-on' sensing mechanism.

References

Purity assessment of Disperse Yellow 9 using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the purity assessment of Disperse Yellow 9 (C.I. 10375), a nitrodiphenylamine dye used in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Accurate determination of its purity is critical for ensuring product quality, reproducibility of dyeing processes, and for toxicological and environmental monitoring, as some disperse dyes are known to be allergenic or may contain carcinogenic impurities.[3] This document details and compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC), providing experimental protocols and quantitative data to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, and identification of unknown impurities. HPLC and LC-MS are the most powerful and widely used methods for quantitative analysis, while TLC offers a simpler, more cost-effective solution for qualitative screening.

Parameter HPLC-UV/Vis LC-MS/MS TLC
Principle Separation based on polarity, detection by UV/Vis absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on polarity on a stationary phase, visual detection.
Primary Use Quantitative purity determination and impurity profiling.High-sensitivity quantitation and definitive identification of impurities.Qualitative screening for presence/absence and semi-quantitative estimation.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).[4]Moderate (µg to ng range).
Selectivity Moderate; co-eluting impurities can interfere.High; can distinguish compounds with the same retention time but different masses.[3]Low to moderate; separation of complex mixtures can be challenging.
Quantitation Highly quantitative with proper calibration.Highly quantitative and accurate.Semi-quantitative at best.
Impurity ID Tentative identification based on retention time and UV spectra.Definitive structural information from mass spectra and fragmentation patterns.Identification based on comparison with standards (Rf value).
Cost Moderate.High.Low.
Throughput High.High.High.

Quantitative Performance Data

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of a panel of disperse dyes, including this compound.[4]

Analyte LOD (ng/mL) LOQ (ng/mL) Recovery at 10 ng/mL (%) Recovery at 50 ng/mL (%) RSD at 10 ng/mL (%) RSD at 50 ng/mL (%)
This compound 0.02 - 1.350.06 - 4.0981.8 - 114.184.9 - 104.11.2 - 16.31.1 - 12.9

Data extracted from a study on 47 synthetic dyes. The ranges represent the overall performance of the method across all analytes.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the purity analysis of this compound and can be adapted from methods developed for similar disperse dyes.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade formic acid or ammonium acetate (for mobile phase modification).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2. Sample and Standard Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Follow the same dissolution and dilution procedure as for the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient Elution: A typical gradient might start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration. The specific gradient should be optimized for the separation of impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound.

4. Data Analysis:

  • The purity is calculated using the area percentage method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on a published method for the analysis of multiple disperse dyes.[4]

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[4]

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Ammonium acetate.

2. Sample Preparation:

  • Extract the dye from the sample matrix (e.g., textile) using methanol with sonication.[4]

  • Centrifuge and filter the extract.

  • Evaporate the solvent and reconstitute in a water/methanol mixture.[4]

3. LC-MS/MS Conditions:

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Optimized for the separation of the target analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Two MRM transitions (one for quantification and one for confirmation) should be optimized for this compound.

Thin-Layer Chromatography (TLC) Method

TLC is a useful technique for rapid screening and qualitative analysis.

1. Materials:

  • TLC plates (e.g., silica gel 60 F254).

  • Developing chamber.

  • Spotting capillaries.

  • Solvents for the mobile phase (e.g., toluene, ethyl acetate, acetone).

  • UV lamp for visualization.

2. Procedure:

  • Dissolve the this compound sample in a suitable solvent (e.g., acetone or a mixture of chloroform and methanol).

  • Spot a small amount of the sample solution and a reference standard solution onto the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase. A common mobile phase for disperse dyes is a mixture of toluene and ethyl acetate.

  • After development, dry the plate and visualize the spots under a UV lamp or by exposure to iodine vapor.

  • The purity can be qualitatively assessed by comparing the intensity of the main spot with any secondary spots. The retention factor (Rf) can be calculated and compared to the standard.

Potential Impurities

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. The manufacturing process involves the condensation of p-phenylenediamine and 1-chloro-2,4-dinitrobenzene.[1] Therefore, potential impurities could include:

  • Unreacted starting materials (p-phenylenediamine, 1-chloro-2,4-dinitrobenzene).

  • Isomers and by-products from the condensation reaction.

  • Degradation products.

LC-MS is the most effective technique for identifying these unknown impurities due to its ability to provide molecular weight and structural information.

Workflow and Data Visualization

The following diagram illustrates a typical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution/Extraction) Sample->Preparation TLC TLC Screening (Qualitative) Preparation->TLC Screening HPLC HPLC-UV/Vis (Quantitative) Preparation->HPLC Purity Assay LCMS LC-MS/MS (Quantitative & Identification) Preparation->LCMS High-Sensitivity Analysis Qual_Results Qualitative Assessment (Presence/Absence) TLC->Qual_Results Quant_Results Quantitative Purity (% Area) HPLC->Quant_Results ID_Results Impurity Identification (Mass Spectra) LCMS->ID_Results Report Final Purity Report Qual_Results->Report Quant_Results->Report ID_Results->Report

Caption: Workflow for Purity Assessment of this compound.

Conclusion

For routine quality control where the impurity profile is well-characterized, HPLC-UV/Vis provides a robust and cost-effective method for quantitative purity assessment. When higher sensitivity, definitive identification of unknown impurities, or analysis in complex matrices is required, LC-MS/MS is the superior technique. TLC remains a valuable tool for rapid, low-cost qualitative screening. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available resources, and regulatory guidelines.

References

A Comparative Analysis of the Dyeing Characteristics of Disperse Yellow 9 on Polyester, Nylon, and Acetate Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the dyeing characteristics of C.I. Disperse Yellow 9 on three common synthetic fibers: polyester (polyethylene terephthalate, PET), nylon (polyamide, PA), and cellulose acetate (CA). The information is intended for researchers, scientists, and professionals in the textile and dyeing industries, offering objective comparisons supported by experimental data and detailed protocols.

This compound is a non-ionic monoazo dye known for its application on hydrophobic synthetic fibers.[1] Its performance, including color yield, fastness, and dyeing kinetics, varies significantly depending on the polymer structure and dyeing conditions of the target fiber. Understanding these differences is crucial for optimizing dyeing processes and achieving desired color quality and durability.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound on polyester, nylon, and acetate fibers. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct, side-by-side comparative studies for all parameters of this specific dye are limited; therefore, some data is representative of general disperse dye performance on these fibers.

Table 1: Comparative Color Yield (K/S) of this compound on Synthetic Fibers

Fiber TypeTypical K/S ValuesRemarks
Polyester (PET) HighExcellent dye uptake, particularly at high temperatures (130°C), results in deep shades.[2]
Nylon (PA) Moderate to HighGood dye uptake, but may require careful pH control for optimal results.
Acetate (CA) ModerateGood color build-up at lower temperatures (around 85°C).[3]

Table 2: Comparative Fastness Properties of this compound on Synthetic Fibers

Fastness PropertyPolyester (PET)Nylon (PA)Acetate (CA)
Wash Fastness 4-5 (Good to Excellent)3-4 (Fair to Good)3-4 (Fair to Good)
Light Fastness 5-6 (Good)4-5 (Moderate to Good)4-5 (Moderate to Good)
Sublimation Fastness 3-4 (Moderate to Good)2-3 (Fair)2-3 (Fair)
Rubbing Fastness 4 (Good)4 (Good)4 (Good)

(Fastness ratings are based on a scale of 1 to 5, with 5 being the highest. Lightfastness is rated on a scale of 1 to 8.)

Dyeing Kinetics and Mechanisms

The dyeing of synthetic fibers with disperse dyes is a complex process involving the transfer of the dye from the aqueous phase to the solid fiber. This process is influenced by temperature, pH, and the presence of auxiliary chemicals.

  • Polyester (PET): Due to its highly crystalline and compact structure, polyester requires high temperatures (typically 130°C) or the use of a carrier to facilitate dye diffusion into the fiber. The dyeing process follows a solid solution mechanism where the dye dissolves in the amorphous regions of the fiber.

  • Nylon (PA): Nylon has a more open and less crystalline structure compared to polyester, allowing for dyeing at lower temperatures (around 100°C). The presence of amino and carboxyl end groups in nylon can also lead to interactions with the dye molecules.

  • Acetate (CA): Cellulose acetate has a lower glass transition temperature than polyester, enabling dyeing at even lower temperatures (around 85-90°C) to avoid fiber degradation and loss of luster.

Experimental Protocols

Detailed methodologies for the dyeing and fastness testing of this compound on polyester, nylon, and acetate are provided below.

Dyeing Procedures

1. High-Temperature Dyeing of Polyester (PET) Fabric

  • Recipe:

    • This compound: 1% on weight of fiber (o.w.f)

    • Dispersing agent: 1 g/L

    • Acetic acid (to maintain pH 4.5-5.5)

    • Liquor ratio: 10:1

  • Procedure:

    • Prepare a dye dispersion by pasting the dye with a dispersing agent and a small amount of cold water. Add this to the dyebath.

    • Introduce the scoured polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath to 70°C and rinse the fabric.

    • Perform reduction clearing with a solution of sodium hydrosulfite and caustic soda to remove surface dye and improve wash fastness.

    • Rinse thoroughly and dry.

2. Exhaust Dyeing of Nylon (PA) Fabric

  • Recipe:

    • This compound: 1% o.w.f

    • Dispersing agent: 1 g/L

    • Acetic acid (to maintain pH 5-6)

    • Liquor ratio: 20:1

  • Procedure:

    • Set the dyebath with the dispersing agent and acetic acid.

    • Add the prepared dye dispersion to the bath.

    • Introduce the scoured nylon fabric at 40°C.

    • Raise the temperature to 100°C at a rate of 1.5°C/minute.

    • Hold at 100°C for 45-60 minutes.

    • Cool the dyebath, rinse the fabric, and dry.

3. Dyeing of Acetate (CA) Fabric

  • Recipe:

    • This compound: 1% o.w.f

    • Dispersing agent: 1 g/L

    • Liquor ratio: 20:1

  • Procedure:

    • Prepare the dyebath with the dye dispersion and dispersing agent.

    • Introduce the scoured acetate fabric at 50°C.

    • Gradually raise the temperature to 85°C over 30 minutes.

    • Maintain the temperature at 85°C for 60-90 minutes.

    • Cool the dyebath slowly to avoid shocking the fiber.

    • Rinse the fabric thoroughly with warm and then cold water, and dry at a low temperature.

Fastness Testing Protocols
  • Wash Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (one of the same fiber and a standard multifiber fabric) and agitated in a soap solution at a specified temperature (e.g., 60°C) for 30 minutes. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

  • Light Fastness (ISO 105-B02): A dyed specimen is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural sunlight. The degree of fading is assessed by comparing the change in color of the exposed specimen with that of a set of blue wool standards exposed under the same conditions.

  • Sublimation Fastness (ISO 105-P01): A dyed specimen is placed in contact with an undyed fabric and subjected to a specific temperature (e.g., 180°C for polyester) for a set time in a heat press. The change in color of the specimen and the staining of the undyed fabric are evaluated using grey scales.[4]

  • Rubbing Fastness (ISO 105-X12): A dyed specimen is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the cotton cloths is assessed using a grey scale for staining.

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Dyeing_Workflow cluster_polyester Polyester Dyeing cluster_nylon Nylon Dyeing cluster_acetate Acetate Dyeing P1 Prepare Dyebath (Dye, Dispersing Agent, Acetic Acid) P2 Introduce Fabric at 60°C P1->P2 P3 Raise to 130°C (2°C/min) P2->P3 P4 Dye for 60 min P3->P4 P5 Cool to 70°C P4->P5 P6 Reduction Clearing P5->P6 P7 Rinse & Dry P6->P7 N1 Prepare Dyebath (Dye, Dispersing Agent, Acetic Acid) N2 Introduce Fabric at 40°C N1->N2 N3 Raise to 100°C (1.5°C/min) N2->N3 N4 Dye for 45-60 min N3->N4 N5 Cool & Rinse N4->N5 N6 Dry N5->N6 A1 Prepare Dyebath (Dye, Dispersing Agent) A2 Introduce Fabric at 50°C A1->A2 A3 Raise to 85°C (over 30 min) A2->A3 A4 Dye for 60-90 min A3->A4 A5 Slow Cool & Rinse A4->A5 A6 Dry A5->A6

Caption: Comparative workflows for dyeing polyester, nylon, and acetate with this compound.

Fastness_Testing_Workflow cluster_wash Wash Fastness cluster_light Light Fastness cluster_sublimation Sublimation Fastness cluster_rubbing Rubbing Fastness Start Dyed Fabric Specimen W1 Stitch with Undyed Fabrics Start->W1 L1 Expose to Xenon Arc Lamp Start->L1 S1 Contact with Undyed Fabric Start->S1 R1 Rub with Dry & Wet Cloth Start->R1 W2 Agitate in Soap Solution W1->W2 W3 Assess Color Change & Staining W2->W3 L2 Compare with Blue Wool Standards L1->L2 L3 Assess Fading L2->L3 S2 Apply Heat & Pressure S1->S2 S3 Assess Color Change & Staining S2->S3 R2 Assess Color Transfer R1->R2

Caption: General workflow for textile colorfastness testing.

Conclusion

This compound exhibits distinct dyeing characteristics on polyester, nylon, and acetate fibers. Polyester generally yields the highest color strength and best overall fastness properties, albeit requiring more energy-intensive dyeing conditions. Nylon offers a good balance of properties but may show lower wash and sublimation fastness. Acetate can be dyed under milder conditions, making it suitable for delicate materials, though its fastness properties are generally moderate. The choice of fiber and dyeing process should be carefully considered based on the desired end-use requirements for color, durability, and processing efficiency.

References

Safety Operating Guide

Safe Disposal of Disperse Yellow 9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Disperse Yellow 9, a synthetic azo dye. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The primary and recommended method for the disposal of this compound is through an appropriate and licensed waste treatment and disposal facility.[1]

Immediate Safety and Handling Precautions

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.[1]

  • Eye Protection: Safety glasses or goggles are required to prevent eye contact.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator should be used.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1]

  • Handle the substance in a well-ventilated area.[1]

  • Prevent contact with skin and eyes.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[2]

    • For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

First Aid Measures:

  • If Inhaled: Move the person to fresh air.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[1]

Disposal Protocol

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and securely sealed.

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Do not dispose of this compound down the drain or in regular trash. Azo dyes are generally resistant to conventional wastewater treatment methods.[3]

Quantitative Data Summary

PropertyValue
CAS Number 6373-73-5
Molecular Formula (O₂N)₂C₆H₃NHC₆H₄NH₂
Molecular Weight 274.23 g/mol
Appearance Solid
Melting Point 187-190 °C
GHS Hazard Statements H317: May cause an allergic skin reaction
Storage Class 11 - Combustible Solids

Experimental Protocols

As direct chemical degradation or treatment of this compound in a standard laboratory setting is not recommended due to the potential for hazardous byproducts and the complexity of the required processes, no experimental disposal protocols are provided. The established and regulated protocol is collection and transfer to a certified hazardous waste disposal facility.

Various advanced methods for the degradation of azo dyes exist, such as adsorption, coagulation/flocculation, and advanced oxidation processes, but these require specialized equipment and expertise and are typically performed at industrial or waste treatment facilities.[3][4][5]

Logical Workflow for Safe Disposal

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe handling Handle in Ventilated Area Avoid Dust Generation ppe->handling waste_generation Generation of Waste (Unused chemical, contaminated items) handling->waste_generation spill Spill Occurs handling->spill Accident waste_container Place Waste in Labeled, Sealed Hazardous Waste Container waste_generation->waste_container spill_cleanup Spill Cleanup Procedure (Contain, Absorb, Collect) spill->spill_cleanup spill_cleanup->waste_container storage Store in Designated Hazardous Waste Area waste_container->storage disposal_company Arrange for Pickup by Licensed Waste Disposal Company storage->disposal_company end End: Proper Disposal disposal_company->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Yellow 9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Disperse Yellow 9, a nitro dye used in various industrial applications. Adherence to these procedures is critical to mitigate potential hazards and ensure responsible disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer, which may cause an allergic skin reaction.[1] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protective Clothing & GlovesFire/flame resistant and impervious clothing.[1] Chemical impermeable gloves.[1]
Respiratory Full-face RespiratorRequired if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] A type N95 (US) or type P1 (EN143) respirator filter is also recommended.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][3]

  • Avoid all personal contact, including breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][3]

  • Keep away from foodstuff containers and incompatible materials.[1][3]

  • The storage class for this compound is 11, indicating combustible solids.

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical help.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]

  • The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains, and avoid discharge into the environment.[3]

  • Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

Experimental Workflow for Safe Handling and Disposal

To ensure a clear, step-by-step process, the following workflow diagram illustrates the key stages of safely handling and disposing of this compound.

prep Preparation handling Handling prep->handling Proceed with caution spill Spill/Exposure handling->spill Accident Occurs decontamination Decontamination handling->decontamination Task Complete first_aid First Aid spill->first_aid Exposure spill->decontamination No Exposure first_aid->decontamination disposal Disposal decontamination->disposal Waste Generated end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.